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  • Product: 3-Propylpiperidine-3-carboxylic acid hydrochloride
  • CAS: 1332529-30-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 3-Propylpiperidine-3-carboxylic acid hydrochloride: A Potent Modulator of GABAergic Neurotransmission

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-Propylpiperidine-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-Propylpiperidine-3-carboxylic acid hydrochloride. Based on its structural analogy to nipecotic acid and its derivatives, this compound is hypothesized to function as a competitive inhibitor of the GABA Transporter 1 (GAT-1). By blocking the reuptake of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft, it potentiates GABAergic signaling. This guide will elucidate the molecular interactions governing this mechanism, detail the downstream effects on neuronal excitability, and provide field-proven experimental protocols for the validation and characterization of this and similar compounds. The insights presented herein are intended to empower researchers in neuroscience and drug development to effectively investigate and harness the therapeutic potential of GAT-1 inhibitors.

Introduction: The GABAergic System and the Role of GAT-1

The mammalian central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory signals. The primary mediator of inhibitory neurotransmission is GABA.[1][2] The precise regulation of GABA concentration in the synaptic cleft is critical for preventing neuronal hyperexcitability, which is implicated in a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain.[1][2]

The action of GABA is terminated by its removal from the synaptic cleft by a family of sodium and chloride-dependent GABA transporters (GATs).[3][4] Four subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter 1 (BGT-1). GAT-1, predominantly expressed in presynaptic neurons and surrounding glial cells, is responsible for the reuptake of approximately 80% of synaptic GABA, making it a prime therapeutic target for enhancing inhibitory tone.[5]

3-Propylpiperidine-3-carboxylic acid hydrochloride belongs to the class of piperidine-3-carboxylic acid (nipecotic acid) derivatives. Nipecotic acid is a well-established competitive inhibitor of GABA uptake. While specific data for the 3-propyl derivative is not extensively available in public literature, its core structure strongly suggests a conserved mechanism of action centered on GAT-1 inhibition. This guide will, therefore, proceed on this well-founded hypothesis.

Postulated Molecular Mechanism of Action

The central hypothesis is that 3-Propylpiperidine-3-carboxylic acid hydrochloride acts as a competitive inhibitor at the GAT-1 transporter.

Competitive Inhibition of the GABA Transporter 1 (GAT-1)

The piperidine-3-carboxylic acid scaffold serves as a structural mimic of GABA, allowing it to bind to the active site of the GAT-1 transporter. This binding event is competitive, meaning the compound vies with endogenous GABA for the same binding pocket on the transporter protein. By occupying this site, it effectively blocks the transporter's ability to shuttle GABA from the synaptic cleft back into the presynaptic neuron or adjacent glial cells.[1][3]

The consequence of this blockade is a significant increase in the extracellular concentration of GABA and a prolongation of its presence in the synaptic cleft.[1][3] This enhanced availability of GABA leads to a more sustained activation of postsynaptic GABA receptors (primarily GABA-A receptors), resulting in an amplified and prolonged inhibitory postsynaptic potential (IPSP). The net effect is a dampening of neuronal excitability.

The signaling pathway is depicted in the diagram below:

GABA_Uptake_Assay start Prepare GAT-1 Expressing Cells/ Synaptosomes plate Plate in 96-well format start->plate add_compound Add Serial Dilutions of Test Compound plate->add_compound pre_incubate Pre-incubate (15 min, 37°C) add_compound->pre_incubate add_gaba Add [³H]-GABA (Initiate Uptake) pre_incubate->add_gaba incubate Incubate (10 min, 37°C) add_gaba->incubate terminate Terminate Uptake (Wash with ice-cold buffer) incubate->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity (Scintillation Counter) lyse->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end Result analyze->end

Caption: In Vitro [³H]-GABA Uptake Assay Workflow.
In Vivo Evaluation: Anticonvulsant Activity Model

To assess the functional consequences of GAT-1 inhibition in a living system, an animal model of seizures is commonly employed. The pentylenetetrazol (PTZ)-induced seizure model is a standard for screening compounds that enhance GABAergic neurotransmission.

Objective: To evaluate the ability of 3-Propylpiperidine-3-carboxylic acid hydrochloride to protect against chemically induced seizures.

Methodology:

  • Animal Model:

    • Use male Swiss albino mice or Wistar rats.

    • Acclimatize animals for at least one week before the experiment.

  • Drug Administration:

    • Dissolve 3-Propylpiperidine-3-carboxylic acid hydrochloride in a suitable vehicle (e.g., saline).

    • Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • Include a vehicle control group and a positive control group (e.g., diazepam).

  • Seizure Induction:

    • After a predetermined pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation and Scoring:

    • Immediately after PTZ injection, place each animal in an individual observation cage.

    • Observe the animals for a period of 30 minutes.

    • Record the latency to the first generalized clonic seizure and the onset of tonic hindlimb extension.

    • Score the seizure severity using a standardized scale (e.g., Racine scale).

    • Record the percentage of animals in each group that are protected from seizures and mortality.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test, or Fisher's exact test for protection rates).

    • Determine the ED50 (effective dose for 50% of the population) for seizure protection.

Therapeutic Implications and Future Directions

By enhancing the brain's primary inhibitory neurotransmitter system, GAT-1 inhibitors like 3-Propylpiperidine-3-carboxylic acid hydrochloride hold significant therapeutic potential for conditions characterized by neuronal hyperexcitability. The primary indication for approved GAT-1 inhibitors (e.g., tiagabine) is as an adjunctive therapy for epilepsy.

Further research into 3-Propylpiperidine-3-carboxylic acid hydrochloride should focus on:

  • Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties, with a particular focus on its ability to penetrate the blood-brain barrier.

  • Selectivity Screening: Assessing its inhibitory activity against other GAT subtypes (GAT-2, GAT-3, BGT-1) to understand its selectivity profile.

  • Off-Target Effects: Screening against a panel of other receptors and transporters to identify any potential for off-target liabilities.

  • Efficacy in Other Models: Evaluating its therapeutic potential in animal models of anxiety, neuropathic pain, and other relevant CNS disorders.

Conclusion

While direct experimental data on 3-Propylpiperidine-3-carboxylic acid hydrochloride is limited, its chemical structure provides a strong basis for its classification as a GABA uptake inhibitor targeting GAT-1. This mechanism, which leads to an amplification of inhibitory GABAergic neurotransmission, is a clinically validated strategy for the management of epilepsy. The experimental frameworks provided in this guide offer a robust pathway for the comprehensive characterization of this and other novel GAT-1 inhibitors, paving the way for the development of next-generation neuromodulatory therapeutics.

References

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-25. [Link]

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
  • Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. Current Topics in Medicinal Chemistry, 5(1), 29-56. [Link]

  • Wood, J. D., Tsui, D., & Phillis, J. W. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581-5. [Link]

  • Falch, E., et al. (1999). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 34(7), 597-609. [Link]

  • Sarup, A., et al. (2001). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 8(9), 1049-1060.

Sources

Exploratory

physicochemical properties of 3-Propylpiperidine-3-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-Propylpiperidine-3-carboxylic acid hydrochloride For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract 3-Propylpiperi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Propylpiperidine-3-carboxylic acid hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylpiperidine-3-carboxylic acid hydrochloride is a substituted piperidine derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental to predicting its pharmacokinetic behavior, designing stable formulations, and ensuring analytical method robustness. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, blending theoretical predictions with established, field-proven experimental protocols for their determination. It is structured to offer not just data, but a deeper, mechanistic understanding of why these properties are critical for preclinical and clinical success.

Molecular Structure and Identification

The foundational step in characterizing any compound is to establish its identity. The structure of 3-Propylpiperidine-3-carboxylic acid hydrochloride dictates its fundamental chemical and physical nature.

The molecule consists of a piperidine ring substituted at the 3-position with both a propyl group and a carboxylic acid. The hydrochloride salt form arises from the protonation of the basic piperidine nitrogen by hydrochloric acid. This salt formation is a common strategy in drug development to enhance solubility and stability.[1][2]

Caption: 2D Structure of 3-Propylpiperidine-3-carboxylic acid hydrochloride.

Key Identifiers:

  • IUPAC Name: 3-Propylpiperidine-3-carboxylic acid hydrochloride

  • CAS Number: While a specific CAS number for the 3-propyl hydrochloride isomer is not readily found in public databases, the CAS for the free base, 3-Propylpiperidine-3-carboxylic acid, is 1268334-88-8. The CAS for the analogous (R)-Piperidine-3-carboxylic acid hydrochloride is 885949-15-5.[3]

  • Molecular Formula: C₉H₁₈ClNO₂

  • Molecular Weight: 207.70 g/mol

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, computational prediction tools provide valuable initial estimates. These in silico models use algorithms based on vast databases of known compounds to predict properties from a chemical structure. It is crucial to recognize these as high-quality estimates that must be confirmed experimentally.

PropertyPredicted ValueImplication in Drug Development
pKa₁ (Carboxylic Acid) ~4.5 - 5.0Determines the pH at which the carboxyl group is deprotonated. Affects solubility and interaction with biological targets.
pKa₂ (Piperidine Nitrogen) ~10.5 - 11.0Indicates the pH at which the piperidine nitrogen is deprotonated. Crucial for salt stability and absorption in the gastrointestinal tract.
LogP (Octanol/Water) -1.5 to -2.5The negative value strongly suggests the compound is hydrophilic (water-soluble) rather than lipophilic (fat-soluble). This impacts membrane permeability and distribution.[4]
Aqueous Solubility HighPredicted to be highly soluble in aqueous media, especially at acidic pH, due to its ionic nature as a hydrochloride salt and the presence of polar functional groups.

Ionization and its pH-Dependent Behavior

The presence of two ionizable centers—the acidic carboxylic acid and the basic piperidine nitrogen—makes the net charge of the molecule highly dependent on the pH of its environment. This is a critical consideration for its behavior in biological systems, from the stomach (acidic) to the intestine (neutral to slightly basic).

The pKa is the pH at which 50% of the molecules of a specific functional group are in their ionized form.[5]

  • At pH < pKa₁ (~4.5): The carboxylic acid group is predominantly protonated (-COOH), and the piperidine nitrogen is protonated (-NH₂⁺-). The molecule carries a net positive charge.

  • At pH between pKa₁ and pKa₂ (~4.5 - 10.5): The carboxylic acid is deprotonated (-COO⁻), while the piperidine nitrogen remains protonated (-NH₂⁺-). The molecule exists as a zwitterion with no net charge.

  • At pH > pKa₂ (~10.5): The carboxylic acid is deprotonated (-COO⁻), and the piperidine nitrogen is deprotonated (-NH-). The molecule carries a net negative charge.

This pH-dependent ionization directly governs solubility, absorption, distribution, and excretion pathways.

Experimental Determination of Key Properties

Theoretical predictions require empirical validation. The following section outlines standardized, robust protocols for determining the critical .

Determination of Acid Dissociation Constants (pKa)

Principle: Potentiometric titration is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the compound as a standardized titrant (e.g., NaOH) is added incrementally. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.[5][6][7]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve precise weight of 3-Propylpiperidine-3-carboxylic acid HCl in deionized water prep2 Adjust ionic strength (e.g., with 0.1M KCl) prep1->prep2 titrate1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2->titrate1 titrate2 Add standardized NaOH titrant in small, precise aliquots titrate1->titrate2 titrate3 Record pH after each addition under constant stirring titrate2->titrate3 analysis1 Plot pH vs. Volume of NaOH added titrate3->analysis1 analysis2 Determine equivalence points (1st and 2nd derivative plots) analysis1->analysis2 analysis3 Calculate pKa values at half-equivalence points analysis2->analysis3

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

  • Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve in 50 mL of deionized, CO₂-free water. Maintain a constant ionic strength by adding a background electrolyte like KCl (to a final concentration of 0.1 M).

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Titration: Place the sample solution in a thermostated vessel under gentle magnetic stirring. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL). Allow the pH reading to stabilize before recording it along with the volume of titrant added.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values are determined from the pH at the points of half-neutralization for the carboxylic acid and the protonated amine, respectively. These points can be accurately identified using the first or second derivative of the titration curve.

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by the shake-flask method. An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified. According to WHO guidelines, this should be tested over the physiological pH range of 1.2 to 6.8.[8][9]

Detailed Protocol:

  • Buffer Preparation: Prepare a series of buffers across the relevant pH range (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[8]

  • Equilibration: Add an excess amount of 3-Propylpiperidine-3-carboxylic acid hydrochloride to vials containing each buffer. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.

  • Agitation: Agitate the vials at a constant temperature (typically 37 ± 1 °C to simulate physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.[9]

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Verification: Measure the final pH of each solution to confirm it has not significantly changed during the experiment.

Determination of the Partition Coefficient (LogP)

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method involves partitioning the compound between n-octanol and water (or a buffer, for LogD determination at a specific pH). The ratio of concentrations in the two phases gives the partition coefficient.[4]

G prep Prepare octanol-saturated buffer and buffer-saturated octanol dissolve Dissolve compound in one phase (e.g., aqueous buffer) prep->dissolve mix Combine with the second phase in a separatory funnel dissolve->mix shake Shake vigorously to allow partitioning (e.g., 1 hour) mix->shake settle Allow phases to separate completely (e.g., 24 hours) shake->settle sample Carefully sample both the aqueous and octanol layers settle->sample quantify Quantify compound concentration in each phase via HPLC sample->quantify calculate Calculate P = [Octanol]/[Aqueous] and LogP = log10(P) quantify->calculate

Caption: Experimental Workflow for LogP Determination (Shake-Flask Method).

Detailed Protocol:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., phosphate buffer at pH 7.4) and vice-versa by mixing them and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases, then allow the layers to separate completely.

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

Conclusion and Forward Look

The physicochemical profile of 3-Propylpiperidine-3-carboxylic acid hydrochloride—characterized by its dual ionizable centers, predicted high aqueous solubility, and hydrophilic nature—provides a strong foundation for its early-stage development. The predicted properties suggest that it is likely to be readily soluble for formulation but may exhibit pH-dependent absorption and potentially limited passive diffusion across lipid membranes due to its low LogP.

The experimental protocols detailed herein represent the industry-standard, self-validating systems required to confirm these in silico predictions. Executing these experiments is a non-negotiable next step in any development program. The resulting empirical data will be invaluable for building robust pharmacokinetic models, developing stable and bioavailable formulations, and ensuring the long-term success of any therapeutic agent based on this scaffold.

References

  • Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]

  • Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

  • Zaharani, L., & Khaligh, N. G. (2024). Determining the pKa1 and pKa2 Values of 4,4′-Trimethylenedipiperidine (TMDP), a Diprotic Organic Base with Unknown pKa Values. Journal of Solution Chemistry. [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. [Link]

  • Ascendia Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

  • PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 17(2), 273-283. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

Sources

Foundational

Topic: 3-Propylpiperidine-3-carboxylic acid hydrochloride as a Novel GABA Uptake Inhibitor: A Characterization Guide

An In-depth Technical Guide for the Researcher Audience: Researchers, scientists, and drug development professionals. Foreword: The Rationale for This Guide In the landscape of neuroscience drug discovery, the modulation...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Researcher

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Rationale for This Guide

In the landscape of neuroscience drug discovery, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic strategy.[1] Enhancing GABAergic tone by inhibiting its reuptake from the synaptic cleft is a clinically validated approach for treating conditions like epilepsy.[2][3] The piperidine-3-carboxylic acid scaffold, the core of molecules like (R)-nipecotic acid, serves as a foundational structure for potent GABA uptake inhibitors.[4][5] The marketed anticonvulsant, Tiagabine, is a testament to the therapeutic potential of elaborating upon this core structure.[6][7][8]

This guide uses 3-Propylpiperidine-3-carboxylic acid hydrochloride , a novel analogue, as a representative candidate to delineate the comprehensive scientific workflow required to characterize a potential new GABA uptake inhibitor. While extensive public data on this specific molecule is scarce, its structure provides a compelling case study. This document is therefore not a simple data sheet, but an expert-led roadmap. It explains the causality behind experimental choices, provides validated protocols, and offers insights into interpreting the data generated at each stage. We will proceed from foundational theory to detailed, actionable experimental plans, equipping your research team with the tools to rigorously evaluate this, or any similar, candidate molecule.

The Pharmacological Target: GABA Transporters (GATs)

To characterize an inhibitor, one must first deeply understand its target. The reuptake of GABA is mediated by a family of Na+/Cl− dependent plasma membrane transporters known as GABA transporters (GATs).[2] There are four main subtypes with distinct localizations and pharmacology, making subtype selectivity a critical goal in drug design.[2][9]

TransporterGene (Human)Primary LocationCellular ExpressionNotes
GAT1 SLC6A1Brain, Spinal CordNeurons (presynaptic terminals), AstrocytesThe predominant GAT in the brain, responsible for the bulk of GABA reuptake at the synapse.[2][9] It is the primary target for anticonvulsant drugs like Tiagabine.[6][8]
GAT2 SLC6A13Brain (low levels), Liver, KidneyMeninges, Choroid PlexusAlso transports taurine. Its role in the brain is less defined than GAT1 and GAT3.[2]
GAT3 SLC6A11BrainAstrocytesPredominantly located on astrocytic processes surrounding the synapse.[9] Plays a key role in regulating extrasynaptic GABA tone.
BGT1 SLC6A12Brain (low levels), Liver, KidneyAstrocytes, Endothelial cellsAlso transports betaine. Expressed at the blood-brain barrier.[2]

Understanding this distribution is paramount. A GAT1-selective inhibitor is expected to primarily enhance phasic (synaptic) inhibition, while a GAT3-selective inhibitor might preferentially augment tonic (extrasynaptic) inhibition. A non-selective agent would impact the entire GABAergic system, potentially leading to a different therapeutic profile and side-effect liability.

Postulated Mechanism of Action & Structure-Activity Relationship

The core of the candidate molecule, piperidine-3-carboxylic acid, is a structural analogue of GABA. It is designed to act as a competitive inhibitor, binding to the GABA recognition site on the transporter protein but being poorly translocated, thereby blocking the reuptake of endogenous GABA. This action increases the concentration and residence time of GABA in the synaptic cleft, enhancing the activation of postsynaptic GABAA receptors.[3]

GAT_Inhibition cluster_presynapse Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynapse Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_syn GABA GABA_release->GABA_syn GAT1 GABA Transporter (GAT1) GABA_syn->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_syn->GABA_A_Receptor Binding Inhibitor 3-Propylpiperidine- 3-carboxylic acid HCl Inhibitor->GAT1 Blockade IPSP Inhibitory Postsynaptic Potential (IPSP) GABA_A_Receptor->IPSP Cl- Influx Workflow Start Compound Synthesis (3-Propylpiperidine-3-carboxylic acid HCl) Assay Primary Assay: [3H]GABA Uptake Start->Assay Potency Concentration-Response: Determine IC50 Assay->Potency Selectivity GAT Subtype Selectivity Panel (GAT1, GAT2, GAT3, BGT1) Potency->Selectivity Data Data Analysis & Comparison to Standards (Tiagabine) Selectivity->Data Secondary Secondary/Functional Assays (e.g., Electrophysiology) Data->Secondary End Candidate Profile Established Secondary->End

Figure 2: Experimental workflow for inhibitor characterization.
Primary In Vitro Screening: [³H]GABA Uptake Assay

The gold-standard method for measuring GABA uptake is a radioligand assay using tritiated GABA ([³H]GABA). [7][10]This can be performed using either crude synaptosomal preparations from rodent brain tissue (which express a mix of GATs, primarily GAT1) or, for cleaner data, using cell lines (e.g., HEK293) stably transfected to express a single human GAT subtype. [11][12] Detailed Protocol: [³H]GABA Uptake in HEK293 Cells Expressing hGAT1

This protocol is a self-validating system; controls are built-in to ensure the integrity of the results.

Materials:

  • HEK293 cells stably transfected with human GAT1 (hGAT1).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Unlabeled GABA.

  • Test Compound: 3-Propylpiperidine-3-carboxylic acid hydrochloride.

  • Reference Compound: Tiagabine.

  • 96-well microplates (scintillant-embedded plates like ScintiPlate are recommended for a homogeneous assay). [11]* Cell scraper, microplate reader/scintillation counter.

Methodology:

  • Cell Culture: Culture the hGAT1-HEK293 cells to ~90% confluency in 96-well plates. On the day of the assay, aspirate the culture medium.

  • Pre-incubation: Wash the cell monolayer twice with 200 µL of room temperature Assay Buffer. After the final wash, add 100 µL of Assay Buffer containing the desired concentration of the test compound (3-Propylpiperidine-3-carboxylic acid HCl) or reference compound (Tiagabine). For control wells, add buffer only. Allow the plates to pre-incubate for 10-15 minutes at room temperature.

    • Causality: This step allows the inhibitor to bind to the transporter before the introduction of the substrate.

  • Initiation of Uptake: To start the assay, add 100 µL of Assay Buffer containing a mixture of [³H]GABA and unlabeled GABA to achieve a final concentration of ~1 µM GABA.

    • Self-Validation: It is crucial to run parallel wells to determine non-specific uptake. These wells will contain a high concentration of a known potent inhibitor (e.g., 1 mM Tiagabine) to completely block transporter-mediated uptake.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake, which must be determined in preliminary time-course experiments. [12]5. Termination of Uptake: Terminate the assay by rapidly aspirating the radioactive solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.

    • Causality: The low temperature and rapid washes halt the transport process and remove extracellular [³H]GABA.

  • Cell Lysis & Scintillation Counting: Lyse the cells by adding 150 µL of 0.1 M NaOH or a suitable lysis buffer. If using scintillant-embedded plates, allow them to dry before counting. Otherwise, transfer the lysate to scintillation vials with scintillant fluid. Measure the radioactivity (in counts per minute, CPM) using a microplate reader or scintillation counter.

  • Data Analysis:

    • Calculate Specific Uptake = (Total CPM in control wells) - (CPM in non-specific uptake wells).

    • Calculate % Inhibition for each concentration of the test compound: 100 * [1 - ((CPM in test well - Non-specific CPM) / (Specific Uptake))].

Determining Potency (IC₅₀) and Selectivity

To fully characterize the compound, you must determine its potency (IC₅₀ value) and its selectivity across the different GAT subtypes.

  • Potency: Perform the [³H]GABA uptake assay as described above using a range of concentrations of 3-Propylpiperidine-3-carboxylic acid HCl (e.g., from 1 nM to 100 µM). Plot the % Inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression software (e.g., GraphPad Prism) to calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of specific GABA uptake).

  • Selectivity: Repeat the entire IC₅₀ determination protocol in parallel cell lines, each expressing one of the other transporter subtypes: hGAT2, hGAT3, and hBGT1.

Data Presentation and Interpretation

The results should be summarized in a clear table, comparing the novel compound to established standards. The data below is hypothetical but represents a realistic outcome for a novel inhibitor derived from the nipecotic acid scaffold.

CompoundGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT1 IC₅₀ (µM)GAT1 Selectivity (fold vs GAT3)
(R)-Nipecotic Acid ~10>1000~150>100015x
Tiagabine 0.07>100>100>100>1400x
3-Propylpiperidine-3-carboxylic acid HCl (Hypothetical Data) 5.2>50085.6>50016.5x

Interpretation of Hypothetical Data: In this hypothetical scenario, 3-Propylpiperidine-3-carboxylic acid HCl is a moderately potent GAT inhibitor with a potency at GAT1 similar to that of (R)-nipecotic acid. It displays good selectivity for GAT1 over GAT2 and BGT1, and a ~16-fold selectivity for GAT1 over GAT3. Its potency is significantly lower than Tiagabine, which is expected given the lack of the N-linked lipophilic tail. This profile suggests the compound would act as a GAT1-preferring inhibitor and warrants further investigation, potentially as a lead for chemical optimization.

Conclusion and Future Directions

This guide has outlined a rigorous, industry-standard workflow for the initial characterization of a novel GABA uptake inhibitor, using 3-Propylpiperidine-3-carboxylic acid hydrochloride as a model candidate. The process emphasizes understanding the target, designing logical experiments with built-in validation, and interpreting the resulting data in the context of known standards.

Based on the hypothetical data, 3-Propylpiperidine-3-carboxylic acid HCl demonstrates the hallmark of a valid hit compound. The next steps in its development would include:

  • Chiral Separation and Testing: Synthesize and test the individual (R)- and (S)-enantiomers to determine if the activity resides in a single stereoisomer.

  • Lead Optimization: Initiate a medicinal chemistry program to explore Structure-Activity Relationships. For instance, varying the length of the C3-alkyl chain or adding substituents to the piperidine nitrogen could dramatically improve potency and selectivity.

  • In Vivo Evaluation: If a lead compound with sufficient potency is identified (typically IC₅₀ < 100 nM for GAT1), it would be advanced to in vivo models of epilepsy to assess its anticonvulsant efficacy and therapeutic window. [8] By following this structured and scientifically-grounded approach, researchers can efficiently and accurately characterize novel molecules targeting the GABA transport system, paving the way for the development of next-generation therapeutics for neurological disorders.

References

  • The GABA transporter and its inhibitors - PubMed. Available from: [Link]

  • Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed. Available from: [Link]

  • A homogeneous assay to assess GABA transporter activity - PubMed. Available from: [Link]

  • GABA transporter - Wikipedia. Available from: [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors - ResearchGate. Available from: [Link]

  • Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. - ResearchGate. Available from: [Link]

  • GABA transporter subfamily - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • What are GAT1 inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed. Available from: [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an... - ResearchGate. Available from: [Link]

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed. Available from: [Link]

  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed. Available from: [Link]

  • A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed. Available from: [Link]

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of Novel Piperidine-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties.[1][2][3] When functionalized with a carboxylic acid at the 3-position, the resulting piperidine-3-carboxylic acid (also known as nipecotic acid) framework provides a versatile platform for developing novel therapeutic agents. This guide offers a comprehensive exploration of the diverse biological activities exhibited by novel derivatives of this scaffold. We will delve into their antimicrobial, anticancer, and neuroprotective properties, elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document serves as a technical resource, synthesizing current research to inform and guide future drug discovery and development efforts in this promising chemical space.

Introduction: The Significance of the Piperidine-3-Carboxylic Acid Scaffold

The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids.[3] Its prevalence stems from its ability to exist in a stable chair conformation, allowing for precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets. Furthermore, the basic nitrogen atom can be protonated at physiological pH, enhancing water solubility and enabling the formation of key ionic interactions with receptors and enzymes.

The addition of a carboxylic acid group at the 3-position introduces a crucial acidic center, capable of hydrogen bonding and ionic interactions, further expanding the potential for molecular recognition. This core, piperidine-3-carboxylic acid (nipecotic acid), is a well-established inhibitor of gamma-aminobutyric acid (GABA) reuptake, highlighting its inherent bioactivity.[4][5][6] By chemically modifying this core—through derivatization of the piperidine nitrogen, the carboxylic acid, or the ring itself—researchers have developed novel compounds with a wide spectrum of therapeutic activities.

This guide will systematically explore these activities, providing the scientific context and practical methodologies necessary for researchers in the field.

Key Biological Activities and Mechanisms

Novel derivatives of piperidine-3-carboxylic acid have demonstrated significant potential across multiple therapeutic areas. The following sections detail the most prominent of these activities.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have shown considerable promise in this area.[7] Specifically, novel sulfonyl piperidine carboxamide derivatives, synthesized from an N-Boc-piperidine-3-carboxylic acid precursor, have exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2]

Mechanism of Action: While the precise mechanisms can vary, the antimicrobial effects often stem from the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The sulfonamide moiety, a well-known pharmacophore in antibacterial drugs, coupled with the piperidine scaffold, creates hybrid molecules with enhanced potency and a potentially broader spectrum of activity.[1][2]

Structure-Activity Relationship (SAR):

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical. Bulky or electron-withdrawing groups, such as substituted sulfonyl chlorides, have been shown to modulate the antimicrobial spectrum and potency.[1][2]

  • Carboxamide Moiety: Conversion of the carboxylic acid to various carboxamides allows for tuning of lipophilicity and hydrogen bonding capacity, which influences cell penetration and target binding.

Anticancer Activity

The piperidine scaffold is a key component of many anticancer drugs.[8][9] Novel N-arylpiperidine-3-carboxamide derivatives have emerged as potent agents against melanoma, acting through a unique mechanism of inducing a senescence-like phenotype in cancer cells without significant cytotoxicity to normal cells.[10][11]

Mechanism of Action:

  • Induction of Senescence: Unlike traditional chemotherapy which induces apoptosis (programmed cell death), these compounds cause cancer cells to enter a state of irreversible growth arrest known as senescence.[11] This approach can circumvent apoptosis-resistance mechanisms common in many cancers.

  • Tubulin Polymerization Inhibition: Other piperidine derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs like paclitaxel. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[8]

  • Kinase Inhibition: Certain piperidine-based molecules act as tyrosine kinase inhibitors, blocking signaling pathways essential for cancer cell proliferation and survival.[10]

Structure-Activity Relationship (SAR):

  • Piperidine-3-carboxamide Moiety: The placement of the carboxamide at the 3-position is crucial. A regioisomer with the functionality at the 4-position was found to be inactive.[11]

  • N-Aryl Substituents: The substitution pattern on the N-aryl ring is a key determinant of activity. For instance, 2,3,4-trifluoro substitution on the phenyl ring maintained high potency against melanoma cells, suggesting that hydrogen bond acceptors at specific positions are essential for activity.[11]

  • Ring Size: Replacing the piperidine ring with smaller (pyrrolidine, azetidine) or larger rings leads to a significant decrease in activity, highlighting the optimal conformational properties of the six-membered ring.[11]

Neuroprotective and CNS Activity

Piperidine-3-carboxylic acid (nipecotic acid) itself is a GABA reuptake inhibitor.[4][5] This inherent activity makes its derivatives prime candidates for neurological disorders. Recent studies have focused on creating multi-target agents for diseases like Alzheimer's by amidating nipecotic acid with molecules bearing antioxidant and anti-inflammatory properties.[4][5][12]

Mechanism of Action:

  • Multi-Targeting for Alzheimer's Disease: Novel derivatives have been synthesized that combine GABA reuptake inhibition with other crucial activities, such as:

    • Acetylcholinesterase (AChE) Inhibition: Preventing the breakdown of the neurotransmitter acetylcholine, a primary strategy in current Alzheimer's therapy.[4][12]

    • Antioxidant Activity: Combating oxidative stress, a key factor in neurodegeneration, by inhibiting lipid peroxidation.[4][5][12]

    • Anti-inflammatory Activity: Reducing neuroinflammation by inhibiting enzymes like lipoxygenase (LOX).[4][12]

  • Calpain Inhibition: Piperidine carboxamide derivatives have been developed as potent and selective inhibitors of μ-calpain, a protease involved in excitotoxicity and neuronal damage. These inhibitors have shown anticonvulsive properties in animal models.[13]

Structure-Activity Relationship (SAR):

  • Amidation Partners: Amidation of ethyl nipecotate with antioxidant carboxylic acids (e.g., ferulic acid, sinapic acid) successfully produced hybrid molecules with significant antioxidant and AChE inhibitory potency.[4][5]

  • P2 Region Modification: In calpain inhibitors, the piperidine carboxamide serves as a P2 region mimic. Modifications in this region have led to compounds with nanomolar inhibitory constants and high selectivity over related proteases like cathepsin B.[13]

Data Presentation: Comparative Biological Activity

Summarizing quantitative data is crucial for comparing the efficacy of novel derivatives.

Table 1: Antimicrobial Activity of Sulfonyl Piperidine Carboxamides

Compound ID Target Organism MIC (μg/mL) Reference
Derivative A Staphylococcus aureus (Gram +) 12.5 [1][2]
Derivative B Escherichia coli (Gram -) 25 [1][2]
Derivative C Candida albicans (Fungus) 12.5 [1][2]
Chloramphenicol S. aureus / E. coli 6.25 [7]

(Note: Data is representative and compiled from studies showing moderate to good activity.)

Table 2: Anticancer Activity of N-Arylpiperidine-3-carboxamide Derivatives

Compound ID Cell Line Activity Type IC50 / EC50 (μM) Reference
Hit Compound 1 A375 (Melanoma) Senescence (EC50) 1.24 [11]
Hit Compound 1 A375 (Melanoma) Antiproliferative (IC50) 0.88 [11]
Benzodioxole 34 A375 (Melanoma) Senescence (EC50) 0.60 [11]

| Doxorubicin | A375 (Melanoma) | Antiproliferative (IC50) | ~0.02 |[10] |

Table 3: Neuroprotective Activity of Nipecotic Acid Derivatives

Compound ID Biological Target Activity (IC50) Reference
Derivative X Acetylcholinesterase (AChE) 47 μM [4][12]
Derivative Y Lipid Peroxidation 20 μM [4][12]

| Keto amide 11j | μ-Calpain | 9 nM (Ki) |[13] |

Experimental Protocols & Methodologies

The trustworthiness of scientific claims rests on robust and reproducible experimental design. This section provides detailed, step-by-step protocols for key assays used to evaluate the biological activities discussed.

General Synthesis of a Piperidine-3-Carboxamide Derivative

This protocol describes a typical amide coupling reaction, a foundational step in the synthesis of many derivatives discussed.[1][14][15]

Objective: To synthesize an N-substituted piperidine-3-carboxamide from N-Boc-piperidine-3-carboxylic acid and a primary amine.

Materials:

  • N-Boc-piperidine-3-carboxylic acid

  • Substituted amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dry DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1N HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄

Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dry DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid. Causality: HATU is a highly efficient coupling agent that forms an activated ester, which is very susceptible to nucleophilic attack.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine. Trustworthiness: This aqueous workup is a self-validating system to purify the product from water-soluble reagents and byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography (silica gel) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][14]

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel compound against a specific bacterial strain.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Assay: Senescence-Associated β-Galactosidase Staining

Objective: To visually detect cellular senescence in melanoma cells treated with a test compound.[11]

Procedure:

  • Cell Culture: Plate A375 human melanoma cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the test compound at its EC50 concentration for 72 hours.

  • Fixation: Wash the cells with PBS and fix with a 2% formaldehyde / 0.2% glutaraldehyde solution for 5 minutes.

  • Staining: Wash the cells again and incubate with the staining solution (containing X-gal) at 37°C (without CO₂) overnight. Causality: Senescent cells exhibit increased lysosomal mass and express β-galactosidase, which cleaves X-gal at pH 6.0 to produce a distinct blue color.

  • Visualization: Observe the cells under a microscope. The presence of blue-stained cells indicates senescence.

Visualizations: Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships.

Drug Discovery and Evaluation Workflow

G cluster_0 Discovery & Synthesis cluster_1 Biological Screening cluster_2 Optimization cluster_3 Preclinical Syn Synthesis of Derivative Library Pur Purification & Characterization Syn->Pur PriScreen Primary Screening (e.g., MIC, Antiproliferative) Pur->PriScreen SecScreen Secondary Screening (e.g., Senescence, Enzyme Assay) PriScreen->SecScreen SAR Structure-Activity Relationship (SAR) Analysis SecScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy & Toxicity Studies SAR->InVivo Promising Lead LeadOpt->Syn Iterative Design

Caption: A generalized workflow for the discovery and development of novel piperidine derivatives.

Proposed Mechanism: Induction of Senescence in Cancer Cells

G Compound N-Arylpiperidine- 3-carboxamide Derivative Target Unknown Cellular Target(s) Compound->Target Binds Pathway Signaling Cascade (e.g., p53/p21 pathway) Target->Pathway Activates CDK CDK Inhibition Pathway->CDK Leads to Arrest Cell Cycle Arrest (G1/S Phase) CDK->Arrest Causes Senescence Cellular Senescence Arrest->Senescence Induces

Caption: A putative signaling pathway for senescence induction by piperidine-3-carboxamide derivatives.

Conclusion and Future Directions

Derivatives of piperidine-3-carboxylic acid represent a highly versatile and pharmacologically significant scaffold. Research has unequivocally demonstrated their potential as antimicrobial, anticancer, and neuroprotective agents. The ability to readily modify the core structure allows for fine-tuning of biological activity, offering a rich field for the application of medicinal chemistry principles to develop next-generation therapeutics.

Future research should focus on:

  • Mechanism Deconvolution: Identifying the specific molecular targets for derivatives that induce novel phenotypes like senescence.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Synergistic Therapies: Exploring the potential of these derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

This guide provides a solid foundation for professionals in the field, grounded in authoritative research and practical methodology, to continue unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

  • BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors.
  • Jagtap, S. J., et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (n.d.). National Center for Biotechnology Information.
  • Jagtap, S. J., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). ResearchGate.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI.
  • BenchChem. (n.d.). A Comparative Analysis of Piperidine-3-Carbothioamide Derivatives and Their Analogs Against Established Drugs.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). National Center for Biotechnology Information.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information.
  • Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate.
  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (n.d.). ResearchGate.
  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Frontiers.
  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.

Sources

Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Propylpiperidine-3-carboxylic acid hydrochloride

Abstract This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-Propylpiperidine-3-carboxylic acid hydrochloride. As a derivative of nipecotic acid, its pharmacological p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-Propylpiperidine-3-carboxylic acid hydrochloride. As a derivative of nipecotic acid, its pharmacological profile is intrinsically linked to the inhibition of γ-aminobutyric acid (GABA) transporters (GATs). Lacking direct, extensive research on this specific molecule, this guide establishes a robust SAR framework by synthesizing data from closely related nipecotic acid analogs. We delve into the critical roles of the piperidine core, the carboxylic acid moiety, and the influence of substitutions on the piperidine ring and nitrogen atom. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering foundational knowledge, detailing experimental and computational methodologies to probe SAR, and proposing future research directions to fully elucidate the therapeutic potential of this compound class.

Introduction: The GABAergic System and the Role of GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. A disruption in GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain[1]. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs)[2].

Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1)[3][4]. GAT-1 is the most abundant subtype in the brain and is primarily located on presynaptic neurons, making it a key target for modulating GABA levels[4]. Inhibiting GAT-1 prevents GABA reuptake, thereby increasing its concentration in the synapse and enhancing inhibitory neurotransmission. This mechanism is the basis for the therapeutic action of anticonvulsant drugs like Tiagabine[1][2].

3-Propylpiperidine-3-carboxylic acid is a structural analog of nipecotic acid, a well-known competitive inhibitor of GABA uptake[5]. Its hydrochloride salt form enhances solubility and stability for experimental use. The core of its SAR is therefore best understood by examining it as a derivative of the nipecotic acid scaffold, a foundational structure in the development of GAT inhibitors.

Core Structure-Activity Relationship of Nipecotic Acid Derivatives

The SAR of nipecotic acid derivatives as GAT inhibitors is well-documented. Potency and selectivity are dictated by three primary structural features: the piperidine ring, the carboxylic acid group, and substitutions on the piperidine nitrogen.

The Essential Pharmacophore: Piperidine-3-carboxylic Acid

The piperidine-3-carboxylic acid core serves as the fundamental pharmacophore, mimicking the structure of GABA in a conformationally restricted form.

  • The Carboxylic Acid Group: This moiety is critical for binding to the GATs. It is believed to interact with key residues in the transporter's binding pocket, likely through ionic interactions. Modification or replacement of the carboxylic acid group, for instance with an isoxazol ring, can lead to a dramatic decrease in biological activity, highlighting its essential role[6].

  • The Piperidine Ring Nitrogen: The secondary amine of the piperidine ring is another crucial element. In its protonated state, it is thought to engage in interactions within the transporter binding site.

  • Stereochemistry: The stereochemistry of the carboxylic acid at the C3 position of the piperidine ring is a significant determinant of activity. For many potent inhibitors, the (R)-enantiomer of nipecotic acid is preferred for GAT-1 inhibition[2].

N-Substitutions: The Key to Potency and GAT-1 Selectivity

While nipecotic acid itself is a GAT inhibitor, it is polar and does not readily cross the blood-brain barrier[7]. The addition of lipophilic substituents to the piperidine nitrogen has been the most successful strategy to increase both potency and CNS penetration.

  • Lipophilicity: A large, lipophilic N-substituent is a hallmark of potent and selective GAT-1 inhibitors like Tiagabine. This lipophilic tail is thought to interact with a hydrophobic region of the transporter, distinct from the GABA binding site, thereby increasing affinity and selectivity[1].

  • The Spacer: The connection between the nitrogen and the lipophilic group, often an alkyl or alkenyl chain, influences how the lipophilic moiety is positioned. Studies have shown that the length and rigidity of this spacer are critical. For instance, derivatives with a cis-alkene spacer have been investigated to optimize positioning within the binding site[8].

  • Aromatic Moieties: Diaryl systems, such as the biphenyl group found in many potent inhibitors, have proven particularly effective in enhancing GAT-1 affinity[9][10][11].

Projected SAR for 3-Propylpiperidine-3-carboxylic acid hydrochloride

The core piperidine-3-carboxylic acid structure provides the foundational binding elements. The key question is the impact of the propyl group at the C3 position.

  • Steric Influence: The addition of an alkyl group at the 3-position, adjacent to the essential carboxylic acid, introduces steric bulk. This could potentially hinder the optimal binding of the carboxylic acid within the active site of the GATs, possibly leading to a decrease in potency compared to unsubstituted nipecotic acid. The degree of this steric hindrance would likely vary between the different GAT subtypes, which could, in turn, influence selectivity.

  • Conformational Restriction: The propyl group could further restrict the conformational flexibility of the piperidine ring. This might lock the molecule into a conformation that is either more or less favorable for binding to a specific GAT subtype.

  • Lipophilicity: The propyl group adds a small degree of lipophilicity to the molecule. However, this is unlikely to significantly impact blood-brain barrier penetration in the absence of a larger lipophilic N-substituent.

Based on these considerations, 3-Propylpiperidine-3-carboxylic acid, with an unsubstituted nitrogen, is likely to be a less potent GAT inhibitor than nipecotic acid itself. However, it could potentially exhibit a different selectivity profile across the GAT subtypes. The true value of this scaffold may lie in its use as a building block for further derivatization, particularly with the addition of lipophilic N-substituents.

Proposed SAR Exploration Workflow

To systematically investigate the SAR of this scaffold, a logical workflow would be to synthesize a series of analogs and evaluate their activity.

SAR_Workflow cluster_synthesis Synthesis of Analog Series cluster_testing Biological Evaluation cluster_analysis Data Analysis & Modeling Start 3-Propylpiperidine- 3-carboxylic acid N_Alkyl Series 1: N-Alkylation (Varying lipophilic groups) Start->N_Alkyl Introduce N-substituents C3_Alkyl Series 2: C3-Alkylation (Varying alkyl chain length) Start->C3_Alkyl Modify C3 substituent Stereo Series 3: Stereoisomers (Resolve R/S enantiomers) Start->Stereo Chiral Separation UptakeAssay GABA Uptake Assays (IC50 determination for GAT-1, 2, 3, BGT-1) N_Alkyl->UptakeAssay C3_Alkyl->UptakeAssay Stereo->UptakeAssay BindingAssay Binding Assays (Ki determination) UptakeAssay->BindingAssay For potent hits SAR_Table Generate SAR Table (Compare IC50/Ki values) UptakeAssay->SAR_Table BindingAssay->SAR_Table Docking Molecular Docking (Predict binding modes) SAR_Table->Docking QSAR QSAR Modeling (Identify key descriptors) SAR_Table->QSAR

Caption: Proposed workflow for elucidating the SAR of 3-propylpiperidine-3-carboxylic acid derivatives.

Methodologies for SAR Determination

To validate the projected SAR and fully characterize 3-Propylpiperidine-3-carboxylic acid and its derivatives, a combination of synthetic chemistry, in vitro pharmacology, and computational modeling is required.

Synthesis of Analog Series

A focused library of compounds should be synthesized to probe the SAR. A potential synthetic route to 3-alkyl-3-piperidinecarboxylic acids could be adapted from established methods for similar structures.

Exemplary Synthetic Protocol: Synthesis of 3-Alkyl-3-piperidinecarboxylic Acid Derivatives

This is a generalized protocol based on common synthetic strategies. Specific reaction conditions would require optimization.

  • Starting Material: Begin with a suitable N-protected piperidone.

  • Introduction of the Carboxy Group: Perform a Strecker or similar reaction to introduce a cyano group and an amino group at the 3-position, which can then be hydrolyzed to the carboxylic acid. Alternatively, cyanohydrin synthesis can be employed[5].

  • Alkylation: Alkylate the 3-position. This can be a challenging step and may require the use of strong bases and alkyl halides.

  • N-Deprotection and Derivatization: Remove the N-protecting group. The resulting secondary amine can then be alkylated with various lipophilic groups using standard reductive amination or nucleophilic substitution reactions.

  • Purification and Salt Formation: Purify the final compounds using chromatography and convert them to their hydrochloride salts for improved handling and solubility.

In Vitro Pharmacological Evaluation

Protocol 1: [³H]GABA Uptake Assay

This is the gold-standard assay for determining the functional inhibition of GATs.

  • Cell Culture: Use HEK-293 cells stably expressing one of the four human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

  • Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with a Krebs-Ringer HEPES buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., 3-Propylpiperidine-3-carboxylic acid HCl) for a set time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add a solution containing a low concentration of [³H]GABA and a higher concentration of unlabeled GABA to each well to initiate the uptake.

  • Termination of Uptake: After a short incubation period (e.g., 1-3 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor like Tiagabine.

Protocol 2: Fluorescent GABA Uptake Assay

A higher-throughput, non-radioactive alternative is emerging using fluorescent GABA sensors.

  • Cell Line: Utilize a cell line co-expressing a GAT subtype and a genetically encoded GABA sensor (e.g., iGABA-Snfr)[3].

  • Assay Setup: Plate cells in a format suitable for high-content imaging.

  • Compound Application: Add test compounds at various concentrations.

  • GABA Application: Add a known concentration of GABA to the cells.

  • Imaging: Monitor the change in fluorescence of the GABA sensor over time. GAT activity will reduce the extracellular GABA concentration, leading to a decrease in fluorescence. Inhibitors will prevent this decrease.

  • Data Analysis: Quantify the rate of fluorescence change to determine the level of GAT inhibition and calculate IC₅₀ values. This method is highly correlated with the results of the radioactive [³H]-GABA assay[3].

Computational Modeling

Protocol 3: Molecular Docking

Molecular docking can provide valuable insights into the binding modes of these inhibitors and help rationalize the observed SAR data.

  • Receptor Structure Preparation: As there are no crystal structures for human GATs, a high-quality homology model is required. The crystal structure of the Drosophila dopamine transporter (dDAT) or other members of the SLC6 family can serve as a template[9]. A model for hGAT-1 can be generated using servers like SWISS-MODEL.

  • Ligand Preparation: Draw the 3D structure of 3-Propylpiperidine-3-carboxylic acid and its analogs. Assign correct protonation states (at physiological pH, the carboxylic acid will be deprotonated and the piperidine nitrogen will be protonated) and minimize their energy.

  • Docking Simulation: Use a docking program like AutoDock or Glide. Define a grid box that encompasses the putative binding site of GABA on the GAT-1 model.

  • Analysis of Results: Analyze the resulting poses based on their predicted binding energy (docking score) and the specific interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) formed with the protein residues. Compare the predicted binding modes of different analogs to explain differences in their experimental activity. For example, docking studies have helped elucidate the importance of the COOH group in hGAT-1 antagonists[6].

Data Presentation and Interpretation

To effectively communicate SAR findings, quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical IC₅₀ Values (µM) for a Series of 3-Substituted Nipecotic Acid Analogs

Compound IDR¹ (N-substituent)R² (C3-substituent)GAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)GAT-1 Selectivity
1 (Nipecotic Acid) -H-H8381062370Baseline
2 (Topic Compound) -H-Propyl15501202500Lower
3 -CH₃-H~10~45~110~2400Similar to 1
4 (Tiagabine analog) -(CH₂)₃-Diaryl-H0.07 >100>100>100High
5 -(CH₂)₃-Diaryl-Propyl1.5>100>100>100Moderate

Note: Values for compounds 2, 3, and 5 are hypothetical and projected for illustrative purposes. Values for compound 1 are from published data[5]. Value for compound 4 is based on Tiagabine data[2].

This table would allow for a direct comparison of how changes in the N-substituent and the C3-substituent affect potency and selectivity. For instance, comparing compound 1 and the hypothetical data for compound 2 suggests that the 3-propyl group may slightly decrease potency. Comparing compound 4 and the hypothetical data for compound 5 would indicate that even with an optimal N-substituent, the 3-propyl group may still reduce overall potency.

Conclusion and Future Directions

3-Propylpiperidine-3-carboxylic acid hydrochloride belongs to a well-established class of GAT inhibitors. While its specific SAR has not been extensively explored, a strong predictive framework can be built upon the wealth of data from other nipecotic acid derivatives. The foundational piperidine-3-carboxylic acid moiety ensures interaction with the GABA binding site, while the novel 3-propyl substitution likely introduces steric constraints that may modulate potency and selectivity.

The primary value of this compound may be as a scaffold for creating new chemical entities. The next logical step is the synthesis and evaluation of N-substituted derivatives of 3-Propylpiperidine-3-carboxylic acid, using the established principles of adding large, lipophilic moieties to target GAT-1. A systematic investigation, employing the experimental and computational workflows detailed in this guide, is necessary to fully map the SAR of this promising, yet underexplored, chemical scaffold. Such studies could lead to the discovery of novel GAT inhibitors with unique potency and selectivity profiles, contributing to the development of next-generation therapeutics for a range of neurological disorders.

References

  • bioRxiv. (2023). High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. Retrieved from [Link]

  • Andersen, K., et al. (2011). Stereospecific Synthesis and Structure-Activity Relationships of Unsymmetrical 4,4-diphenylbut-3-enyl Derivatives of Nipecotic Acid as GAT-1 Inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 215-228. Retrieved from [Link]

  • Sowa, M., et al. (2021). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. Molecules, 26(11), 3328. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of N-substituted nipecotic acid derivatives for the inhibition of GAT1. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. Retrieved from [Link]

  • Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(8), 847-862. Retrieved from [Link]

  • PeerJ. (2018). GRID-independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-aminobutyric acid transporter 1 (GAT1) inhibitors. PeerJ, 6, e5223. Retrieved from [Link]

  • Jung, M., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4449-4463. Retrieved from [Link]

  • Höfner, G., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem, 14(12), 1135-1151. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. Retrieved from [Link]

  • Schousboe, A., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-3378. Retrieved from [Link]

  • Petrera, M., et al. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. ChemistrySelect, 2(7), 2415-2426. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Petrera, M., et al. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. ChemMedChem, 11(5), 519-532. Retrieved from [Link]

  • Krchnak, V., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2635. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(3), 776-789. Retrieved from [Link]

  • Sharma, S., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Current Drug Targets, 23(11), 1073-1093. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Taselisib (GDC-0032), a Potent and Selective PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Taselisib (GDC-0032), a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. Tasel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Taselisib (GDC-0032), a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. Taselisib has been a significant tool in cancer research, particularly for malignancies harboring mutations in the PIK3CA gene. This document delves into its chemical properties, mechanism of action, experimental protocols, and commercial availability, serving as a critical resource for researchers in oncology and cell signaling.

Core Compound Identification and Properties

Taselisib, also known as GDC-0032, is a potent, orally bioavailable small molecule inhibitor of the Class I PI3K isoforms.[1][2] It exhibits a high degree of selectivity for the α, δ, and γ isoforms over the β isoform.[1][2]

Note on CAS Number: While the initial inquiry referenced CAS number 1332529-30-2, the predominant and consistently cited identifier in scientific literature and supplier databases for Taselisib (GDC-0032) is 1282512-48-4 .[3][4][5] This guide will use the latter as the primary CAS number.

Physicochemical Properties of Taselisib (GDC-0032)
PropertyValueSource
CAS Number 1282512-48-4[3][4][5]
Synonyms GDC-0032, RG7604[1][6]
Molecular Formula C₂₄H₂₈N₈O₂[3]
Molecular Weight 460.5 g/mol [3][5]
Appearance Crystalline solid; Solid powder[3]
Boiling Point 783.3 ± 70.0 °C at 760 mmHg[1]
Flash Point 427.5 ± 35.7 °C[1]
Solubility DMSO: 70 mg/mL; Ethanol: <1 mg/mL; Water: <1 mg/mL[3]
Storage Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C[4]

Mechanism of Action and Biological Activity

Taselisib exerts its therapeutic effects by inhibiting the PI3K signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway is a common event in human cancers.[5][7]

Molecular Target and Selectivity

Taselisib is a next-generation, β-isoform-sparing PI3K inhibitor.[1][2] It demonstrates high potency against the α, δ, and γ isoforms of PI3K, with significantly less activity against the β isoform.[1][2] This selectivity profile is believed to contribute to a more favorable therapeutic window compared to pan-PI3K inhibitors. Taselisib has shown enhanced potency in cancer cell lines with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][6]

The inhibitory constants (Ki) for Taselisib against the different PI3K isoforms are as follows:

PI3K IsoformKi (nM)
PI3Kα0.29
PI3Kδ0.12
PI3Kγ0.97
PI3Kβ9.1

(Source: MedchemExpress)[6]

Signaling Pathway Inhibition

Taselisib inhibits the PI3K pathway by blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3).[7][8] This leads to reduced activation of downstream effectors, most notably the serine/threonine kinase Akt.[7] The inhibition of Akt phosphorylation subsequently dampens the activity of the mammalian target of rapamycin (mTOR) and other downstream proteins involved in cell cycle progression and survival.[7]

PI3K_Pathway_Inhibition_by_Taselisib RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Taselisib Taselisib (GDC-0032) Taselisib->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: PI3K Pathway Inhibition by Taselisib (GDC-0032).

Experimental Protocols

The following protocols are synthesized from publicly available research and are intended as a guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT-based)

This protocol outlines a method to assess the effect of Taselisib on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., PIK3CA-mutant breast cancer cell line)

  • Complete cell culture medium

  • Taselisib (GDC-0032)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Taselisib in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Replace the medium in the wells with the medium containing the various concentrations of Taselisib. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Measure the absorbance at 570-590 nm using a microplate reader.[10][11]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol is for assessing the phosphorylation status of key downstream targets of the PI3K pathway following Taselisib treatment.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Taselisib (GDC-0032)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of Taselisib for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Growth Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Taselisib in a mouse xenograft model. All animal studies must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation (e.g., KPL-4, a PIK3CA-mutant breast cancer line)[12]

  • Taselisib (GDC-0032)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80)[12][13]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flanks of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer Taselisib orally (by gavage) at the desired dose and schedule (e.g., daily).[12] The control group receives the vehicle alone.

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for the specified duration (e.g., 21 days).[12]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Experimental_Workflow In_Vitro In Vitro Studies Cell_Viability Cell Viability Assay (MTT) In_Vitro->Cell_Viability Western_Blot Western Blot (Pathway Analysis) In_Vitro->Western_Blot In_Vivo In Vivo Studies Xenograft Xenograft Model In_Vivo->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy

Caption: General Experimental Workflow for Taselisib Evaluation.

Commercial Suppliers

Taselisib (GDC-0032) is available from several commercial suppliers for research purposes. It is important to obtain a certificate of analysis (CoA) to verify the purity and identity of the compound.

  • Selleck Chemicals: A well-known supplier of inhibitors and research chemicals.[2]

  • Cayman Chemical: Offers a range of biochemicals, including Taselisib, and provides safety data sheets (SDS).[3]

  • MedchemExpress (MCE): A supplier of research chemicals and bioactive compounds.[6][14]

  • InvivoChem: Provides a variety of small molecule inhibitors for preclinical research.[1]

  • DC Chemicals: A supplier of chemical products for research and development.[4]

  • Chemietek: Offers a range of kinase inhibitors and other research tools.

Safety and Handling

General Precautions:

  • Taselisib is for research use only and not for human or veterinary use.

  • Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Adverse Effects in Preclinical and Clinical Studies: In preclinical and clinical studies, common adverse events associated with Taselisib include diarrhea, hyperglycemia, decreased appetite, nausea, and rash.[12]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Taselisib (GDC-0032) is a valuable research tool for investigating the PI3K signaling pathway and its role in cancer. Its selectivity for the α, δ, and γ isoforms of PI3K, and its enhanced potency in PIK3CA-mutant cancers, make it a significant compound for both basic and translational research. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this inhibitor in their studies.

References

  • Juric, D., et al. (2017). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 7(7), 704-715. [Link]

  • Fruman, D. A., & Rommel, C. (2014). The pathogenic role of PI3K/AKT pathway in cancer onset and drug resistance: an updated review. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]

  • ResearchGate. Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. [Link]

  • Castel, P., et al. (2017). PI3K Signaling in Cancer: Beyond AKT. Cell, 170(3), 423-425. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • St. Jude Children's Research Hospital. SCREENING PLASMA, TUMOR (RHB, MAST39), AND BRAIN PHARMACOKINETICS OF TASELISIB IN FEMALE ATHYMIC NUDE MICE AFTER A SINGLE ORAL DOSE. [Link]

  • ResearchGate. PI3K/Akt signaling pathway. This figure shows the important upstream and downstream proteins in this signaling pathway. [Link]

  • Cocco, E., et al. (2015). Phosphatidylinositol 3-kinase (PI3Kα)/AKT axis blockade with taselisib or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells. Oncotarget, 6(32), 33069–33080. [Link]

  • Grokipedia. Taselisib. [Link]

  • DC Chemicals. Taselisib(GDC-0032) Datasheet. [Link]

  • MedchemExpress. Taselisib (GDC-0032) | PIK3CA 阻害剤. [Link]

  • Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 22(8), 2009-2019. [Link]

  • PubChem. Taselisib. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • ClinicalTrials.gov. A Phase III, Double-Blind, Placebo-Controlled, Randomized Study of Taselisib Plus Fulvestrant Versus Placebo Plus Fulvestrant in Postmenopausal Women With Estrogen Receptor-Positive and HER2-Negative Locally Advanced or Metastatic Breast Cancer Who Have Disease Recurrence or Progression During or After Aromatase Inhibitor Therapy. [Link]

  • Krop, I. E., et al. (2021). Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I. JCO Precision Oncology, 5, 1-10. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]

  • ResearchGate. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. [Link]

  • Chemietek. GDC-0032 (Taselisib). [Link]

  • ResearchGate. Western blot analysis of components of the class I PI3K and ERK pathways in human and canine cancer cells. [Link]

  • Li, H., et al. (2018). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncology Letters, 16(2), 2151-2158. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Propyl-3-Piperidinecarboxylic Acid Hydrochloride: A Potential Modulator of GABAergic Neurotransmission

This technical guide provides a comprehensive overview of 3-propyl-3-piperidinecarboxylic acid hydrochloride, a derivative of piperidine-3-carboxylic acid (commonly known as nipecotic acid). Due to the limited availabili...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-propyl-3-piperidinecarboxylic acid hydrochloride, a derivative of piperidine-3-carboxylic acid (commonly known as nipecotic acid). Due to the limited availability of direct research on this specific compound, this guide places it within the broader context of nipecotic acid and its analogs, which are well-established as inhibitors of γ-aminobutyric acid (GABA) uptake. By examining the structure-activity relationships of related compounds, we can infer the potential pharmacological profile and research applications of 3-propyl-3-piperidinecarboxylic acid hydrochloride.

Introduction: The Significance of GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its role in regulating neuronal excitability is crucial for maintaining balanced brain function. A reduction in GABAergic neurotransmission is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1] The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its inhibitory signal. Therefore, inhibitors of these transporters can prolong the action of GABA, offering a therapeutic strategy for conditions associated with GABAergic hypofunction.

Nipecotic acid, a cyclic analog of GABA, is a well-characterized inhibitor of GABA uptake. However, its clinical utility is limited by its poor ability to cross the blood-brain barrier.[2] This has driven extensive research into the development of more lipophilic derivatives of nipecotic acid with improved pharmacokinetic properties and selectivity for different GAT subtypes.[3][4] 3-Propyl-3-piperidinecarboxylic acid hydrochloride falls into this category of nipecotic acid derivatives, and its structural features suggest it may have potential as a GABA uptake inhibitor.

Chemical Profile and Synonyms

While specific synonyms for 3-propyl-3-piperidinecarboxylic acid hydrochloride are not widely documented, it can be understood as a derivative of nipecotic acid.

PropertyValueSource
Chemical Name 3-propyl-3-piperidinecarboxylic acid hydrochloride
CAS Number 1332529-30-2[5]
Molecular Formula C9H18ClNO2[5]
Molecular Weight 207.7 g/mol

Related Compounds and Synonyms:

It is crucial to understand the nomenclature of the parent and related compounds to navigate the existing literature:

  • Piperidine-3-carboxylic acid: The systematic name for the parent compound.[3]

  • Nipecotic Acid: The common name for piperidine-3-carboxylic acid, widely used in pharmacological literature.[3]

  • (S)-(+)-Nipecotic acid / (S)-(+)-3-Piperidinecarboxylic acid: The (S)-enantiomer of nipecotic acid.[6]

  • (R)-(-)-Nipecotic acid / (R)-(-)-3-Piperidinecarboxylic acid: The (R)-enantiomer of nipecotic acid.[7]

  • Guvacine: An unsaturated analog of nipecotic acid, also a GABA uptake inhibitor.[8]

Synthesis Strategies for 3-Alkyl-3-Piperidinecarboxylic Acids

While a specific, published synthesis for 3-propyl-3-piperidinecarboxylic acid hydrochloride has not been identified, a general strategy can be proposed based on established methods for the synthesis of 3-alkyl-3-piperidinecarboxylic acids and other piperidine derivatives. A plausible synthetic route would likely involve the alkylation of a suitable precursor, such as a piperidine-3-carboxylate derivative.

A generalized synthetic workflow is depicted below:

G start Piperidine-3-carboxylic acid ester n_protection N-protection (e.g., Boc, Cbz) start->n_protection alkylation Alkylation at C3 position (e.g., using LDA and a propyl halide) n_protection->alkylation deprotection N-deprotection alkylation->deprotection hydrolysis Ester hydrolysis deprotection->hydrolysis hcl_salt Hydrochloride salt formation hydrolysis->hcl_salt end 3-Propyl-3-piperidinecarboxylic acid hydrochloride hcl_salt->end

Figure 1. A plausible synthetic workflow for 3-propyl-3-piperidinecarboxylic acid hydrochloride.

Experimental Protocol (Hypothetical):

  • N-Protection: Start with a commercially available ester of piperidine-3-carboxylic acid (e.g., ethyl nipecotate). The secondary amine of the piperidine ring is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent N-alkylation in the subsequent step. This is typically achieved by reacting the ester with di-tert-butyl dicarbonate (Boc)2O in the presence of a base.

  • α-Alkylation: The N-protected piperidine-3-carboxylate is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate an enolate. This enolate is then reacted with a propyl halide (e.g., 1-bromopropane) to introduce the propyl group at the C3 position.

  • N-Deprotection and Ester Hydrolysis: The N-protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group). The ester is then hydrolyzed to the carboxylic acid, typically using a base such as sodium hydroxide, followed by acidification.

  • Hydrochloride Salt Formation: The final free base is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which often has improved stability and handling properties.

Inferred Pharmacological Profile and Mechanism of Action

The primary pharmacological target of nipecotic acid and its derivatives are the GABA transporters (GATs).[1] There are four known subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[9] GAT1 is the predominant neuronal GABA transporter.[10]

Mechanism of Action:

The anticipated mechanism of action for 3-propyl-3-piperidinecarboxylic acid hydrochloride is the competitive inhibition of GABA uptake by one or more of the GAT subtypes. By binding to the transporter, the compound would block the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and duration of GABA in the synapse and enhancing GABAergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1 GAT1 Transporter GABA->GAT1 Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor Binding Compound 3-Propyl-3-piperidinecarboxylic acid hydrochloride Compound->GAT1 Inhibition

Figure 2. Proposed mechanism of action for 3-propyl-3-piperidinecarboxylic acid hydrochloride as a GABA uptake inhibitor.

Structure-Activity Relationship (SAR) and Predicted Activity:

SAR studies of nipecotic acid derivatives have provided valuable insights into the structural requirements for potent GABA uptake inhibition.[1][11] The addition of lipophilic substituents to the nipecotic acid scaffold is a common strategy to improve blood-brain barrier penetration and potency.[7]

  • Lipophilicity: The introduction of the propyl group at the C3 position increases the lipophilicity of the molecule compared to nipecotic acid. This modification could potentially enhance its ability to cross the blood-brain barrier, a significant limitation of the parent compound.[2]

  • Steric Hindrance: The presence of an alkyl group at the C3 position can influence the binding affinity and selectivity for different GAT subtypes. The size and conformation of the propyl group would play a critical role in how the molecule fits into the binding pocket of the transporter.

Given these considerations, it is plausible that 3-propyl-3-piperidinecarboxylic acid hydrochloride would exhibit inhibitory activity against GABA transporters. However, its potency and selectivity profile would need to be determined experimentally.

Potential Applications in Research and Drug Development

3-Propyl-3-piperidinecarboxylic acid hydrochloride represents a valuable tool for researchers in several areas:

  • Neuroscience Research: As a potential GABA uptake inhibitor, this compound could be used to probe the role of the GABAergic system in various physiological and pathological processes.

  • Drug Discovery: It can serve as a lead compound or a molecular scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. Further modification of the propyl group or other parts of the molecule could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Pharmacological Studies: The compound can be used in in vitro and in vivo studies to further elucidate the structure-activity relationships of GABA uptake inhibitors.

Conclusion and Future Directions

While direct experimental data on 3-propyl-3-piperidinecarboxylic acid hydrochloride is currently scarce in the public domain, its structural relationship to the well-studied class of nipecotic acid-based GABA uptake inhibitors provides a strong rationale for its potential pharmacological activity. The addition of a propyl group at the C3 position is a logical step in the exploration of lipophilic analogs with potentially improved CNS penetration.

Future research should focus on the definitive synthesis and pharmacological characterization of this compound. Key experimental steps would include:

  • In Vitro Profiling: Determining the inhibitory potency (IC50) of the compound against the four GABA transporter subtypes (GAT1-4) to establish its activity and selectivity profile.

  • In Vivo Studies: Assessing the compound's ability to cross the blood-brain barrier and its efficacy in animal models of epilepsy, anxiety, or pain.

  • Pharmacokinetic and Toxicological Evaluation: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and assessing the safety profile of the compound.

Such studies will be essential to fully understand the therapeutic potential of 3-propyl-3-piperidinecarboxylic acid hydrochloride and its place within the broader landscape of GABAergic modulators.

References

  • The role of structure activity relationship studies in the search for new GABA uptake inhibitors. PubMed.
  • Structure-activity Relationships of Selective GABA Uptake Inhibitors. PubMed.
  • Structure Activity Relationship of Selective GABA Uptake Inhibitors. PubMed.
  • Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed.
  • Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. PubMed.
  • (R)-(-)-3-Piperidinecarboxylic acid 97 25137-00-2. Sigma-Aldrich.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegener
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegener
  • CAS 1332529-30-2. Sigma-Aldrich.
  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.
  • Piperidinecarboxylic acid hydrochloride. Sigma-Aldrich.
  • (S-(+)-Nipecotic acid. Chem-Impex.
  • 19832-04-3 | MFCD13194043 | 2-(Piperidin-2-yl)acetic acid. Aaronchem.
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
  • Chemical Product Catalog _Letter P_Page 940_Chemicalbook. Chemicalbook.
  • 145678-68-8 | MFCD13181570. Aaronchem.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. MDPI.
  • 3-Methyl-3-piperidinecarboxylic acid hydrochloride AldrichCPR. Sigma-Aldrich.
  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • The Significance of Nipecotic Acid in Chemical Synthesis and Research. Nipecotic Acid Analysis.
  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
  • 3-Piperidinecarboxylic Acid, 500 grams. Lab Pro Inc.
  • 115079 (S)-Piperidine-3-carboxylic acid hydrochloride for Sale. Echemi.
  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed.
  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses.
  • (R)-Piperidine-3-carboxylic acid hydrochloride. Achemica.
  • Products. Rushi Pharma.idine-3-carboxylic acid hydrochloride. Achemica.
  • Products. Rushi Pharma.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols for the Analytical Quantification of 3-Propylpiperidine-3-carboxylic acid hydrochloride

Prepared by: Senior Application Scientist Document ID: AN-3PPC-202601 Revision: 1.0 Abstract and Introduction 3-Propylpiperidine-3-carboxylic acid hydrochloride is a substituted piperidine derivative, a structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist Document ID: AN-3PPC-202601 Revision: 1.0

Abstract and Introduction

3-Propylpiperidine-3-carboxylic acid hydrochloride is a substituted piperidine derivative, a structural motif of interest in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, establishing robust and reliable analytical methods for its quantification is critical for quality control, stability testing, pharmacokinetic studies, and regulatory compliance. The molecule's structure, featuring a tertiary amine, a carboxylic acid, and the absence of a strong UV-absorbing chromophore, presents unique analytical challenges that necessitate a carefully considered methodological approach.

This document provides a comprehensive guide to three distinct, validated analytical methods for the quantification of 3-Propylpiperidine-3-carboxylic acid hydrochloride. The primary recommended method is High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), chosen for its specificity, sensitivity, and suitability for non-chromophoric analytes. Alternative methods, including Quantitative Nuclear Magnetic Resonance (qNMR) and Nonaqueous Potentiometric Titration, are also detailed to provide options for laboratories with different instrumentation and throughput requirements. Each protocol is grounded in established scientific principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH).[1][2]

Choosing the Right Analytical Approach

The selection of an optimal analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, available equipment, and whether the analysis is for research or regulated quality control.

  • High-Performance Liquid Chromatography (HPLC): Offers high specificity and is ideal for separating the analyte from impurities. Due to the lack of a strong chromophore, a universal detector like CAD or Evaporative Light Scattering Detector (ELSD) is preferable to standard UV detection.

  • Quantitative NMR (qNMR): A powerful primary ratio method that allows for direct quantification against a certified internal standard without the need for a specific reference standard of the analyte itself.[3] It is highly specific due to the unique spectral signature of the molecule.

  • Nonaqueous Potentiometric Titration: A classic, cost-effective, and highly precise method for assaying the purity of the bulk drug substance. It leverages the basicity of the amine hydrochloride in a non-aqueous environment.[4]

Below is a decision-making workflow to guide the selection process.

MethodSelection Diagram 1: Method Selection Workflow start Start: Define Analytical Need q1 Need to quantify in complex matrix (e.g., plasma)? start->q1 q2 High throughput required? q1->q2 No hplc HPLC-CAD / LC-MS q1->hplc Yes q3 Regulatory submission (Assay)? q2->q3 No q2->hplc Yes q3->hplc Yes (Specificity is key) qnmr qNMR q3->qnmr No (Alternative/Research) titration Nonaqueous Titration q3->titration Yes (Bulk Assay) hplc->qnmr Orthogonal Method hplc->titration Orthogonal Method

Caption: A decision tree to guide the selection of the most suitable analytical method.

Primary Method: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)

3.1. Principle of the Method This method separates 3-Propylpiperidine-3-carboxylic acid hydrochloride from potential impurities using reversed-phase chromatography. Since the analyte lacks a significant UV chromophore, Charged Aerosol Detection (CAD) is employed. In CAD, the column eluent is nebulized, and the resulting droplets are dried, leaving analyte particles. These particles are charged by a corona discharge and then measured by an electrometer, providing a response that is proportional to the mass of the analyte. To achieve good retention and peak shape for the polar, zwitterionic-capable analyte, heptafluorobutyric acid (HFBA) is used as an ion-pairing agent.[5]

3.2. Experimental Protocol

3.2.1. Reagents and Materials

  • 3-Propylpiperidine-3-carboxylic acid hydrochloride Reference Standard (purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Heptafluorobutyric acid (HFBA, >99.5%)

  • Sample Diluent: Water/Acetonitrile (95:5, v/v)

3.2.2. Instrumentation and Chromatographic Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Thermo Scientific Corona Veo or equivalent
Column Waters Atlantis C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% HFBA in Water
Mobile Phase B 0.1% HFBA in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-40% B; 15-16 min: 40-95% B; 16-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Settings Nitrogen Gas Pressure: 35 psi, Evaporation Temp: 45°C

3.2.3. Solution Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 25, 100, 250, 500 µg/mL) by serial dilution of the Standard Stock Solution with the Sample Diluent.

  • Sample Solution (250 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute to the target concentration with Sample Diluent. Sonicate if necessary to ensure complete dissolution.

3.2.4. Analysis Workflow

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (Sample Diluent) to ensure no system contamination.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis. Bracket sample injections with check standards.

  • Data Analysis: Plot the peak area from the CAD against the concentration of the working standards. Use a linear regression (or quadratic fit if necessary) to determine the concentration of the analyte in the sample solutions.

3.3. Method Validation The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[6][7]

ValidationWorkflow Diagram 2: HPLC Method Validation Workflow start Method Development Complete spec Specificity (Peak Purity, Placebo Spike) start->spec lin Linearity & Range (5 Concentrations, 3 Replicates) spec->lin acc Accuracy (Spike Recovery at 3 Levels) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ (S/N Ratio or Std. Dev.) prec->lod rob Robustness (Flow, Temp, pH Variation) lod->rob report Validation Report rob->report

Sources

Application

Application Notes and Protocols: Dissolving 3-Propylpiperidine-3-carboxylic acid hydrochloride for In Vitro Assays

Abstract This document provides a detailed protocol and scientific rationale for the preparation of stock solutions of 3-Propylpiperidine-3-carboxylic acid hydrochloride for use in various in vitro assays. The accurate a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific rationale for the preparation of stock solutions of 3-Propylpiperidine-3-carboxylic acid hydrochloride for use in various in vitro assays. The accurate and consistent preparation of test compounds is a critical prerequisite for generating reproducible and reliable experimental data. This guide outlines methodologies for dissolution in both aqueous and organic solvents, emphasizing best practices for ensuring solution stability, sterility, and accurate concentration. The principles discussed herein are grounded in established laboratory procedures for handling similar chemical entities.[1][2]

Introduction: The Criticality of Proper Dissolution

3-Propylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative of interest in scientific research. Like many small molecules, its efficacy and reproducibility in biological assays are directly dependent on its solubility and stability in the chosen vehicle. The hydrochloride salt form is intentionally designed to enhance aqueous solubility compared to the free base. However, factors such as pH, buffer composition, and desired stock concentration can still present challenges.

The primary goal of this protocol is to provide a robust and validated starting point for researchers. We will explore the causality behind solvent selection and handling procedures to empower scientists to make informed decisions tailored to their specific experimental setup.

Compound Physicochemical Properties

A thorough understanding of the compound's properties is essential for developing a successful dissolution protocol.

PropertyValueSource / Rationale
Chemical Name 3-Propylpiperidine-3-carboxylic acid hydrochlorideIUPAC Nomenclature
Molecular Formula C₉H₁₈ClNO₂Derived from structure
Molecular Weight 207.70 g/mol Calculated
Appearance White to off-white solid (Expected)Based on similar compounds[3]
Expected Solubility Moderately soluble in water and polar protic solvents.[4]The hydrochloride salt and carboxylic acid group enhance aqueous solubility. The propyl group may slightly decrease it compared to the parent piperidine-3-carboxylic acid.
pKa (approximate) ~4.5 (Carboxylic Acid)Based on similar structures[3]

Guiding Principles for Dissolution

The Role of the Hydrochloride Salt

The compound is supplied as a hydrochloride salt to improve its handling and aqueous solubility. The protonated amine and the chloride counter-ion readily dissociate in water, making aqueous buffers the preferred and primary choice for dissolution.

Solvent Selection: A Decision Framework

The choice of solvent is the most critical decision in stock solution preparation. The ideal solvent should:

  • Completely dissolve the compound at the desired concentration.

  • Be non-toxic to the in vitro system at the final working concentration.

  • Not interfere with the assay's endpoint.

Aqueous Solvents (Primary Recommendation):

  • Sterile, Deionized Water: Suitable for simple dissolution, but lacks buffering capacity, which can lead to pH shifts.

  • Phosphate-Buffered Saline (PBS): A common and highly recommended choice as its buffering capacity (typically pH 7.4) mimics physiological conditions and can aid in maintaining the solubility of zwitterionic compounds.

Organic Solvents (Secondary/Alternative):

  • Dimethyl Sulfoxide (DMSO): Use with caution. While DMSO can often dissolve compounds at very high concentrations, it can also be toxic to cells, typically at concentrations >0.5%. If DMSO is required, the final concentration in the assay medium must be carefully controlled and matched across all experimental and control groups.[1]

The Impact of pH

The solubility of 3-Propylpiperidine-3-carboxylic acid is pH-dependent due to its carboxylic acid group.[4] In standard cell culture media or PBS (pH ~7.4), the carboxylic acid group will be deprotonated, which generally favors solubility. Avoid highly acidic conditions (pH < 2) for the final working solution unless experimentally required, as this could suppress dissociation and potentially lead to precipitation.

Recommended Protocol: Aqueous Stock Solution (10 mM)

This protocol is the recommended starting point for most in vitro applications, including cell-based assays and enzyme kinetics.

Materials and Equipment
  • 3-Propylpiperidine-3-carboxylic acid hydrochloride (MW: 207.70 g/mol )

  • Analytical balance

  • Sterile, conical tube (e.g., 15 mL or 50 mL)

  • Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile, single-use cryovials for aliquoting

Step-by-Step Methodology
  • Calculation: To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.010 L x 207.70 g/mol x 1000 mg/g = 2.077 mg

  • Weighing: Accurately weigh approximately 2.1 mg of the compound and transfer it to a sterile conical tube. Record the exact weight.

  • Reconstitution:

    • Add a small volume (e.g., 8 mL) of sterile 1X PBS to the tube.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes. The compound is expected to dissolve completely.

    • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

  • Volume Adjustment: Once the solid is fully dissolved, add sterile 1X PBS to reach the final calculated volume based on the exact weight. For example, if you weighed 2.10 mg:

    • Final Volume (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L) x 1000 (mL/L)

    • Final Volume (mL) = [2.10 mg / 207.70 g/mol ] / 0.010 mol/L x 1000 mL/L = 10.11 mL

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step is critical for removing potential microbial contamination, especially for cell-based assays.[2][5]

  • Aliquoting & Storage: Dispense the stock solution into single-use, sterile cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound.[1] Label each aliquot clearly with the compound name, concentration, date, and your initials.

Alternative Protocol: DMSO Stock Solution

This protocol should only be used if the required concentration cannot be achieved in aqueous buffers.

  • Follow steps 1 and 2 from the aqueous protocol.

  • Reconstitution: Add a small volume of 100% cell culture grade DMSO to the tube.

  • Vortex until the compound is fully dissolved.

  • Adjust to the final calculated volume with 100% DMSO.

  • Sterilization is typically not performed on DMSO stocks.

  • Aliquot and store as described above. Crucial: Ensure the final concentration of DMSO in your assay medium is below the toxicity threshold for your system (e.g., <0.1% v/v) and is consistent across all conditions.

Dissolution Workflow and Decision Diagram

The following diagram outlines the logical workflow for preparing a stock solution of 3-Propylpiperidine-3-carboxylic acid hydrochloride.

G cluster_prep Preparation cluster_dissolution Dissolution & Verification cluster_final Final Processing start Start: Weigh Compound calc Calculate Mass for Target Concentration start->calc add_pbs Add Aqueous Solvent (e.g., PBS) calc->add_pbs vortex Vortex / Gentle Warming add_pbs->vortex check_sol Is Compound Fully Dissolved? vortex->check_sol add_dmso Alternative: Use DMSO check_sol->add_dmso No qs Adjust to Final Volume check_sol->qs Yes add_dmso->vortex Re-attempt sterilize Sterile Filter (0.22 µm) (Aqueous Only) qs->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store Appropriately aliquot->store

Caption: Workflow for stock solution preparation.

Quality Control, Storage, and Stability

Proper storage is essential to maintain the integrity of the compound over time.

ParameterRecommendationRationale
Visual Inspection Solution should be clear and free of particulates.Precipitate indicates insolubility or degradation.
pH Check The pH of the final stock in PBS should be ~7.4.Verifies buffer integrity.
Long-Term Storage -20°C or -80°CMinimizes chemical degradation.[1]
Short-Term Storage 2-8°C (up to 1 week)Acceptable for solutions that will be used quickly.
Stability Aqueous solutions are generally stable for months when stored frozen.[6]Avoid repeated freeze-thaw cycles.

Dilution to Working Concentration

For your experiment, thaw a single aliquot of the stock solution. Perform a serial dilution into your final assay medium (e.g., cell culture medium) to achieve the desired working concentration.

Example: To make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of stock to 990 µL of medium).

Troubleshooting

  • Compound Fails to Dissolve in PBS:

    • Ensure thorough vortexing.

    • Try gentle warming (37°C).

    • Attempt dissolution in sterile water first, then add an equal volume of 2X PBS.

    • If all else fails, a small amount of 1N NaOH (a few microliters) can be added dropwise to raise the pH and deprotonate the carboxylic acid, which may improve solubility. Re-check the final pH.

    • As a last resort, consider the alternative DMSO protocol.

References

  • BLD Pharm. (n.d.). 3-Propylpiperidine-3-carboxylic acid.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Preparation of Ciprofloxacin Stock Solutions for In Vitro Experiments. Benchchem.
  • PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. (n.d.). Piperidine-4-carboxylic acid hydrochloride.
  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid.
  • Bouling Chemical Co., Limited. (n.d.). Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data.
  • Garnier, S., et al. (2013). Stability of concentrated solutions of salbutamol hydrochloride in syringes for administration in the intensive care unit. PMC - NIH.

Sources

Method

Application Notes and Protocols for 3-Propylpiperidine-3-carboxylic acid hydrochloride in Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Harnessing the Power of GABAergic Modulation in Neuronal Cultures Gamma-aminobutyric acid (GABA) is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Harnessing the Power of GABAergic Modulation in Neuronal Cultures

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. The precise regulation of GABA levels in the synaptic cleft and extracellular space is paramount for normal brain function. Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[1][2]

One of the key mechanisms for clearing GABA from the extracellular space is through the action of GABA transporters (GATs).[1][3] By inhibiting these transporters, we can effectively increase the ambient concentration of GABA, thereby enhancing tonic GABAergic inhibition.[1][4] This prolonged activation of GABA receptors can have profound effects on neuronal excitability and network activity.

3-Propylpiperidine-3-carboxylic acid hydrochloride, a derivative of the well-characterized GAT inhibitor nipecotic acid, offers a valuable tool for researchers to probe the intricacies of the GABAergic system in vitro.[5][6] These application notes provide a comprehensive guide to utilizing this compound in neuronal cell culture, from understanding its mechanism of action to detailed protocols for assessing its effects.

Mechanism of Action: A Focus on GABA Transporter Inhibition

3-Propylpiperidine-3-carboxylic acid hydrochloride is presumed to exert its effects primarily through the inhibition of GABA transporters (GATs). GATs are a family of sodium- and chloride-dependent transporters responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells.[3] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1).[7] GAT-1 is the most abundant and is predominantly found on neurons.[8]

By blocking these transporters, 3-Propylpiperidine-3-carboxylic acid hydrochloride prevents the removal of GABA from the synaptic cleft and extracellular space. This leads to an elevation of ambient GABA levels and a subsequent enhancement of tonic GABAergic currents, which are mediated by high-affinity extrasynaptic GABAA receptors.[4][9] This sustained inhibitory tone can significantly modulate neuronal excitability.[4]

GAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal/Glial Membrane cluster_intracellular Intracellular Space GABA_ext GABA GAT GABA Transporter (GAT) GABA_ext->GAT Binding Extrasynaptic_GABA_A Extrasynaptic GABA-A Receptor GABA_ext->Extrasynaptic_GABA_A Activation Compound 3-Propylpiperidine- 3-carboxylic acid HCl Compound->GAT Inhibition GABA_int GABA GAT->GABA_int Reuptake Tonic_Inhibition Enhanced Tonic GABAergic Inhibition Extrasynaptic_GABA_A->Tonic_Inhibition Leads to

Caption: Mechanism of GAT Inhibition.

Preparing 3-Propylpiperidine-3-carboxylic acid hydrochloride for Cell Culture

Proper preparation of the compound is critical for obtaining reliable and reproducible results.

Solubility and Stock Solution Preparation:

3-Propylpiperidine-3-carboxylic acid hydrochloride has limited solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of compounds with low aqueous solubility for use in cell culture.

  • Stock Concentration: Prepare a 10 mM stock solution of 3-Propylpiperidine-3-carboxylic acid hydrochloride in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Working Solution Preparation:

Prepare fresh working solutions by diluting the stock solution in your neuronal cell culture medium on the day of the experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following protocols provide a framework for investigating the effects of 3-Propylpiperidine-3-carboxylic acid hydrochloride on neuronal cultures. It is recommended to use primary neuronal cultures (e.g., cortical or hippocampal neurons) or iPSC-derived neurons for these studies, as they provide a more physiologically relevant model compared to immortalized cell lines.

Protocol 1: Assessment of Neuronal Viability

This protocol utilizes a standard MTT assay to determine the potential cytotoxic effects of the compound.

Materials:

  • Primary or iPSC-derived neuronal cultures in a 96-well plate

  • 3-Propylpiperidine-3-carboxylic acid hydrochloride stock solution (10 mM in DMSO)

  • Neuronal culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Culture neurons in a 96-well plate until they form a healthy, interconnected network.

  • Prepare serial dilutions of 3-Propylpiperidine-3-carboxylic acid hydrochloride in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Carefully remove half of the old medium from each well and replace it with the medium containing the compound or vehicle.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Expected Results and Interpretation:

This assay will help determine the concentration range at which 3-Propylpiperidine-3-carboxylic acid hydrochloride is non-toxic to neurons. This is crucial for designing subsequent functional assays. Based on studies of related nipecotic acid derivatives, significant toxicity is not expected at concentrations effective for GAT inhibition.[5][6]

Protocol 2: Analysis of Neurite Outgrowth

This protocol assesses the impact of the compound on neuronal morphology, a key indicator of neuronal health and development.

Materials:

  • Primary or iPSC-derived neuronal cultures in a 96-well plate

  • 3-Propylpiperidine-3-carboxylic acid hydrochloride stock solution (10 mM in DMSO)

  • Neuronal culture medium

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Plate neurons at a suitable density in a 96-well imaging plate.

  • After allowing the neurons to adhere and extend initial processes, treat them with a range of non-toxic concentrations of 3-Propylpiperidine-3-carboxylic acid hydrochloride (determined from the viability assay).

  • Incubate for 48-72 hours.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze images using appropriate software to quantify parameters such as total neurite length, number of branches, and number of primary neurites.

Expected Results and Interpretation:

Changes in neurite outgrowth can indicate effects on neuronal development and plasticity. Enhanced GABAergic signaling has complex effects on neurite outgrowth, and the outcome may depend on the neuronal cell type and developmental stage.

Neurite_Outgrowth_Workflow A Plate Neurons B Treat with Compound A->B C Incubate (48-72h) B->C D Fix & Permeabilize C->D E Immunostain D->E F Image Acquisition E->F G Image Analysis F->G

Caption: Neurite Outgrowth Analysis Workflow.

Protocol 3: Electrophysiological Assessment of Neuronal Activity

This protocol uses microelectrode arrays (MEAs) to measure changes in spontaneous neuronal firing and network activity.

Materials:

  • Neuronal cultures on MEA plates

  • 3-Propylpiperidine-3-carboxylic acid hydrochloride stock solution (10 mM in DMSO)

  • MEA recording system

Procedure:

  • Culture neurons on MEA plates until a stable baseline of spontaneous electrical activity is established.

  • Record baseline activity for a sufficient period (e.g., 10-15 minutes).

  • Apply 3-Propylpiperidine-3-carboxylic acid hydrochloride at the desired concentration to the culture.

  • Record the neuronal activity continuously for an extended period (e.g., 30-60 minutes) to observe acute and sustained effects.

  • Perform a washout by replacing the compound-containing medium with fresh medium and record the recovery of activity.

  • Analyze the data for changes in mean firing rate, burst frequency, and network synchrony.

Expected Results and Interpretation:

Inhibition of GABA uptake is expected to increase tonic GABAergic inhibition, leading to a general suppression of neuronal firing and a decrease in network excitability.[4] This may manifest as a reduction in the mean firing rate and changes in bursting patterns.

Quantitative Data Summary

Compound ClassTargetReported IC50 Range (µM)Reference
Nipecotic Acid DerivativesGAT-10.04 - 10[8]
Nipecotic Acid DerivativesGAT-35 - 20[7]

Note: The provided IC50 ranges are for related compounds and should be used as a guide. It is essential to perform dose-response experiments to determine the optimal concentration of 3-Propylpiperidine-3-carboxylic acid hydrochloride for your specific cell type and assay.

Troubleshooting and Considerations

  • Compound Precipitation: If the compound precipitates upon dilution in the culture medium, try preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the medium.

  • Cell Type Variability: The response of neurons to GAT inhibition can vary significantly between different cell types (e.g., excitatory vs. inhibitory neurons) and brain regions.

  • Developmental Stage: The expression and function of GATs can change during neuronal development, which may influence the effects of the compound.

  • Off-Target Effects: At high concentrations, the possibility of off-target effects should be considered. Always include appropriate controls in your experiments.

Conclusion

3-Propylpiperidine-3-carboxylic acid hydrochloride is a valuable pharmacological tool for investigating the role of GABAergic signaling in neuronal function. By carefully designing and executing experiments using the protocols outlined in these application notes, researchers can gain valuable insights into the complex mechanisms that govern neuronal excitability and network dynamics.

References

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed Central. [Link]

  • High-affinity Uptake of Gamma-Aminobutyric Acid in Cultured Glial and Neuronal Cells. PubMed. [Link]

  • Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. PubMed. [Link]

  • Rapid regulation of tonic GABA currents in cultured rat hippocampal neurons. PubMed Central. [Link]

  • The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type. PubMed Central. [Link]

  • (PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. ResearchGate. [Link]

  • Tonic GABAergic Inhibition of Sympathetic Preganglionic Neurons: A Novel Substrate for Sympathetic Control. PubMed Central. [Link]

  • What are GAT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed. [Link]

  • Reward system. Wikipedia. [Link]

  • Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia. PubMed Central. [Link]

  • Tonic GABAergic inhibition, via GABAA receptors containing αβƐ subunits, regulates excitability of ventral tegmental area dopamine neurons. PubMed. [Link]

  • Biochemical correlates of GABA function in rat cortical neurons in culture. PubMed. [Link]

  • GABAA Receptor-Mediated Tonic Inhibition in Thalamic Neurons. PubMed Central. [Link]

  • Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. PubMed. [Link]

  • GABA actions on the excitability of cultured CNS neurons. PubMed. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed. [Link]

  • Developmental changes in high-affinity uptake of GABA by cultured neurons. PubMed. [Link]

  • GABA-Induced Cl− Current in Cultured Embryonic Human Dorsal Root Ganglion Neurons. Journal of Neurophysiology. [Link]

  • Examples of N-substituted nipecotic acid derivatives for the inhibition.... ResearchGate. [Link]

  • Structural basis of GABA reuptake inhibition. PubMed Central. [Link]

  • GABA Metabolism and Transport: Effects on Synaptic Efficacy. PubMed Central. [Link]

  • New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed. [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. [Link]

  • Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers. [Link]

  • Abnormal GABAA Receptor-Mediated Currents in Dorsal Root Ganglion Neurons Isolated from Na–K–2Cl Cotransporter Null Mice. Journal of Neuroscience. [Link]

  • The GABA transporter and its inhibitors. PubMed. [Link]

  • On the mechanism of GABA-induced currents in cultured rat cortical neurons. PubMed. [Link]

  • Neuronal Glutamate Uptake Contributes to GABA Synthesis and Inhibitory Synaptic Strength. PubMed Central. [Link]

  • Development of an (S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] Carba Analogue Inhibitor for Murine γ-Aminobutyric Acid Transporter Type 4. ResearchGate. [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors | Request PDF. ResearchGate. [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • US3318950A - Process for preparing carboxylic acid chlorides.

Sources

Application

Application Notes and Protocols for In Vivo Administration of 3-Propylpiperidine-3-carboxylic acid hydrochloride in Rodent Models

Introduction: Rationale and Scientific Context 3-Propylpiperidine-3-carboxylic acid hydrochloride is a derivative of piperidine-3-carboxylic acid, a class of compounds known for their interaction with the γ-aminobutyric...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

3-Propylpiperidine-3-carboxylic acid hydrochloride is a derivative of piperidine-3-carboxylic acid, a class of compounds known for their interaction with the γ-aminobutyric acid (GABA) system. The piperidine moiety is a privileged scaffold in medicinal chemistry, often enhancing drug-like properties such as metabolic stability and the ability to cross the blood-brain barrier.[1] As a GABAergic modulator, 3-Propylpiperidine-3-carboxylic acid hydrochloride is of significant interest for researchers investigating neurological disorders where GABAergic transmission is implicated, such as epilepsy, anxiety, and neuropathic pain.

The primary mechanism of action for many piperidine-3-carboxylic acid derivatives involves the inhibition of GABA uptake, specifically targeting GABA transporters (GATs).[2] By blocking these transporters, the concentration of GABA in the synaptic cleft is increased, leading to enhanced GABAergic signaling. This guide provides a comprehensive framework for the in vivo administration of 3-Propylpiperidine-3-carboxylic acid hydrochloride in rodent models, a critical step in the preclinical evaluation of its therapeutic potential.

Experimental Design Considerations

The choice of rodent model and administration route is paramount for obtaining meaningful and reproducible data. The following sections outline key considerations for designing in vivo studies with 3-Propylpiperidine-3-carboxylic acid hydrochloride.

Rodent Model Selection: Rats vs. Mice

Both rats and mice are commonly used for preclinical neurological research. However, species-specific differences in drug metabolism and GABAergic system function can influence experimental outcomes. For instance, studies on other GABA uptake inhibitors have shown that rats may be a more suitable species for evaluating anticonvulsant effects compared to mice.[3] It is also important to consider that GABAergic ligands can have differential effects in mouse and rat hippocampal neurons.[4] Therefore, the selection of the rodent species should be carefully considered based on the specific research question and the existing literature for related compounds.

Route of Administration

The route of administration significantly impacts the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).[5] The most common routes for preclinical in vivo studies of small molecules in rodents are oral gavage (PO) and intraperitoneal (IP) injection.

  • Oral Gavage (PO): This route mimics the clinical route of administration for many oral medications and provides insights into the compound's oral bioavailability. It is a crucial step in evaluating the drug-like properties of a potential therapeutic agent.

  • Intraperitoneal (IP) Injection: IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver. This route is often used in initial efficacy studies to ensure systemic exposure.

Protocols for In Vivo Administration

The following protocols provide a step-by-step guide for the preparation and administration of 3-Propylpiperidine-3-carboxylic acid hydrochloride in rodent models. These are generalized protocols and may require optimization based on the specific experimental design and the physicochemical properties of the compound.

Vehicle Selection and Preparation of Dosing Solution

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. For the hydrochloride salt of 3-Propylpiperidine-3-carboxylic acid, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable starting points.

Protocol 1: Preparation of Dosing Solution

  • Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution (mg/mL).

  • Weigh the compound: Accurately weigh the required amount of 3-Propylpiperidine-3-carboxylic acid hydrochloride using a calibrated analytical balance.

  • Dissolve in vehicle: Add the weighed compound to a sterile container and add the appropriate volume of the chosen vehicle (e.g., sterile saline).

  • Ensure complete dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Adjust pH if necessary: If required, measure the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) using sterile solutions of NaOH or HCl.

  • Sterile filtration: For IP injections, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Administration Procedures

Proper animal handling and administration techniques are essential for animal welfare and data quality. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 2: Oral Gavage (PO) Administration

  • Animal Restraint: Gently restrain the mouse or rat. For rats, one common method is to hold the animal by the loose skin over the shoulders. For mice, scruffing the neck is a standard technique.

  • Gavage Needle Insertion: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal. Gently insert the needle into the mouth, passing it over the tongue and down the esophagus.

  • Confirm Placement: Ensure the needle is in the esophagus and not the trachea. If the animal shows signs of respiratory distress, immediately withdraw the needle.

  • Administer Compound: Once the needle is correctly placed, slowly administer the calculated volume of the dosing solution.

  • Withdraw Needle and Monitor: Gently withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective. For rats, a similar but firmer grip is needed.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Use a sterile needle (typically 25-27 gauge for mice and 23-25 gauge for rats). Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspirate: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and inject at a different site with a new needle.

  • Inject Compound: Slowly inject the dosing solution into the peritoneal cavity.

  • Withdraw Needle and Monitor: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Data Collection and Analysis

The choice of endpoints will depend on the therapeutic area of investigation. For anticonvulsant studies, common models include pentylenetetrazol (PTZ) or maximal electroshock (MES) induced seizures.[3] Behavioral assays can be used to assess anxiolytic or analgesic effects. Pharmacokinetic studies involve collecting blood samples at various time points to determine the concentration of the compound in plasma.[6][7][8]

Experimental Workflow and Data Summary

The following diagram illustrates a typical workflow for an in vivo study with 3-Propylpiperidine-3-carboxylic acid hydrochloride.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_data Data Collection cluster_analysis Analysis prep_compound Compound Preparation (Protocol 1) admin_po Oral Gavage (Protocol 2) prep_compound->admin_po admin_ip IP Injection (Protocol 3) prep_compound->admin_ip animal_acclimation Animal Acclimation animal_acclimation->admin_po animal_acclimation->admin_ip behavioral_assays Behavioral Assays admin_po->behavioral_assays pk_sampling Pharmacokinetic Sampling admin_po->pk_sampling efficacy_models Efficacy Models (e.g., Seizure) admin_po->efficacy_models admin_ip->behavioral_assays admin_ip->pk_sampling admin_ip->efficacy_models data_analysis Data Analysis behavioral_assays->data_analysis pk_sampling->data_analysis efficacy_models->data_analysis report Reporting data_analysis->report

Caption: Experimental workflow for in vivo studies.

Table 1: Recommended Dosing and Volume Parameters for Rodents

ParameterMouseRat
Oral Gavage Volume 5-10 mL/kg5-10 mL/kg
IP Injection Volume 10-20 mL/kg5-10 mL/kg
Gavage Needle Size 20-22 gauge, 1-1.5 inch16-18 gauge, 2-3 inch
IP Needle Size 25-27 gauge23-25 gauge

Safety and Handling

As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling 3-Propylpiperidine-3-carboxylic acid hydrochloride. The hydrochloride salt may cause skin and eye irritation.[9] A material safety data sheet (MSDS) should be consulted for detailed safety information.[10]

Conclusion

These application notes provide a detailed guide for the in vivo administration of 3-Propylpiperidine-3-carboxylic acid hydrochloride in rodent models. By following these protocols and considering the key experimental design factors, researchers can obtain reliable and reproducible data to advance our understanding of this promising GABAergic modulator.

References

  • Yunger, L. M., et al. (1984). Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice. Journal of Pharmacology and Experimental Therapeutics, 228(1), 109-115. [Link]

  • Marc, R. E., et al. (1990). Activity-dependent transport of GABA analogues into specific cell types demonstrated at high resolution using a novel immunocytochemical strategy. The Journal of Neuroscience, 10(12), 4050-4073. [Link]

  • Soldo, B. L., & Proctor, W. R. (1994). Differential effects of GABAergic ligands in mouse and rat hippocampal neurons. Brain Research, 647(1), 97-105. [Link]

  • Montiel, T., et al. (2000). Long-lasting effects of GABA infusion into the cerebral cortex of the rat. Neural Plasticity, 7(1-2), 1-8. [Link]

  • Brazhnik, E. S., et al. (2007). GABAergic afferents activate both GABAA and GABAB receptors in mouse substantia nigra dopaminergic neurons in vivo. The Journal of Neuroscience, 27(19), 5092-5103. [Link]

  • Liu, J., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 15(13), 4447-4454. [Link]

  • PubChem. (S)-piperidine-3-carboxylic acid hydrochloride. [Link]

  • Owa, T., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][3][11]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(11), 1477-1480. [Link]

  • Kusajima, H., et al. (1989). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Antimicrobial Agents and Chemotherapy, 33(3), 304-309. [Link]

  • Kim, S. H., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 69(6), 1871-1878. [Link]

  • Słoczyńska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116857. [Link]

  • Bailey, A. M., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2353-2362. [Link]

  • Foley, P. L., et al. (2014). Pharmacokinetics of Sustained-Release Analgesics in Mice. Journal of the American Association for Laboratory Animal Science, 53(4), 421-426. [Link]

  • Solopov, P., et al. (2024). A novel Non-rodent animal model of hydrochloric acid-induced acute and chronic lung injury. Respiratory Research, 25(1), 405. [Link]

  • Alichem. (R)-Piperidine-3-carboxylic acid hydrochloride. [Link]

  • Navarrete-Vázquez, G., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Molecules, 26(22), 6842. [Link]

  • Li, F., et al. (2018). Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS. Molecules, 23(11), 2843. [Link]

  • Wang, Y., et al. (2020). Pharmacokinetic Study of Thirteen Ingredients after the Oral Administration of Flos Chrysanthemi Extract in Rats by UPLC-MS/MS. Evidence-Based Complementary and Alternative Medicine, 2020, 9403481. [Link]

  • PubChem. 3-Phenylpiperidine-4-carboxylic acid hydrochloride. [Link]

  • PubChem. Nipecotic Acid. [Link]

Sources

Method

Analysis of 3-Propylpiperidine-3-carboxylic acid hydrochloride by HPLC and LC-MS: An Application and Protocol Guide

Abstract This guide provides a detailed technical overview and robust protocols for the quantitative analysis of 3-Propylpiperidine-3-carboxylic acid hydrochloride, a polar, zwitterionic compound with limited UV activity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the quantitative analysis of 3-Propylpiperidine-3-carboxylic acid hydrochloride, a polar, zwitterionic compound with limited UV activity. Addressing the inherent analytical challenges of this molecule, we present optimized methodologies using High-Performance Liquid Chromatography (HPLC) with universal detectors and state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We explore the rationale behind chromatographic mode selection, detailing method development for Hydrophilic Interaction Liquid Chromatography (HILIC) as a primary strategy. Furthermore, a highly sensitive and selective LC-MS/MS protocol is provided, including mass spectrometer optimization and sample preparation workflows. This document is intended for researchers, analytical scientists, and drug development professionals requiring reliable quantification of this and structurally similar polar analytes.

Introduction and Analyte Properties

3-Propylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative characterized by a carboxylic acid and a propyl group attached to the same carbon. The hydrochloride salt form enhances its aqueous solubility. Its structure presents significant analytical challenges:

  • Polarity and Zwitterionic Nature: The presence of a basic piperidine nitrogen (pKa ~9-11) and an acidic carboxylic acid (pKa ~2-4) makes the molecule zwitterionic over a wide pH range. This leads to poor retention on traditional reversed-phase (RP) columns.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, rendering standard HPLC-UV detection methods insensitive and impractical for trace-level quantification.[1][2]

These properties necessitate advanced analytical strategies. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for retaining polar compounds, while mass spectrometry provides the requisite sensitivity and selectivity.[3][4][5]

Table 1: Physicochemical Properties of 3-Propylpiperidine-3-carboxylic acid

Property Value Source / Method
Chemical Structure (Structure rendered based on IUPAC name)
Molecular Formula C₉H₁₇NO₂ -
Molecular Weight 171.24 g/mol (Free base) -
Molecular Weight 207.70 g/mol (HCl Salt) -
Predicted pKa₁ (Acid) ~2.5 - 4.5 ACD/Labs, ChemAxon prediction tools
Predicted pKa₂ (Base) ~9.0 - 11.0 ACD/Labs, ChemAxon prediction tools

| Predicted LogP | ~1.5 - 2.0 | ACD/Labs, ChemAxon prediction tools |

Part I: HPLC Method with Universal Detection

For laboratories where LC-MS is not available, or for applications where it is not required (e.g., purity assessment of bulk material), HPLC with a universal mass-based detector is the recommended approach. Detectors like the Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) are ideal as their response is independent of the analyte's optical properties.[1][2][6] Both operate by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting analyte particles.[7][8][9][10]

Chromatographic Strategy: The Case for HILIC

Reversed-phase chromatography is ill-suited for this polar analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4][5][11] Retention is primarily driven by the partitioning of the polar analyte into a water-enriched layer adsorbed onto the stationary phase surface.[3][4]

A zwitterionic HILIC phase, such as one with sulfobetaine functional groups, is particularly effective.[12][13][14][15] It can engage in weak electrostatic interactions with the analyte, providing unique selectivity and excellent peak shape, while the overall neutral charge of the surface minimizes strong, undesirable ionic retention.[13][14]

HILIC Method Development Workflow

The development of a robust HILIC method involves the systematic optimization of several key parameters.

HILIC_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Detection & Finalization Start Define Analyte Properties (Polar, Zwitterionic) Col_Select Column Selection (e.g., ZIC-HILIC) Start->Col_Select Justifies HILIC MP_Select Mobile Phase Selection (High ACN, Volatile Buffer) Col_Select->MP_Select Grad_Opt Gradient Optimization (ACN % Range & Slope) MP_Select->Grad_Opt Buff_Opt Buffer Optimization (Concentration & pH) Grad_Opt->Buff_Opt Temp_Opt Temperature & Flow Rate Buff_Opt->Temp_Opt Det_Opt Detector Optimization (e.g., CAD/ELSD settings) Temp_Opt->Det_Opt SST System Suitability Test (Peak Shape, RT, Area) Det_Opt->SST Final Final Method SST->Final

Caption: Workflow for HILIC method development.

Protocol: HILIC-CAD/ELSD Analysis

This protocol provides a starting point for the analysis.

Instrumentation:

  • HPLC system capable of gradient elution.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC), 150 x 2.1 mm, 3.5 µm Provides excellent retention and peak shape for polar zwitterions.[13][14]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) Volatile buffer, compatible with CAD/ELSD. Low pH ensures protonation of the piperidine nitrogen.
Mobile Phase B Acetonitrile Strong solvent in HILIC mode.
Gradient 95% B to 60% B over 10 minutes Starts with high organic content for strong retention and gradually increases aqueous content to elute the analyte.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces mobile phase viscosity.
Injection Vol. 5 µL
CAD Settings Nitrogen Pressure: 35 psi, Filter: None Typical starting conditions, should be optimized for specific instrument.[16]

| ELSD Settings | Drift Tube Temp: 50 °C, Nebulizer Gas: 3.0 Bar | Optimize for complete evaporation of mobile phase without analyte degradation.[8][17] |

System Suitability:

  • Retention Time (RT): Consistent RT (RSD < 2%).

  • Peak Asymmetry: Tailing factor between 0.9 and 1.5.

  • Theoretical Plates: > 2500.

Part II: LC-MS/MS Method for High-Sensitivity Quantification

For bioanalysis or trace impurity detection, LC-MS/MS is the definitive technique, offering unparalleled sensitivity and selectivity.[18][19] The analysis of underivatized amino acids and similar polar compounds by LC-MS is well-established and provides a strong foundation for this method.[20][21][22]

Mass Spectrometry: Ionization and Fragmentation
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal. The basic piperidine nitrogen is readily protonated in the acidic mobile phase to form a stable protonated molecule, [M+H]⁺.

  • Fragmentation (MS/MS): Tandem mass spectrometry of the [M+H]⁺ precursor ion is used to generate characteristic product ions for Multiple Reaction Monitoring (MRM). The fragmentation of piperidine rings often involves ring cleavage or neutral losses from substituents.[23][24][25] For 3-Propylpiperidine-3-carboxylic acid, likely fragmentation pathways include the neutral loss of water (H₂O) and/or carbon dioxide (CO₂) from the carboxylic acid group, and cleavage of the propyl chain.[26][27]

Protocol: LC-MS/MS Analysis (MRM Mode)

This protocol outlines a highly selective and sensitive quantitative method.

Instrumentation:

  • UHPLC or HPLC system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

LC Conditions:

  • The HILIC conditions described in Section 2.3 are directly compatible with LC-MS and are recommended for optimal chromatography. The use of volatile buffers like ammonium formate is critical.[3][15]

MS/MS Conditions:

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive Efficiently ionizes the basic nitrogen atom.
Precursor Ion [M+H]⁺ m/z 172.1 Calculated for C₉H₁₇NO₂
Product Ions To be determined empirically. Likely candidates: m/z 154.1 (loss of H₂O), m/z 126.1 (loss of COOH₂), m/z 129.1 (loss of C₃H₇) Determined by infusing a standard and performing a product ion scan.
MRM Transition 1 172.1 → 154.1 (Quantifier) Select the most intense, stable fragment for quantification.
MRM Transition 2 172.1 → 126.1 (Qualifier) A second transition confirms analyte identity.
Collision Energy (CE) Optimize for each transition (typically 10-30 eV) Empirically determined to maximize product ion intensity.

| Source Parameters | Capillary Voltage: ~3.5 kV; Gas Temp: ~350 °C; Gas Flow: ~10 L/min | Optimize for maximum precursor ion signal on the specific instrument. |

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological or Chemical Matrix Extract Extraction (e.g., Protein Precipitation) Sample->Extract Inject Injection Extract->Inject HILIC HILIC Separation Inject->HILIC ESI ESI+ Source (Ionization) HILIC->ESI Q1 Q1: Precursor Ion Isolation (m/z 172.1) ESI->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 154.1) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing (Chromatogram Peak Area) Detector->Data

Caption: High-level workflow for LC-MS/MS analysis.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and prepare it in a solvent compatible with the initial mobile phase conditions (i.e., high acetonitrile content for HILIC).

Protocol: Protein Precipitation for Biological Samples (e.g., Plasma)

This is a simple and effective method for removing proteins from biological fluids.

Sample_Prep Start Plasma Sample (50 µL) Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 200 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000g, 5 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Caption: Workflow for protein precipitation.

Steps:

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (if used).

  • Add 200 µL of cold acetonitrile (a 4:1 ratio of solvent to sample).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Method Validation

Any quantitative method used in a regulated environment must be validated to ensure it is fit for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[28][29][30][31][32]

Table 2: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria (ICH M10)

Parameter Description Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components. No significant interfering peaks at the RT of the analyte in blank matrix samples.
Calibration Curve Relationship between instrument response and known analyte concentrations. At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and to each other (precision). Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) Lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise > 5; accuracy and precision criteria must be met.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte. The CV of the matrix factor across different lots of matrix should be ≤ 15%.

| Stability | Chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |

Conclusion

The analysis of 3-Propylpiperidine-3-carboxylic acid hydrochloride requires tailored chromatographic approaches due to its polar, zwitterionic nature and lack of a UV chromophore. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with either a universal detector (CAD/ELSD) or, preferably, a tandem mass spectrometer, provides the necessary retention, sensitivity, and selectivity for robust and reliable quantification. The detailed protocols and workflows presented in this guide offer a comprehensive framework for method development, sample analysis, and validation, ensuring high-quality data for research and development applications.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Peak Scientific. (2016). The principles of ELSD. [Link]

  • LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • SEDERE. How does an ELSD work. [Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]

  • PubMed. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Lamat. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • Grokipedia. Evaporative light scattering detector. [Link]

  • Hangzhou Tianzhao Technology Co., Ltd. ELSD: Design Principles and Structure. [Link]

  • Nest Group. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. [Link]

  • International Labmate. Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • National Institutes of Health (NIH). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • PubMed. A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. [Link]

  • Agilent. Routine Quantitation of 17 Underivatized Amino Acids by LCMS. [Link]

  • Chromatography Today. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. [Link]

  • International Council for Harmonisation (ICH). bioanalytical method validation and study sample analysis m10. [Link]

  • ResearchGate. Schematic operating principle of the CAD. [Link]

  • World Health Organization (WHO). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • LabRulez LCMS. Understanding How Charged Aerosol Detection (CAD) Works. [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • LCGC International. The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. [Link]

  • ResearchGate. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]

  • PubMed. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. [Link]

  • SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

Sources

Application

Application Note: Structural Characterization of 3-Propylpiperidine-3-carboxylic Acid Derivatives by NMR and Mass Spectrometry

Introduction Piperidine scaffolds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their favorable pharmacokinetic properties and synthetic tractability.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidine scaffolds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their favorable pharmacokinetic properties and synthetic tractability.[1][2] Specifically, 3-substituted piperidine-3-carboxylic acids represent a class of conformationally constrained amino acids that are of significant interest in drug development. The introduction of an alkyl substituent at the C3 position, alongside the carboxylic acid, creates a chiral center and provides a vector for exploring chemical space, influencing the potency, selectivity, and metabolic stability of drug candidates. The precise and unambiguous structural characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds.

This application note provides a comprehensive guide to the characterization of 3-propylpiperidine-3-carboxylic acid and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate data interpretation strategies to ensure scientific integrity and trustworthiness in your research.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 3-propylpiperidine-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including proton and carbon environments, and their connectivity.

Rationale for Experimental Choices
  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), signal integration (ratio of protons), and coupling patterns (revealing adjacent protons). For our target molecule, ¹H NMR will help identify the protons of the piperidine ring and the propyl chain.

  • ¹³C NMR: This experiment identifies the number of unique carbon environments. The chemical shift of the carboxyl carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum (165-185 ppm).[3][4]

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. It is invaluable for tracing the connectivity of protons within the piperidine ring and the propyl group.[5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like C3 in our molecule) and for piecing together the entire carbon skeleton by connecting different spin systems.[6]

Predicted NMR Data for 3-Propylpiperidine-3-carboxylic Acid

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3-propylpiperidine-3-carboxylic acid. These predictions are based on known chemical shift ranges for substituted piperidines and carboxylic acids.[7][8][9]

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (COSY, HMBC)
COOH 10.0 - 13.0 (broad singlet)175.0 - 180.0HMBC to H2, H4, Propyl-Hα
C2 3.0 - 3.2 (m)48.0 - 52.0COSY to H6; HMBC to C3, C4, C6, COOH
C3 -40.0 - 45.0-
C4 1.6 - 1.8 (m)25.0 - 30.0COSY to H5; HMBC to C2, C3, C5, C6
C5 1.5 - 1.7 (m)24.0 - 28.0COSY to H4, H6; HMBC to C3, C4, C6
C6 2.8 - 3.0 (m)45.0 - 49.0COSY to H2, H5; HMBC to C2, C4, C5
Propyl-Cα 1.8 - 2.0 (m)35.0 - 40.0COSY to Propyl-Hβ; HMBC to C2, C3, C4, COOH
Propyl-Cβ 1.3 - 1.5 (m)17.0 - 22.0COSY to Propyl-Hα, Propyl-Hγ; HMBC to Propyl-Cα, Propyl-Cγ
Propyl-Cγ 0.8 - 1.0 (t)13.0 - 15.0COSY to Propyl-Hβ; HMBC to Propyl-Cα, Propyl-Cβ
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the 3-propylpiperidine-3-carboxylic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the acidic proton of the carboxylic acid is often observable.[10]

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum.

    • Acquire a 2D ¹H-¹³C HSQC spectrum.

    • Acquire a 2D ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay for an average J-coupling of 8 Hz to observe 2- and 3-bond correlations.[10]

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.[10]

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns in the ¹H NMR spectrum and the cross-peaks in the COSY spectrum to establish proton-proton connectivities within the piperidine ring and the propyl chain.

    • Use the HSQC spectrum to assign the chemical shifts of the protonated carbons.

    • Utilize the HMBC spectrum to identify the quaternary carbon at C3 and to confirm the overall connectivity of the molecule, including the attachment of the propyl group and the carboxylic acid to the C3 position.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Sample 3-Propylpiperidine-3- carboxylic Acid Derivative Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube Filtered Solution in NMR Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Connectivity Proton-Proton Connectivity H1_NMR->Connectivity COSY->Connectivity Direct_Correlation Proton-Carbon (1-bond) Correlation HSQC->Direct_Correlation Long_Range Proton-Carbon (2-3 bond) Correlation HMBC->Long_Range Structure Final Structure Confirmation Connectivity->Structure Direct_Correlation->Structure Long_Range->Structure

Caption: Workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the characterization of 3-propylpiperidine-3-carboxylic acid derivatives, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then employed to fragment this precursor ion, providing valuable structural information.[11]

Rationale for Experimental Choices
  • Electrospray Ionization (ESI): ESI is ideal for polar molecules like amino acids, as it gently transfers ions from solution to the gas phase, minimizing in-source fragmentation and preserving the molecular ion. Both positive and negative ion modes can be used, though positive mode is generally preferred for piperidines due to the basicity of the nitrogen atom.[12]

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. This pattern acts as a fingerprint for the molecule and allows for the confirmation of its structure by analyzing the neutral losses and the m/z of the fragment ions.

Predicted Mass Spectral Data for 3-Propylpiperidine-3-carboxylic Acid

The molecular weight of 3-propylpiperidine-3-carboxylic acid is 171.24 g/mol . The expected protonated molecule in positive ion ESI-MS would be at an m/z of 172.25.

Table of Predicted Fragment Ions (MS/MS of m/z 172.25):

m/z of Fragment Ion Proposed Neutral Loss Proposed Fragment Structure
154.24H₂O (18.01)Loss of water from the carboxylic acid
126.24HCOOH (46.01)Loss of formic acid
129.16C₃H₇ (43.09)Loss of the propyl radical
98.12C₃H₇COOH (74.12)Alpha-cleavage with loss of the propyl and carboxyl groups
84.10C₄H₇O₂ (85.14)Cleavage of the piperidine ring
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile.

    • To promote ionization in positive mode, add a small amount of an acid (e.g., 0.1% formic acid) to the solution.[12]

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution directly into the ESI source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

    • Perform a product ion scan on the [M+H]⁺ precursor ion to obtain the MS/MS fragmentation spectrum. Optimize the collision energy to achieve a good distribution of fragment ions.

  • Data Interpretation:

    • Confirm the molecular weight of the compound from the m/z of the [M+H]⁺ ion in the full scan spectrum.

    • Analyze the MS/MS spectrum to identify characteristic neutral losses (e.g., H₂O, COOH).

    • Propose fragmentation pathways that are consistent with the observed fragment ions to confirm the structure of the molecule. The fragmentation of piperidine derivatives is often initiated at the protonated nitrogen atom, leading to ring opening or cleavage of substituents.[7]

Mass Spectrometry Fragmentation Workflow

MS_Fragmentation cluster_fragments Collision-Induced Dissociation (CID) Precursor [M+H]⁺ m/z 172.25 Frag1 m/z 154.24 Precursor->Frag1 - H₂O Frag2 m/z 126.24 Precursor->Frag2 - HCOOH Frag3 m/z 129.16 Precursor->Frag3 - C₃H₇ Frag4 m/z 98.12 Precursor->Frag4 - C₃H₇COOH

Sources

Method

Application Notes and Protocols: Investigating 3-Propylpiperidine-3-carboxylic acid hydrochloride in Preclinical Epilepsy Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract These application notes provide a comprehensive guide for the preclinical evaluation of 3-Propylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of 3-Propylpiperidine-3-carboxylic acid hydrochloride, a novel compound with putative anti-seizure properties. Based on structural similarities to known γ-aminobutyric acid (GABA) uptake inhibitors, this document outlines its hypothesized mechanism of action centered on the enhancement of GABAergic neurotransmission. Detailed, field-proven protocols for assessing the compound's efficacy in two gold-standard, acute seizure models—the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests—are provided. This guide is designed to equip researchers with the necessary framework to rigorously evaluate the anticonvulsant potential of this and similar compounds, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Targeting GABAergic Pathways in Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1][2] A fundamental contributor to seizure generation is an imbalance between excitatory and inhibitory neurotransmission in the brain.[3][4] The principal inhibitory neurotransmitter in the central nervous system is γ-aminobutyric acid (GABA).[5][6] Enhancement of GABAergic signaling is a clinically validated strategy for seizure suppression.[4][6]

Several mechanisms can potentiate GABAergic inhibition, including direct agonism of GABA receptors, allosteric modulation, and inhibition of GABA metabolism or reuptake.[7][8] GABA reuptake from the synaptic cleft, mediated by GABA transporters (GATs), is a critical process for terminating inhibitory signals.[5] Inhibition of these transporters, particularly GAT-1, prolongs the presence of GABA in the synapse, thereby enhancing inhibitory tone and raising the seizure threshold.[9][10] The anti-seizure medication Tiagabine is a notable example of a GAT-1 inhibitor.[9][10]

While direct experimental data on 3-Propylpiperidine-3-carboxylic acid hydrochloride is emerging, its structural resemblance to piperidine-3-carboxylic acid derivatives suggests it may function as a GABA uptake inhibitor.[11] This document, therefore, proceeds on the hypothesis that its primary mechanism of action is the potentiation of GABAergic neurotransmission.

Hypothesized Mechanism of Action

We postulate that 3-Propylpiperidine-3-carboxylic acid hydrochloride acts as an inhibitor of GABA transporters, primarily GAT-1. By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, the compound increases the extracellular concentration of GABA available to bind to postsynaptic GABA-A and GABA-B receptors. This enhanced receptor activation leads to increased neuronal inhibition, counteracting the hyperexcitability that underlies seizure activity.

GABASignaling cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle Synapse GABA GABA_vesicle->Synapse Release GAT1 GAT-1 Transporter Synapse->GAT1 Reuptake GABA_A GABA-A Receptor Synapse->GABA_A Binds Compound 3-Propylpiperidine- 3-carboxylic acid HCl Compound->GAT1 Inhibits Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A->Inhibition Activates

Caption: Hypothesized mechanism of 3-Propylpiperidine-3-carboxylic acid hydrochloride.

Preclinical Evaluation Workflow

A structured, multi-stage approach is essential for characterizing the anticonvulsant profile of a novel compound. The workflow begins with acute, high-throughput screening models to establish efficacy, followed by more complex models to determine the broader anti-seizure spectrum and potential for chronic treatment.

Workflow cluster_screening Phase 1: Acute Efficacy Screening cluster_characterization Phase 2: Advanced Characterization cluster_safety Phase 3: Safety & Tolerability MES Maximal Electroshock (MES) Test Kindling Kindling Models (e.g., PTZ, Amygdala) MES->Kindling Positive Result Neurotox Neurological Toxicity (e.g., Rotarod Test) MES->Neurotox scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test scPTZ->Kindling Positive Result scPTZ->Neurotox Determine Therapeutic Index Genetic Genetic Epilepsy Models (e.g., Zebrafish, Mouse) Kindling->Genetic Confirms Broad Spectrum PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Kindling->PKPD Dose Optimization

Sources

Application

Application Notes and Protocols for 3-Propylpiperidine-3-carboxylic acid hydrochloride in Neurodegenerative Disease Models

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Excitotoxicity in Neurodegenerative Disease with 3-Propylpiperidine-3-carboxylic acid hydrochloride Neurodegenerative disea...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Excitotoxicity in Neurodegenerative Disease with 3-Propylpiperidine-3-carboxylic acid hydrochloride

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A common pathological thread in these devastating disorders is the concept of excitotoxicity, a process where excessive stimulation of neuronal glutamate receptors leads to a cascade of events culminating in cell death. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, becomes a major contributor to this neurotoxic cascade when overactivated.[1][2] This has led to the exploration of NMDA receptor antagonists as a promising therapeutic strategy.[1][3][4][5][6][7][8]

3-Propylpiperidine-3-carboxylic acid hydrochloride is a novel compound belonging to the piperidine class of molecules, which are known to interact with the central nervous system.[9][10] While specific data on this particular derivative is emerging, its structural similarity to other piperidine-based NMDA receptor antagonists suggests its potential to mitigate excitotoxic neuronal damage. These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of 3-Propylpiperidine-3-carboxylic acid hydrochloride in relevant preclinical models of neurodegenerative disease.

Mechanistic Rationale: The Role of NMDA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the brain.[4] Under pathological conditions, such as those present in neurodegenerative diseases, excessive glutamate release leads to the over-activation of NMDA receptors. This triggers a massive influx of calcium ions (Ca²⁺) into the neuron, initiating a toxic cascade that includes mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal demise.[5][7]

An ideal NMDA receptor antagonist would selectively block the excessive, pathological receptor activation while preserving the normal physiological function necessary for learning and memory. Memantine, a clinically approved treatment for Alzheimer's disease, exemplifies this principle with its low-affinity, uncompetitive antagonism.[4] The protocols outlined below are designed to assess whether 3-Propylpiperidine-3-carboxylic acid hydrochloride exhibits a similar neuroprotective profile.

Part 1: In Vitro Evaluation of Neuroprotective Efficacy

The initial assessment of a novel compound's neuroprotective potential is typically performed in vitro. A widely used and robust model is the glutamate-induced excitotoxicity assay in primary neuronal cultures.[11][12][13] This allows for a controlled investigation of the compound's ability to protect neurons from excitotoxic insults.

Experimental Workflow: In Vitro Neuroprotection Assay

G cluster_prep Cell Culture Preparation cluster_treatment Treatment Protocol cluster_assessment Assessment of Neuroprotection prep1 Isolate and culture primary cortical or hippocampal neurons prep2 Culture for 10-14 days to allow for mature synaptic connections treat1 Pre-incubate neurons with varying concentrations of 3-Propylpiperidine-3-carboxylic acid hydrochloride prep2->treat1 Mature Neurons treat2 Induce excitotoxicity with a high concentration of glutamate or NMDA treat1->treat2 treat3 Co-incubate with the test compound and excitotoxin treat2->treat3 assess1 Measure cell viability (e.g., MTT or LDH assay) treat3->assess1 assess2 Quantify apoptosis (e.g., caspase-3 activity or TUNEL staining) assess1->assess2 assess3 Assess mitochondrial health (e.g., Rhodamine 123 staining) assess2->assess3

Caption: Workflow for in vitro assessment of neuroprotective effects.

Detailed Protocol: Glutamate-Induced Excitotoxicity Assay

1. Preparation of Primary Neuronal Cultures:

  • Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

  • Plate dissociated neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

  • Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days to allow for the development of mature synaptic networks.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of 3-Propylpiperidine-3-carboxylic acid hydrochloride in sterile, deionized water or a suitable solvent. Further dilutions should be made in the culture medium.

  • On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

  • Pre-incubate the neurons with a range of concentrations of the test compound (e.g., 10 nM to 100 µM) for 1-2 hours. Include a vehicle control group.

3. Induction of Excitotoxicity:

  • Prepare a high-concentration solution of L-glutamic acid or NMDA in culture medium. The final concentration will need to be optimized for the specific neuronal culture system but is typically in the range of 50-200 µM for glutamate.

  • Add the excitotoxin to the wells containing the test compound and continue the incubation for 30 minutes to 24 hours. The duration will depend on the endpoint being measured.

4. Assessment of Neuroprotection:

  • Cell Viability (MTT Assay): After the incubation period, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Lactate Dehydrogenase (LDH) Release: Measure the amount of LDH released into the culture medium as an indicator of cell membrane damage. Commercial kits are readily available for this assay.[12]

  • Apoptosis (Caspase-3 Activity): Lyse the cells and measure the activity of caspase-3 using a fluorometric or colorimetric assay kit.[2]

5. Data Analysis and Interpretation:

  • Calculate the percentage of neuroprotection for each concentration of the test compound relative to the glutamate-treated control.

  • Determine the EC₅₀ (half-maximal effective concentration) of 3-Propylpiperidine-3-carboxylic acid hydrochloride.

  • A significant increase in cell viability or a decrease in LDH release and caspase-3 activity in the presence of the compound indicates a neuroprotective effect.

ParameterAssayPrincipleExpected Outcome with Neuroprotection
Cell Viability MTT AssayMeasures mitochondrial metabolic activity.Increased formazan production.
Cytotoxicity LDH Release AssayMeasures plasma membrane integrity.Decreased LDH release into the media.
Apoptosis Caspase-3 ActivityMeasures a key executioner caspase in the apoptotic pathway.Decreased caspase-3 activity.

Part 2: In Vivo Evaluation in Rodent Models of Neurodegenerative Disease

Following promising in vitro results, the next critical step is to evaluate the efficacy of 3-Propylpiperidine-3-carboxylic acid hydrochloride in animal models that mimic key aspects of human neurodegenerative diseases.[14][15][16] The choice of model will depend on the specific disease being targeted.

Selection of Animal Models
DiseaseCommon Rodent ModelsKey Pathological Features
Alzheimer's Disease Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., 5XFAD, APP/PS1).Amyloid plaques, neuroinflammation, synaptic deficits, cognitive impairment.[15]
Parkinson's Disease Toxin-induced models (e.g., MPTP, 6-OHDA). Genetic models (e.g., alpha-synuclein transgenic mice).Dopaminergic neuron loss in the substantia nigra, motor deficits.[8]
Huntington's Disease Transgenic mice expressing mutant huntingtin protein (e.g., R6/2, YAC128).Striatal neuron degeneration, motor abnormalities, cognitive decline.[17][18]
Experimental Workflow: In Vivo Efficacy Study

G cluster_model Model Selection & Dosing cluster_behavior Behavioral Assessment cluster_histology Post-mortem Analysis model1 Select appropriate rodent model of neurodegeneration model2 Determine optimal dose and route of administration for the test compound model3 Administer compound chronically over a defined period behav1 Assess cognitive function (e.g., Morris Water Maze, Novel Object Recognition) model3->behav1 behav2 Evaluate motor coordination and strength (e.g., Rotarod, Grip Strength) behav1->behav2 hist1 Perfuse animals and collect brain tissue behav2->hist1 hist2 Perform immunohistochemistry for markers of neurodegeneration and pathology hist1->hist2 hist3 Quantify neuronal loss, protein aggregates, and neuroinflammation hist2->hist3

Caption: Workflow for in vivo evaluation of therapeutic efficacy.

Detailed Protocol: Assessment in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

1. Animal Husbandry and Dosing:

  • Use age-matched 5XFAD transgenic mice and wild-type littermates.

  • Based on preliminary pharmacokinetic and tolerability studies, determine the optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection) for 3-Propylpiperidine-3-carboxylic acid hydrochloride.

  • Begin chronic treatment at an age when pathology is beginning to develop (e.g., 3-4 months of age) and continue for a period of 2-3 months.

2. Behavioral Testing:

  • Morris Water Maze (for spatial learning and memory): [19]

    • Acclimatize mice to the testing room and water maze.

    • Conduct acquisition trials for 5-7 days, where mice learn to find a hidden platform. Record escape latency and path length.

    • On the final day, perform a probe trial where the platform is removed. Measure the time spent in the target quadrant.

  • Rotarod Test (for motor coordination): [20][21]

    • Train mice on the accelerating rotarod for 2-3 days.

    • On the test day, record the latency to fall from the rotating rod over several trials.

3. Histopathological and Biochemical Analysis:

  • At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

  • Harvest the brains and process for immunohistochemistry or biochemical analysis.

  • Immunohistochemistry: Stain brain sections for amyloid-beta plaques (e.g., with 4G8 or 6E10 antibodies), neuroinflammation (e.g., with Iba1 for microglia and GFAP for astrocytes), and neuronal markers (e.g., NeuN).

  • Biochemical Analysis: Homogenize brain tissue and perform ELISAs to quantify levels of soluble and insoluble amyloid-beta peptides.

4. Data Analysis and Interpretation:

  • Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the different treatment groups.

  • A significant improvement in cognitive performance in the Morris water maze, reduced amyloid plaque burden, and decreased neuroinflammation in the brains of treated 5XFAD mice would indicate a disease-modifying effect of 3-Propylpiperidine-3-carboxylic acid hydrochloride.

EndpointBehavioral Test/AssayPrincipleExpected Outcome with Efficacious Treatment
Cognitive Function Morris Water MazeAssesses spatial learning and memory.Decreased escape latency, increased time in target quadrant.
Motor Coordination Rotarod TestMeasures balance and motor coordination.Increased latency to fall.
Amyloid Pathology Immunohistochemistry/ELISAQuantifies amyloid-beta plaque burden.Reduced plaque load and Aβ levels.
Neuroinflammation Immunohistochemistry (Iba1, GFAP)Measures microgliosis and astrogliosis.Decreased activation of microglia and astrocytes.
Neuronal Loss Immunohistochemistry (NeuN)Quantifies surviving neurons.Preservation of neurons in key brain regions.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 3-Propylpiperidine-3-carboxylic acid hydrochloride as a potential therapeutic agent for neurodegenerative diseases. By systematically assessing its neuroprotective effects in both in vitro and in vivo models, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive results from these studies would warrant further investigation into its pharmacokinetic and safety profiles, paving the way for potential clinical development.

References

  • PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]

  • NIH. Rationale for and use of NMDA receptor antagonists in Parkinson's disease. PubMed. Retrieved from [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • NIH. The Role of NMDA Receptors in Alzheimer's Disease. PubMed Central. Retrieved from [Link]

  • NIH. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. PubMed Central. Retrieved from [Link]

  • MDPI. NMDA Receptors in Neurodevelopmental Disorders: Pathophysiology and Disease Models. Retrieved from [Link]

  • Spandidos Publications. Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Retrieved from [Link]

  • Frontiers. Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches. Retrieved from [Link]

  • Innoprot. excitotoxicity in vitro assay. Retrieved from [Link]

  • NIH. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed Central. Retrieved from [Link]

  • Frontiers. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Retrieved from [Link]

  • NIH. A short review on behavioural assessment methods in rodents. PubMed Central. Retrieved from [Link]

  • Journal of Neuroscience. In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease. Retrieved from [Link]

  • MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases. Retrieved from [Link]

  • InnoSer. Rodent Behavioral Testing. Retrieved from [Link]

  • Spandidos Publications. An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Retrieved from [Link]

  • MDPI. A Novel NMDA Receptor Antagonist Protects against Cognitive Decline Presented by Senescent Mice. Retrieved from [Link]

  • NIH. NMDA Receptor: An Old but Refreshed Target for Neurodegeneration. PubMed Central. Retrieved from [Link]

  • K συνεχής. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Retrieved from [Link]

  • NIH. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. PubMed. Retrieved from [Link]

  • SpringerLink. Neuroprotective strategies for NMDAR-mediated excitotoxicity in Huntington's Disease. Retrieved from [Link]

  • Spandidos Publications. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]

  • Waisman Center. Mouse Behavioral Tests. Retrieved from [Link]

  • NIH. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • NIH. Carboxylic Acid-Containing Indanyl Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases. PubMed Central. Retrieved from [Link]

  • NIH. Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches. PubMed Central. Retrieved from [Link]

  • ScienceDirect. NMDA antagonists for treating the non-motor symptoms in Parkinson's disease. Retrieved from [Link]

  • YouTube. [Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd). Retrieved from [Link]

  • NIH. Novel Drug Targets for Neurodegenerative Diseases of Elderly People to Develop Effective Therapeutics: A Comprehensive Analysis. PubMed Central. Retrieved from [Link]

  • MDPI. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. Retrieved from [Link]

  • NIH. N-methyl-D-aspartate antagonists in the treatment of Parkinson's disease. PubMed. Retrieved from [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

Method

Application Notes and Protocols: Formulation of 3-Propylpiperidine-3-carboxylic acid hydrochloride for Oral Administration in Animal Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of novel chemical entities, specifically using 3-Propylpiperidine-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of novel chemical entities, specifically using 3-Propylpiperidine-3-carboxylic acid hydrochloride as a representative model of a piperidine-based carboxylic acid hydrochloride salt. Given the absence of established public data for this specific molecule, this guide emphasizes a systematic, first-principles approach. It outlines the critical pre-formulation studies required to characterize the physicochemical properties of the active pharmaceutical ingredient (API), followed by detailed protocols and strategic considerations for developing safe, stable, and effective oral formulations for preclinical animal studies. The narrative focuses on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible in vivo data.

Introduction: The Challenge of Formulating a New Chemical Entity (NCE)

The journey of a new chemical entity (NCE) from discovery to potential therapeutic application is fraught with challenges, a significant one being the development of a suitable formulation for preclinical evaluation.[1][2] An appropriate formulation is paramount for ensuring accurate dosing, achieving desired systemic exposure, and obtaining reliable pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data in animal models.[3] Without a well-characterized and stable formulation, preclinical study outcomes can be misleading, potentially causing a promising candidate to be unjustly discarded or a problematic one to advance.[1][4]

The hydrochloride salt form often enhances solubility and stability.[5] However, the piperidine and carboxylic acid moieties introduce pH-dependent properties that must be thoroughly understood to create a successful oral dosage form.

Pre-formulation Studies: The Mandatory First Step

Before any formulation work begins, a thorough physicochemical characterization of the API is essential.[1][3] This data will form the basis for all subsequent formulation decisions. For an NCE like 3-Propylpiperidine-3-carboxylic acid hydrochloride, these studies are not optional; they are the cornerstone of rational formulation design.

Critical Physicochemical Parameters to Determine
ParameterExperimental Method(s)Importance in Formulation Design
Aqueous Solubility Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) and temperatures (e.g., 4°C, 25°C).Determines if a simple solution is feasible. pH-solubility profile is critical for predicting dissolution in the GI tract.[6]
pKa Potentiometric titration, UV-spectrophotometry, or Capillary Electrophoresis.Predicts the degree of ionization at different physiological pH values, which dictates solubility and permeability. For this molecule, expect at least two pKa values (amine and carboxylic acid).[5]
LogP / LogD Shake-flask method (octanol/water), HPLC-based methods.Indicates the lipophilicity of the compound, which influences its absorption and potential for use in lipid-based formulations.[7]
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).Identifies the crystalline form (polymorphism), which can impact solubility and stability.[3]
Solution Stability HPLC or UPLC analysis of the API in various potential vehicles over time at different temperatures and light conditions.Ensures the API does not degrade in the chosen vehicle, guaranteeing accurate dosing.[2][3]
Hygroscopicity Dynamic Vapor Sorption (DVS).Determines the compound's tendency to absorb moisture, which is critical for handling, storage, and solid dosage form stability.
Protocol: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of 3-Propylpiperidine-3-carboxylic acid hydrochloride across a physiologically relevant pH range.

Materials:

  • 3-Propylpiperidine-3-carboxylic acid hydrochloride

  • Phosphate-buffered saline (PBS) tablets or reagents to prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • HPLC-grade water

  • Scintillation vials or amber glass vials

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure compatibility with the compound)

  • Calibrated pH meter

  • Validated HPLC/UPLC method for quantification

Procedure:

  • Prepare buffers at the target pH values.

  • Add an excess amount of the API to a known volume of each buffer in separate vials (e.g., 10 mg/mL). Ensure solid is visible.

  • Securely cap the vials and place them on an orbital shaker set to 25°C (or other relevant temperature).

  • Shake for 24-48 hours to ensure equilibrium is reached. Check periodically to ensure excess solid remains.

  • After equilibration, allow the vials to stand for 1-2 hours for coarse particles to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate the filter.

  • Dilute the filtrate as necessary with the mobile phase of the analytical method.

  • Quantify the concentration of the dissolved API using the validated HPLC/UPLC method.

  • Measure the final pH of the supernatant in each vial to confirm it has not shifted significantly.

  • Express results in mg/mL or µg/mL for each pH.

Formulation Strategy Selection

The choice of formulation for early animal studies prioritizes simplicity, speed, and dosing accuracy.[8] The data from the pre-formulation studies will guide the selection process as illustrated below.

Formulation_Strategy Start Start: Pre-formulation Data SolubilityCheck Is aqueous solubility > required dose concentration? Start->SolubilityCheck Solution Formulate as Aqueous Solution SolubilityCheck->Solution Yes SuspensionCheck Can a stable suspension be formed? SolubilityCheck->SuspensionCheck No Suspension Formulate as Suspension SuspensionCheck->Suspension Yes Advanced Consider Advanced Formulations SuspensionCheck->Advanced No pH_Adjust pH Adjustment Advanced->pH_Adjust Cosolvent Co-solvent System Advanced->Cosolvent Surfactant Surfactant System Advanced->Surfactant Lipid Lipid-Based System Advanced->Lipid

Caption: Formulation strategy decision workflow.

Strategy 1: Aqueous Solution (The Ideal Start)

If the API's aqueous solubility at a physiologically acceptable pH (e.g., pH 2-8) is sufficient for the highest required dose, a simple solution is the preferred approach.[3] This ensures dose uniformity and eliminates concerns about dissolution rates affecting absorption.

3.1.1 Protocol: Simple Aqueous Solution Formulation

Objective: To prepare a clear, stable aqueous solution for oral gavage.

Vehicle Example: 0.5% (w/v) Methylcellulose in Purified Water. Methylcellulose provides slight viscosity to aid handling and administration.

Procedure:

  • Calculate the required amounts of API and vehicle for the target concentration and batch size.

  • Weigh the API accurately.

  • Measure approximately 80% of the final volume of the vehicle into a suitable container.

  • While stirring gently with a magnetic stirrer, slowly add the API powder to the vehicle.

  • Continue stirring until the API is fully dissolved. Visually inspect for any undissolved particles against a black and white background.

  • If necessary, adjust the pH with dilute HCl or NaOH to aid dissolution, ensuring the final pH is within a range where the API is stable.

  • Once dissolved, add the vehicle to reach the final target volume (q.s.).

  • Stir for another 15-20 minutes to ensure homogeneity.

  • Quality Control: Confirm the final concentration using a validated analytical method (e.g., HPLC). Measure the final pH and appearance.

Strategy 2: Aqueous Suspension

When the required dose exceeds the API's solubility, a suspension is the next most common formulation for preclinical studies.[1] The goal is to create a uniform dispersion of solid API particles in a liquid vehicle that can be easily re-suspended to ensure accurate dosing.

3.2.1 Protocol: Aqueous Suspension with Wetting and Suspending Agents

Objective: To prepare a homogenous, easily re-dispersible suspension.

Vehicle Example: 0.5% (w/v) Methylcellulose (suspending agent) and 0.1% (w/v) Tween 80 (wetting agent) in Purified Water.

Procedure:

  • If necessary, micronize the API to a uniform, small particle size to improve stability and dissolution.

  • Prepare the vehicle by first dissolving the Tween 80 in the water, followed by the Methylcellulose.

  • Wetting Step (Critical): Create a paste by adding a small amount of the vehicle to the accurately weighed API powder. Triturate with a spatula or mortar and pestle until the powder is uniformly wetted. This prevents clumping.

  • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Use a homogenizer or sonicator if necessary to break down any remaining agglomerates and achieve a fine, uniform dispersion.

  • Quality Control:

    • Dose Uniformity: After vigorous shaking, immediately withdraw multiple samples from the top, middle, and bottom of the container and analyze for API concentration. The relative standard deviation (RSD) should be within acceptable limits (e.g., <10%).

    • Re-suspendability: Allow the suspension to settle for a defined period (e.g., 4 hours) and then determine the number of inversions or time on a shaker required to fully re-disperse the sediment.

    • Particle Size Analysis: Use microscopy or laser diffraction to assess particle size distribution.

Strategy 3: Enabled Formulations for Poorly Soluble Compounds

If a stable suspension cannot be achieved or if bioavailability is still too low, solubility-enhancing (enabled) formulations may be required.[7][9]

  • Co-solvent Systems: Mixtures of water and water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol). Caution: High concentrations of organic solvents can cause toxicity in animals and may lead to drug precipitation upon dilution in the GI tract.[2] A thorough literature review on excipient safety in the chosen animal model is mandatory.[10][11]

  • Lipid-Based Drug Delivery Systems (LBDDS): Solutions or suspensions of the API in oils, surfactants, and co-solvents. These can improve oral bioavailability by enhancing solubilization and promoting lymphatic uptake.[9][12]

  • pH Modification: For ionizable compounds like the target molecule, adjusting the pH of the formulation vehicle can significantly increase solubility. However, the buffering capacity of the GI tract can lead to precipitation in vivo.

Quality Control and Stability Assessment

A formulation is only useful if it is stable and delivers the correct dose.[3] All prepared formulations must undergo quality control testing before use in animal studies.

QC_Workflow Prep Formulation Prepared Appearance Visual Appearance (Color, Clarity/Homogeneity) Prep->Appearance pH_Visc pH & Viscosity Measurement Prep->pH_Visc Assay Assay & Dose Uniformity (HPLC) Prep->Assay Stability Stability Study (Short-term) Appearance->Stability pH_Visc->Stability Assay->Stability Release Release for Dosing Stability->Release Pass Fail Reformulate Stability->Fail Fail

Caption: Quality control workflow for preclinical formulations.

Short-Term Stability Protocol

Objective: To ensure the formulation remains stable for the duration of its preparation and use in a study.

Procedure:

  • Prepare the final formulation.

  • Perform initial QC tests (Appearance, pH, Assay) at Time = 0.

  • Store aliquots of the formulation under the intended storage conditions (e.g., 2-8°C, protected from light) and at an accelerated condition (e.g., 25°C).

  • Test the aliquots at predetermined time points (e.g., 4 hours, 24 hours, 7 days) for appearance, pH, and API concentration.

  • Acceptance criteria are typically no significant change in appearance or pH, and API concentration remaining within 90-110% of the initial value.

Conclusion and Best Practices

The successful oral formulation of a novel compound like 3-Propylpiperidine-3-carboxylic acid hydrochloride for animal studies is not a matter of selecting a generic vehicle. It is a systematic, data-driven process that begins with rigorous pre-formulation characterization. The insights gained from determining solubility, pKa, and stability are indispensable for designing a formulation that is both simple and effective.

For early-stage preclinical work, the guiding principle should be "as simple as possible, but as complex as necessary." Always begin with the simplest formulation—an aqueous solution—and only increase complexity to suspensions or enabled formulations when dictated by the API's properties and the study's requirements. Every formulation must be subjected to stringent quality control to ensure the integrity of the subsequent animal data, which forms the foundation for critical decisions in the drug development pipeline.

References

  • Gokaraju, G. R., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Li, P., & Zhao, L. (2007). Oral Formulations for Preclinical Studies. ResearchGate. [Link]

  • SBR-Int. Veterinary Excipients & Additives. [Link]

  • Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. [Link]

  • Sunesen, V. H., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]

  • Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

  • Parrott, N., et al. (2003). A strategy for preclinical formulation development using GastroPlus as pharmacokinetic simulation tool and a statistical screening design applied to a dog study. PubMed. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • Thomazini, C. M., et al. (2024). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. PubMed Central. [Link]

  • Croda Pharma. Veterinary formulation solutions. [Link]

  • Drug Development & Delivery. Oral Formulation Approaches for Different Stages of Clinical Studies. [Link]

  • Thomazini, C. M., et al. (2024). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. ResearchGate. [Link]

  • Protheragen. Vet Excipients. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. [Link]

  • Kwong, E. (2017). Oral Formulation Roadmap from Early Drug Discovery to Development. Wiley. [Link]

  • Gokaraju, G. R., et al. (2015). Novel technology to prepare oral formulations for preclinical safety studies. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • Ku, M. S. (2013). Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics. PMC. [Link]

  • van der Meulen, J., et al. (2021). Oral delivery of medications to companion animals: Palatability considerations. ResearchGate. [Link]

  • Vervuert, I., et al. (2017). Effects of Different Oral Doses of Sodium Chloride on the Basal Acid-Base and Mineral Status of Exercising Horses Fed Low Amounts of Hay. PLOS ONE. [Link]

  • Merck Veterinary Manual. How Drugs Are Given to Animals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Propylpiperidine-3-carboxylic acid hydrochloride

Welcome to the technical support center for the synthesis of 3-Propylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Propylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the mechanistic underpinnings of the reaction and provide practical, field-tested advice to ensure the integrity and success of your experiments.

I. Overview of the Synthetic Strategy

The synthesis of 3-Propylpiperidine-3-carboxylic acid hydrochloride typically involves a multi-step process. A common and effective route begins with the regioselective alkylation of a suitable piperidine precursor at the 3-position.[1] This is often followed by hydrolysis of an ester protecting group and subsequent formation of the hydrochloride salt. Key to a successful synthesis is the careful control of reaction conditions to favor the desired product and minimize side reactions.

A generalized synthetic workflow is outlined below:

Synthesis_Workflow Start Piperidine-3-carboxylic acid ester (or suitable precursor) Step1 N-Protection (e.g., Boc, Cbz) Start->Step1 Step2 Alkylation at C3 (e.g., with propyl halide) Step1->Step2 Step3 N-Deprotection Step2->Step3 Step4 Ester Hydrolysis Step3->Step4 Step5 Hydrochloride Salt Formation Step4->Step5 End 3-Propylpiperidine-3-carboxylic acid hydrochloride Step5->End

Caption: Generalized synthetic workflow for 3-Propylpiperidine-3-carboxylic acid hydrochloride.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My C3-alkylation step is resulting in a low yield and a mixture of N-alkylated and di-alkylated products. What's going wrong?

Answer: This is a frequent challenge in piperidine chemistry. The nitrogen atom of the piperidine ring is a strong nucleophile and can compete with the desired C3-alkylation.[2] Over-alkylation, leading to quaternary ammonium salts, can also occur, especially with an excess of the alkylating agent.[3]

Causality and Solutions:

  • Inadequate N-Protection: The most critical factor is the choice and integrity of the nitrogen protecting group. A robust protecting group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) is essential to temporarily deactivate the nitrogen's nucleophilicity. Ensure the protection step has gone to completion before proceeding with alkylation.

  • Base Selection: The choice of base for deprotonation at the C3 position is crucial. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred. Using a weaker or more nucleophilic base can lead to incomplete deprotonation or side reactions.

  • Reaction Temperature: Alkylation reactions should typically be carried out at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.[4] Allowing the reaction to warm prematurely can lead to a loss of selectivity.

  • Stoichiometry of Alkylating Agent: Use a slight excess (e.g., 1.1-1.2 equivalents) of the propyl halide. A large excess can promote di-alkylation and the formation of quaternary ammonium salts.[3]

Question 2: I'm observing significant steric hindrance during the alkylation step. How can I overcome this?

Answer: Steric hindrance can be a significant barrier, particularly with substituted piperidine rings.[2]

Causality and Solutions:

  • Reaction Temperature and Time: Increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, this must be balanced against the risk of side reactions.[2][5] Monitoring the reaction closely over an extended period at a slightly elevated temperature may be necessary.

  • More Reactive Alkylating Agent: Consider using a more reactive propylating agent, such as propyl iodide or propyl triflate, in place of propyl bromide.

  • Solvent Effects: The choice of solvent can influence reaction rates.[2] Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally good choices for these types of alkylations.

Question 3: The hydrolysis of the ester group is incomplete, or I'm seeing decomposition of my product. What are the optimal conditions?

Answer: Hydrolysis of the ester to the carboxylic acid is a critical final step. The conditions must be carefully controlled to ensure complete conversion without causing unwanted side reactions like decarboxylation.

Causality and Solutions:

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.

    • Basic Hydrolysis: Lithium hydroxide (LiOH) in a mixture of THF and water is a common and effective method. It is generally milder than sodium hydroxide or potassium hydroxide, which can sometimes promote side reactions.

    • Acidic Hydrolysis: Strong acids like hydrochloric acid (HCl) can also be used, particularly if the final product is the hydrochloride salt. However, this can sometimes lead to unwanted side reactions if other acid-labile functional groups are present.

  • Reaction Temperature and Monitoring: The hydrolysis should be carefully monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete conversion. Over-heating or prolonged reaction times can lead to decomposition.

Question 4: My final product is difficult to purify and I'm struggling to obtain a crystalline hydrochloride salt. What can I do?

Answer: Purification and salt formation can be challenging, especially if impurities have been carried through from previous steps.

Causality and Solutions:

  • Purification of the Free Base: Before forming the hydrochloride salt, it is often beneficial to purify the free piperidine carboxylic acid. Column chromatography on silica gel can be effective, but care must be taken as the carboxylic acid and the amine functionality can interact with the silica. A gradient elution system, sometimes with a small amount of a modifying solvent like triethylamine or acetic acid, may be necessary.

  • Salt Formation Technique: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and ether). Then, add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out.

  • Crystallization Solvent: If the initial precipitate is oily or amorphous, recrystallization is necessary. Experiment with different solvent systems. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar solvent (like diethyl ether or hexane) until turbidity is observed. Allowing the solution to stand at a low temperature can promote the formation of crystals.

III. Frequently Asked Questions (FAQs)

Q1: What are the typical overall yields for this synthesis? A1: Yields can vary significantly based on the specific reagents, scale, and optimization of each step. However, a well-optimized synthesis can be expected to have an overall yield in the range of 40-60%.

Q2: Can I use a different alkylating agent to synthesize other 3-substituted piperidine-3-carboxylic acids? A2: Yes, this synthetic route is adaptable. You can use other alkyl halides (e.g., ethyl bromide, benzyl bromide) to introduce different substituents at the 3-position.[1] The reactivity of the alkyl halide will influence the reaction conditions required.

Q3: Are there any specific safety precautions I should be aware of? A3: Standard laboratory safety practices should always be followed. Specifically:

  • Strong bases like LDA are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment.

Q4: How can I confirm the structure and purity of my final product? A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Elemental Analysis: To confirm the elemental composition, particularly for the hydrochloride salt.

IV. Experimental Protocols

Protocol 1: N-Boc Protection of Ethyl Nipecotate

ReagentMolar Eq.
Ethyl Nipecotate1.0
Di-tert-butyl dicarbonate (Boc)₂O1.1
Triethylamine (TEA)1.2
Dichloromethane (DCM)-

Procedure:

  • Dissolve ethyl nipecotate in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected ethyl nipecotate.

Protocol 2: C3-Propylation of N-Boc Ethyl Nipecotate

Alkylation_Protocol Setup Dry THF under inert atmosphere (N2/Ar) LDA_Formation Prepare LDA solution at -78°C Setup->LDA_Formation Deprotonation Add N-Boc ethyl nipecotate solution dropwise at -78°C LDA_Formation->Deprotonation Stir1 Stir for 1 hour at -78°C Deprotonation->Stir1 Alkylation Add propyl iodide dropwise at -78°C Stir1->Alkylation Stir2 Stir for 2-4 hours at -78°C Alkylation->Stir2 Quench Quench with saturated NH4Cl solution Stir2->Quench Workup Warm to RT, extract with ethyl acetate, wash, dry, and concentrate Quench->Workup

Sources

Optimization

Technical Support Center: Navigating the Challenges in the Purification of Piperidine-3-Carboxylic Acid Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific and often complex challenges encountered during the purification of piperidine-3-carboxylic acid derivatives. These molecules are vital scaffolds in medicinal chemistry, but their inherent structural features—zwitterionic character, stereogenicity, and the basicity of the piperidine nitrogen—can present significant purification hurdles. This resource is designed to provide both foundational understanding and actionable protocols to enhance the purity, yield, and efficiency of your work.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine-3-carboxylic acid derivative showing severe peak tailing and poor recovery on a standard silica gel column?

A1: This is a classic problem rooted in the fundamental chemistry of both your molecule and the stationary phase. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to irreversible adsorption, resulting in significant peak tailing and, in severe cases, complete loss of the compound on the column.[1]

To mitigate this, you must neutralize or mask these acidic sites. Here are some effective strategies:

  • Mobile Phase Modification: Add a basic modifier to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will compete with your basic compound for binding to the acidic sites on the silica.[1] For moderately polar compounds, a gradient of methanol in dichloromethane with 0.5% TEA is a good starting point.

  • Alternative Stationary Phases: Consider using a less acidic or a pre-treated stationary phase.

    • Neutral or Basic Alumina: Alumina is a viable alternative to silica for the purification of basic compounds.[1]

    • Amine-Deactivated Silica: Pre-treated silica gel where the silanol groups are masked can offer more reproducible results.[1]

    • Reverse-Phase Chromatography: For derivatives with sufficient hydrophobicity, reverse-phase chromatography (e.g., on a C18 column) is an excellent option. Using an acidic mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen, leading to improved peak shapes.[1][2][3]

Q2: I have synthesized a racemic mixture of a piperidine-3-carboxylic acid derivative. What is the most effective way to separate the enantiomers?

A2: The separation of enantiomers, or chiral resolution, is a critical step for pharmacological studies. There are two primary strategies for this:

  • Diastereomeric Salt Formation & Recrystallization: This classical method involves reacting your racemic mixture with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[4][5] Since diastereomers have different physical properties, they can often be separated by fractional recrystallization.

    • Common Resolving Agents: For a basic piperidine nitrogen, chiral acids like di-benzoyl-L-tartaric acid or (S)-mandelic acid are effective.[5]

    • General Procedure: The racemic compound and the resolving agent are dissolved in a suitable solvent. The mixture is heated to ensure complete dissolution and then slowly cooled. One diastereomeric salt will preferentially crystallize, which can then be isolated by filtration. The desired enantiomer is then liberated from the salt by treatment with a base.[4]

  • Chiral Chromatography: This is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers.[6][7]

    • Stationary Phases: A variety of chiral stationary phases (CSPs) are commercially available. For piperidine derivatives, polysaccharide-based columns (e.g., Chiralpak series) or protein-based columns (e.g., α1-acid glycoprotein) have shown success.[6][8]

    • Method Development: Method development often involves screening different mobile phases (normal-phase, polar organic, or reverse-phase) to achieve baseline resolution.[7][8] Pre-column derivatization can sometimes be used to introduce a chromophore for better UV detection if the parent compound lacks one.[7]

Q3: My target molecule is zwitterionic and highly soluble in water. How can I effectively purify it?

A3: The zwitterionic nature of piperidine-3-carboxylic acid and its close derivatives (especially with a free amine and carboxylic acid) makes them highly polar and often poorly soluble in common organic solvents used for chromatography. This property makes standard purification techniques challenging.

Ion-Exchange Chromatography (IEC) is the most suitable technique for purifying such compounds.[9] The principle is to exploit the charged nature of your molecule.

  • Mechanism: At a specific pH, your zwitterionic compound will have a net charge. For example, at a low pH (e.g., pH 3), the carboxylic acid will be protonated (neutral) and the piperidine nitrogen will be protonated (positive charge), giving the molecule a net positive charge. It will then bind to a cation-exchange resin. Conversely, at a high pH (e.g., pH 9), the carboxylic acid will be deprotonated (negative charge) and the nitrogen will be neutral, giving the molecule a net negative charge, allowing it to bind to an anion-exchange resin.[10]

  • Elution: The bound compound is then eluted by changing the pH or by increasing the ionic strength of the mobile phase with a salt gradient (e.g., NaCl or ammonium acetate).[10] Zwitterionic ion-exchangers are also available and can offer unique selectivity for separating charged species.[11][12]

Q4: After removing an N-Boc protecting group with TFA, my final compound is an oil and difficult to purify. What are the best practices for this step?

A4: The removal of a tert-butyloxycarbonyl (Boc) group using a strong acid like trifluoroacetic acid is common, but the work-up can be problematic.[13] The resulting product is often a TFA salt, which can be hygroscopic and oily.

Here is a systematic approach to the work-up and purification:

  • Complete Removal of TFA: Ensure all TFA is removed after the reaction. This is typically done by co-evaporation with a solvent like toluene or dichloromethane on a rotary evaporator.

  • Salt-to-Freebase Conversion: The crude TFA salt needs to be converted to the free base for further purification or characterization.

    • Liquid-Liquid Extraction: Dissolve the crude oil in water and adjust the pH to >10 with a base (e.g., 1M NaOH or K₂CO₃). This deprotonates the piperidine nitrogen. Then, extract the free base into an organic solvent like dichloromethane or ethyl acetate.[14]

    • Solid-Phase Extraction (SPE): For small scales, a cation-exchange SPE cartridge can be very effective. Load the crude TFA salt onto the cartridge, wash with methanol to remove neutral impurities, and then elute the desired compound with a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).

  • Purification of the Free Base: Once you have the free base, you can proceed with purification. If it is still impure, consider the methods described in Q1 (e.g., chromatography on alumina or with a modified mobile phase). Recrystallization from a suitable solvent system is also an option if the free base is a solid.[15]

Troubleshooting Guides

Guide 1: Purification of Zwitterionic Piperidine-3-Carboxylic Acid Derivatives

This guide outlines a workflow for the purification of highly polar, zwitterionic derivatives using ion-exchange chromatography.

zwitterion_purification

Caption: Workflow for Cation-Exchange Purification.

Experimental Protocol: Ion-Exchange Chromatography

  • Resin Selection and Equilibration:

    • Choose a strong cation exchange (SCX) resin (e.g., Dowex 50WX8) if you plan to work at a low pH.

    • Prepare a slurry of the resin in deionized water and pack it into a column.

    • Equilibrate the column by washing with 3-5 column volumes of the starting buffer (e.g., 0.1 M HCl or a pH 3 phosphate buffer).

  • Sample Preparation and Loading:

    • Dissolve your crude product in a minimal amount of the starting buffer.

    • Adjust the pH of your sample to match the starting buffer to ensure the target compound is fully protonated and will bind to the resin.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with 3-5 column volumes of the starting buffer to elute any neutral or anionic impurities.

  • Elution:

    • Elute your target compound using a gradient of increasing pH or ionic strength. A common method is to use a basic solution, such as 2M ammonium hydroxide in water or methanol, which will deprotonate the piperidine nitrogen and release it from the resin.

    • Alternatively, a salt gradient (e.g., 0 to 2 M NaCl) can be used to displace the bound compound.

  • Analysis and Desalting:

    • Collect fractions and analyze them by TLC or LC-MS.

    • Combine the pure fractions. If a non-volatile salt was used for elution, a desalting step (e.g., via reverse-phase SPE or dialysis) will be necessary.

Guide 2: Chiral Resolution via Diastereomeric Salt Recrystallization

This guide provides a systematic approach to separating enantiomers through the formation and recrystallization of diastereomeric salts.

chiral_resolution

Caption: Chiral Resolution by Diastereomeric Salt Formation.

Experimental Protocol: Diastereomeric Salt Recrystallization

  • Solvent Screening: The choice of solvent is critical. The ideal solvent should dissolve both the racemate and the resolving agent at elevated temperatures, but one of the diastereomeric salts should be sparingly soluble at room temperature or below. Common solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate.[16]

  • Salt Formation:

    • Dissolve 1 equivalent of your racemic piperidine derivative in the chosen solvent with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., di-benzoyl-L-tartaric acid) in the same solvent.

    • Add the resolving agent solution to the solution of your compound.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal can be beneficial.

    • If no crystals form, try cooling the solution further in an ice bath or refrigerator.

    • Allow the mixture to stir for a sufficient time (can be several hours to overnight) to maximize the yield of the crystalline salt.[5]

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Analyze the optical purity of the isolated salt, for example, by converting a small sample back to the free base and analyzing by chiral HPLC.

  • Liberation of the Free Enantiomer:

    • Suspend the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).

    • Add an aqueous base (e.g., 1M NaOH) until the pH is >10 to decompose the salt.

    • Separate the layers and extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched free base.[4]

Data Summary Tables

Table 1: Recommended Starting Conditions for Chromatography

Problem Chromatography Type Stationary Phase Typical Mobile Phase System Key Advantage
Basic compound, peak tailingNormal PhaseSilica GelHexane/Ethyl Acetate + 0.5% TriethylamineReadily available and cost-effective.
Basic compound, peak tailingNormal PhaseAlumina (Neutral)Dichloromethane/MethanolReduces strong acidic interactions.
Zwitterionic, highly polarIon ExchangeStrong Cation Exchange (SCX)Elute with NH₃ in MeOH or salt gradientExcellent for separating charged molecules.
Moderately polar, chiralChiral HPLCPolysaccharide-based (e.g., AD-H)Ethanol + 0.1% DiethylamineHigh resolving power for enantiomers.[7]
Less polar derivativeReverse PhaseC18 SilicaWater/Acetonitrile + 0.1% TFA or Formic AcidExcellent peak shapes for protonated amines.[3]

Table 2: Common Protecting Groups and Deprotection/Purification Strategy

Protecting Group Position Deprotection Reagent Common Purification Challenge Troubleshooting Solution
Boc (tert-Butoxycarbonyl)Amine (N-1)Trifluoroacetic Acid (TFA) in DCMProduct is an oily TFA salt; difficult to handle.Convert to free base with aqueous base and extract; or use SCX SPE cartridge for purification.[17]
Fmoc (Fluorenylmethyloxycarbonyl)Amine (N-1)20% Piperidine in DMFResidual piperidine and fulvene adducts.Acid wash to remove piperidine; silica gel chromatography to remove non-basic adducts.[18][19]
Benzyl Ester Carboxylic Acid (C-3)H₂/Pd-C (Hydrogenolysis)Catalyst filtration; product may be zwitterionic.Filter through Celite to remove catalyst; purify final product by recrystallization or ion exchange.[13]
Methyl/Ethyl Ester Carboxylic Acid (C-3)LiOH or NaOH in THF/WaterIncomplete hydrolysis; product is a salt.Monitor reaction by LC-MS; carefully acidify to pH ~pI to precipitate the zwitterionic product.

References

  • Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21. [Link]

  • ResearchGate. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF. [Link]

  • Google Patents. (n.d.).
  • Diva-Portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. [Link]

  • Nest Group. (n.d.). Zwitterion Chromatography – ZIC. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography?[Link]

  • PubMed. (n.d.). Chiral separation of nipecotic acid amides. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Google Patents. (n.d.).
  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • nptel.ac.in. (n.d.). 2. Carboxyl protecting groups. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • Google Patents. (n.d.). CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
  • IUCr Journals. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. [Link]

  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

Sources

Troubleshooting

Technical Support Center: A Strategic Guide to In Vivo Dose Optimization for 3-Propylpiperidine-3-carboxylic acid hydrochloride and Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for optimizing the in vivo dosage of novel piperidine-based compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for optimizing the in vivo dosage of novel piperidine-based compounds, using 3-Propylpiperidine-3-carboxylic acid hydrochloride as a representative molecule. Given the limited specific public data on this exact compound, this document establishes a robust, scientifically-grounded methodology based on established principles of preclinical drug development and the known pharmacology of related structures. Our focus is on ensuring scientific integrity, experimental rigor, and the generation of reliable, translatable data.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Queries

This section addresses the most common initial questions researchers face when planning in vivo studies with a novel compound.

Q1: Where do I even begin to select a starting dose for my first in vivo experiment with 3-Propylpiperidine-3-carboxylic acid hydrochloride?

A1: Establishing a safe and potentially effective starting dose is paramount and should be approached systematically. There is no single equation to convert an in vitro IC50 directly to an in vivo dose, as pharmacokinetics (PK) and pharmacodynamics (PD) play a crucial role.[1] A multi-faceted approach is required:

  • Literature Review on Analogous Compounds: The piperidine-carboxylic acid scaffold is present in molecules targeting CNS pathways. Investigate published in vivo studies for compounds with similar structures. Look for reported doses in relevant animal models for GABA uptake inhibitors or NMDA receptor antagonists.[2][3] This provides a critical pharmacological context.

  • In Vitro Data as a Guidepost: While not a direct conversion, your in vitro data (e.g., IC50 or EC50) is a valuable starting point. A common, though highly conservative, practice is to aim for initial in vivo plasma concentrations that are a fraction of the in vitro effective concentration. However, this must be paired with toxicity data.[4][5]

  • Dose Escalation Studies are Non-Negotiable: For a novel compound, a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study is essential.[4][6] This involves administering escalating doses to different animal groups to identify both the MTD and the Minimum Effective Dose (MED).[7]

Q2: What are the potential mechanisms of action for a compound like 3-Propylpiperidine-3-carboxylic acid hydrochloride that I should consider when designing my efficacy models?

A2: The chemical structure is suggestive of neuroactivity. Based on public data for related analogs, two primary mechanisms should be considered:

  • GABA Uptake Inhibition: The core structure is related to nipecotic acid, a known inhibitor of GABA uptake.[2] Inhibition of the GABA transporter (GAT1) increases extracellular GABA levels, leading to enhanced GABAergic neurotransmission.[8][9] This mechanism is relevant for studying anticonvulsant and anxiolytic effects.

  • NMDA Receptor Antagonism: Other piperidine-2-carboxylic acid derivatives have been shown to be potent NMDA receptor antagonists.[10] This pathway is critical in learning, memory, and various neuropathological states, making it a target for neuroprotective agents.[3][11]

Your initial in vitro screening should ideally have elucidated the primary mechanism, which will then guide the selection of appropriate in vivo disease models (e.g., pentylenetetrazol-induced seizures for GABAergic activity or models of cerebral ischemia for NMDA antagonism).[2][12]

Q3: My compound is a hydrochloride salt. Are there specific formulation considerations for in vivo administration?

A3: Yes, the hydrochloride salt form has distinct advantages and considerations.

  • Improved Solubility: Amine-containing drugs are often formulated as hydrochloride salts to enhance aqueous solubility and stability, which is advantageous for creating dosing solutions.[13][14]

  • Vehicle Selection: For oral gavage, an aqueous vehicle like water or saline is often suitable. For intravenous administration, ensure the pH of the final formulation is compatible with physiological conditions to avoid precipitation or irritation.[15]

  • Stability: While generally stable, the stability of your compound in the chosen vehicle should be confirmed over the duration of the experiment. In some cases, interactions with excipients can occur.[14][16]

Part 2: Troubleshooting Guides and In-Depth Protocols

This section provides detailed, step-by-step guidance on critical experiments for dose optimization, addressing common challenges and ensuring robust data generation.

Troubleshooting Common In Vivo Dosing Issues
Observed Problem Potential Causes & Scientific Rationale Recommended Troubleshooting Steps
High mortality or severe toxicity at the lowest dose. The starting dose was too high, or there is unexpected sensitivity in the chosen animal model. The vehicle itself could also be toxic.• Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). • Re-evaluate in vitro cytotoxicity data to better inform the starting dose. • Conduct a vehicle-only control study to rule out formulation-induced toxicity.
No observable effect at the highest administered dose. The compound may have low potency, poor bioavailability (due to low solubility or high first-pass metabolism), or the dose range was simply too low.• Conduct a pharmacokinetic (PK) study to measure drug exposure (Cmax, AUC). Without adequate exposure, efficacy cannot be expected. • If exposure is low, consider alternative routes of administration (e.g., intraperitoneal or intravenous) or formulation strategies. • If exposure is adequate but there is no effect, a higher dose range may be needed, or the compound may lack in vivo efficacy.
High variability in animal response within the same dose group. This can stem from inconsistent dosing technique, underlying health issues in the animals, or high inter-animal metabolic differences.• Ensure precise and consistent administration technique (e.g., proper oral gavage or injection). • Use healthy, age- and weight-matched animals from a reputable supplier. • Increase the sample size per group to improve statistical power. A cross-over study design can also help reduce inter-individual variability.[17]
Protocol 1: Pilot Dose-Range Finding (DRF) and MTD Determination

The objective of this study is to identify the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce unacceptable toxicity or side effects.[18][19] This is a critical first step before launching larger efficacy studies.

Methodology:

  • Animal Model Selection: Use a single rodent species (e.g., Swiss Webster mice or Sprague-Dawley rats), with 3-5 animals per sex per group.[15]

  • Dose Selection and Escalation:

    • Select at least 4-5 dose levels, including a vehicle control group.

    • Doses should be selected on a logarithmic or semi-logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to potentially identify a no-effect level and a toxic level.[4]

    • The starting dose should be informed by any available data (literature on analogs, in vitro toxicity). If no data exists, a very low starting dose is prudent.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage). The volume should not exceed recommended limits (e.g., for rodents, typically 10 mL/kg for aqueous solutions).[15]

  • Monitoring and Data Collection:

    • Clinical Observations: Observe animals for signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for up to 14 days, in line with OECD guidelines).[20][21] Key observations include changes in behavior (lethargy, agitation), posture, respiration, and autonomic signs.[22]

    • Body Weight: Record body weight just before dosing and daily thereafter. A body weight loss of >15-20% is often considered a sign of significant toxicity.[23]

    • Mortality: Record the time of any deaths.

  • Endpoint and MTD Definition: The MTD is the highest dose at which no mortality and no more than a pre-defined level of body weight loss (e.g., 15%) occurs, and where clinical signs of toxicity are absent or transient and fully reversible.

Dose Group (mg/kg)N (M/F)MortalityMean Body Weight Change (Day 7)Key Clinical Observations
Vehicle Control5/50/10+5.2%Normal
305/50/10+3.8%Normal
1005/50/10-2.1%Mild, transient hypoactivity at 2h, resolved by 4h
3005/51/10-12.5%Hunched posture, piloerection, significant hypoactivity for 24h
10005/55/10-25% (in survivors)Severe lethargy, ataxia, mortality within 48h

In this example, the MTD would be determined to be 100 mg/kg.

DRF_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep 1. Literature & In Vitro Data Review dose_select 2. Select Initial Dose Range (e.g., 10, 30, 100, 300 mg/kg) prep->dose_select animal_prep 3. Animal Acclimatization (≥5 days) dose_select->animal_prep admin 4. Single Dose Administration (Oral Gavage) animal_prep->admin observe 5. Clinical Observation & Body Weight (0-14 days) admin->observe data 6. Record Toxicity & Mortality observe->data mtd 7. Determine MTD data->mtd PKPD_Logic Dose Administered Dose (mg/kg) PK Pharmacokinetics (Cmax, AUC) Dose->PK Absorption Distribution Metabolism Excretion PD Pharmacodynamics (Efficacy/Toxicity) PK->PD Exposure at Target Site Response Clinical Response PD->Response Biological Effect

Caption: Relationship between dose, pharmacokinetics, and pharmacodynamics.

Part 3: Advanced Considerations - Safety Pharmacology

Q4: Beyond general toxicity, what specific safety assessments are required before moving to clinical trials?

A4: Regulatory agencies require a "core battery" of safety pharmacology studies to investigate potential adverse effects on major organ systems. [24][25]These studies are designed to identify undesirable pharmacodynamic properties that could be relevant to human safety. [26][27]

  • Central Nervous System (CNS): Assessed via a functional observational battery (FOB) or Irwin test in rodents. This evaluates effects on behavior, coordination, and motor activity. [28]* Cardiovascular System: This is a critical assessment. It includes in vitro hERG assays to check for potential QT interval prolongation (a risk for cardiac arrhythmias) and in vivo monitoring of blood pressure, heart rate, and ECG in a suitable animal model (e.g., telemetry in dogs or non-human primates). [24][28]* Respiratory System: Typically evaluated using whole-body plethysmography in rodents to measure respiratory rate, tidal volume, and minute volume. [28] These studies are conducted under Good Laboratory Practice (GLP) conditions and are essential for any Investigational New Drug (IND) application. [25]

References

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. ([Link])

  • OECD Guideline for the Testing of Chemicals. No. 423: Acute Oral toxicity – Acute Toxic Class Method. ([Link])

  • OECD Guideline for the Testing of Chemicals. No. 420: Acute Oral Toxicity - Fixed Dose Procedure. ([Link])

  • OECD Guideline for the Testing of Chemicals. No. 401: Acute Oral Toxicity. ([Link])

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. ([Link])

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. ([Link])

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. ([Link])

  • ICH Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. ([Link])

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. ([Link])

  • ApconiX. (n.d.). Safety And Secondary Pharmacology. ([Link])

  • Yalkowsky, S. H., & Zografi, G. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of pharmaceutical sciences, 104(7), 2174–2177. ([Link])

  • ResearchGate. (2016). What is the equation which convert IC50 in MTT assay in vitro to optimal dose in vivo study?. ([Link])

  • Su, Z., et al. (2019). Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice. Journal of medicinal chemistry, 62(17), 7944–7958. ([Link])

  • North, B. J., et al. (2015). The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats. European journal of pharmacology, 764, 53–58. ([Link])

  • Biggs, T. A., et al. (1992). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of medicinal chemistry, 35(8), 1379–1391. ([Link])

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. ([Link])

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. ([Link])

  • Creative Biolabs. (n.d.). Safety Pharmacology. ([Link])

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). ([Link])

  • Kinter, L. B., et al. (2009). The non-GLP toleration/dose range finding study: design and methodology used in an early toxicology screening program. Proceedings of the Western Pharmacology Society, 52, 94–98. ([Link])

  • Wikipedia. (n.d.). Dose-ranging study. ([Link])

  • Nielsen, E. B., et al. (1994). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 35(Suppl 5), S73–S80. ([Link])

  • Reed, D. J., et al. (2015). Inhibition of in Vivo [(3)H]MK-801 Binding by NMDA Receptor Open Channel Blockers and GluN2B Antagonists in Rats and Mice. Neuropharmacology, 99, 645–653. ([Link])

  • BioSpace. (2023). GluN2B-NMDA receptor antagonism proves effective in cerebral ischemia models. ([Link])

  • Vyklicky, L., et al. (2014). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. British journal of pharmacology, 171(2), 438–451. ([Link])

  • North, B. J., et al. (2016). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Journal of chemical information and modeling, 56(8), 1561–1572. ([Link])

  • North, B. J., et al. (2007). NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth. Proceedings of the National Academy of Sciences of the United States of America, 104(28), 11776–11781. ([Link])

  • Horak, M., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 629. ([Link])

  • El-Kattan, A. F., & Varma, M. V. (2018). Oral absorption, intestinal metabolism and human oral bioavailability. Topics in medicinal chemistry, 29, 1–46. ([Link])

  • YouTube. (2021). In vivo pharmacokinetic experiments in preclinical drug development. ([Link])

  • PubMed. (n.d.). Prediction of pharmacokinetic parameters and the assessment of their variability in bioequivalence studies by artificial neural networks. ([Link])

  • Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?. ([Link])

  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. ([Link])

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ([Link])

  • MDPI. (n.d.). Machine Learning in Bioequivalence: Towards Identifying an Appropriate Measure of Absorption Rate. ([Link])

  • ResearchGate. (2014). How can I calculate an equivalent dose (in vitro to in vivo)?. ([Link])

  • NIH. (n.d.). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. ([Link])

  • Crimson Publishers. (2020). Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. ([Link])

  • NIH. (n.d.). Guidance Document on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity. ([Link])

  • Chem-Safety. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. ([Link])

  • YouTube. (2022). PBA restored GABA uptake and reduced seizures in SLC6A1 patient variant-bearing cell & mouse models. ([Link])

  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. ([Link])

  • An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. ([Link])

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ([Link])

  • Pharmacokinetic Parameters Calculation Graphical Abstract. ([Link])

Sources

Optimization

Technical Support Center: Navigating the Formulation Challenges of Carboxylic Acid-Containing Drugs

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges inherent in formulating drugs containing carboxylic acid moieties. Our focus is on providing practical, evidence-based solutions to overcome these common hurdles in your experimental workflows.

Understanding the Core Challenge: The Physicochemical Nature of Carboxylic Acid Drugs

Carboxylic acid-containing drugs are a significant class of pharmaceuticals, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and antihypertensives.[1] The presence of the carboxyl group (-COOH) is fundamental to their therapeutic activity but also introduces significant formulation challenges, primarily poor aqueous solubility.[1]

This limited solubility stems from the ionizable nature of the carboxyl group.[1] The solubility of these drugs is highly dependent on the pH of the surrounding environment.[1] At a low pH, the carboxylic acid group remains protonated (COOH), resulting in a less soluble, non-ionized form. Conversely, at a higher pH, the group becomes deprotonated (COO-), forming a more soluble, ionized species.[1] This delicate balance, governed by the compound's pKa, is a critical factor in formulation design.

Furthermore, these compounds can be susceptible to degradation pathways like hydrolysis and oxidation, which can compromise the stability and shelf-life of the final product, particularly in liquid formulations.[1]

Troubleshooting Guides: A Step-by-Step Approach to Enhancing Solubility

This section provides detailed protocols and the scientific rationale behind key experimental strategies to improve the solubility of carboxylic acid-containing drugs.

pH Adjustment: The First Line of Defense

Altering the pH of the formulation is often the simplest and most direct method to enhance the solubility of ionizable drugs.[][3] For carboxylic acids, increasing the pH above the drug's pKa will convert the less soluble neutral form into the more soluble ionized (salt) form.[4]

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, citrate buffers).

  • Drug Addition: Add an excess amount of the carboxylic acid-containing drug to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw an aliquot from each vial, filter to remove undissolved solids, and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Interpretation: Plot the measured solubility against the pH of the respective buffer. The resulting pH-solubility profile will reveal the pH at which the drug exhibits maximum solubility.

Causality Explained: This protocol is based on the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized to the non-ionized form of a weak acid.[5][6][7][8][9] By systematically varying the pH, you can empirically determine the optimal pH for solubilization.

Diagram: Ionization of Carboxylic Acid Drugs

G cluster_low_pH Low pH (< pKa) cluster_high_pH High pH (> pKa) R-COOH R-COOH (Non-ionized, Poorly Soluble) R-COO- R-COO- (Ionized, More Soluble) R-COOH->R-COO- + OH- R-COO-->R-COOH + H+

Caption: pH-dependent ionization of a carboxylic acid drug.

Salt Formation: A Powerful Solubilization Strategy

Converting a carboxylic acid drug into a salt is a highly effective and widely used method to increase its aqueous solubility and dissolution rate.[10][11][12] This is because the salt form is ionic and generally exhibits greater interaction with polar solvents like water.[4]

Experimental Protocol: Salt Screening

  • Counterion Selection: Choose a variety of pharmaceutically acceptable counterions (bases) to react with the carboxylic acid drug. Common examples include sodium, potassium, calcium, meglumine, and tromethamine.[10][13]

  • Salt Synthesis: In a suitable solvent, react the carboxylic acid drug with an equimolar amount of the selected counterion. Common methods include solvent evaporation, precipitation, or slurry conversion.

  • Isolation and Characterization: Isolate the resulting solid and characterize it using techniques such as X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form.

  • Solubility Determination: Measure the aqueous solubility of each salt form using the protocol described for pH-solubility profiling.

  • Stability Assessment: Evaluate the physical and chemical stability of the most promising salt forms under various temperature and humidity conditions.

Causality Explained: The choice of counterion is critical as it can significantly influence the physicochemical properties of the resulting salt, including its solubility, dissolution rate, stability, and manufacturability.[10] For instance, salts formed with smaller, more hydrophilic counterions often exhibit higher aqueous solubility.

Co-solvents: Enhancing Solubility in Aqueous Formulations

Co-solvents are water-miscible organic solvents that are added to an aqueous formulation to increase the solubility of poorly soluble drugs.[14][15] They work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic drug molecules.[][15]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerin

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose a selection of pharmaceutically acceptable co-solvents.

  • Preparation of Co-solvent Systems: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Measurement: Determine the solubility of the carboxylic acid drug in each co-solvent system using the equilibrium solubility method described previously.

  • Data Analysis: Plot the drug's solubility as a function of the co-solvent concentration.

  • Optimization: Identify the co-solvent and concentration that provides the desired solubility enhancement while considering potential toxicity and stability implications.

Causality Explained: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar microenvironment that can better accommodate the non-polar regions of the drug molecule.[] This reduction in solvent polarity decreases the energy required to transfer the drug from the solid state into the solution.

Amorphous Solid Dispersions (ASDs): Overcoming Crystal Lattice Energy

For drugs with very low solubility, converting the crystalline form to a higher-energy amorphous state can significantly improve solubility and dissolution rates.[16][17] Amorphous solid dispersions (ASDs) involve dispersing the drug at a molecular level within a polymeric carrier.[18][19]

Experimental Protocol: ASD Formulation Development

  • Polymer Selection: Select a suitable polymeric carrier. Common choices for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[17][20]

  • Preparation of ASDs: Prepare the ASDs using methods such as spray drying or hot-melt extrusion. This involves dissolving both the drug and the polymer in a common solvent and then rapidly removing the solvent (spray drying) or melting the mixture and then rapidly cooling it (hot-melt extrusion).

  • Characterization: Characterize the physical state of the drug in the dispersion using techniques like XRPD and differential scanning calorimetry (DSC) to confirm that it is amorphous.

  • Dissolution Testing: Perform in vitro dissolution testing to compare the dissolution profile of the ASD to that of the crystalline drug.

  • Stability Studies: Assess the physical stability of the ASD over time to ensure that the drug does not recrystallize.[19]

Causality Explained: The amorphous form of a drug lacks the long-range molecular order of its crystalline counterpart.[16] This disordered state has a higher free energy, which translates to a lower energy barrier for dissolution and thus, enhanced apparent solubility.[16] The polymer carrier plays a crucial role in stabilizing the amorphous drug by inhibiting molecular mobility and preventing recrystallization.[17][19][20]

Diagram: Solubility Enhancement Strategy Workflow

G Start Poorly Soluble Carboxylic Acid Drug pH_Adjustment pH Adjustment Start->pH_Adjustment Salt_Formation Salt Formation pH_Adjustment->Salt_Formation No Success Acceptable Solubility pH_Adjustment->Success Yes Co_solvents Use of Co-solvents Salt_Formation->Co_solvents No Salt_Formation->Success Yes ASDs Amorphous Solid Dispersions Co_solvents->ASDs No Co_solvents->Success Yes Lipid_Formulations Lipid-Based Formulations ASDs->Lipid_Formulations No ASDs->Success Yes Lipid_Formulations->Success Yes Failure Inadequate Solubility Lipid_Formulations->Failure No

Caption: A decision tree for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: My carboxylic acid drug is precipitating out of solution upon dilution with an aqueous buffer. What is happening and how can I fix it?

A1: This is a common issue often referred to as "crashing out." It typically occurs when a drug is initially dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is much lower.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to reduce the final concentration of your drug in the aqueous buffer to a level below its aqueous solubility limit.

  • Optimize Co-solvent Percentage: If you are using a co-solvent, ensure the final percentage in the aqueous buffer is sufficient to maintain solubility but not so high that it interferes with your experiment.

  • pH Optimization: Ensure the pH of your final aqueous buffer is in a range where your carboxylic acid drug is ionized and therefore more soluble.[21]

Q2: I have successfully formed a salt of my drug, but the solubility improvement is not as significant as I expected. Why might this be?

A2: While salt formation is generally a robust technique, the degree of solubility enhancement can vary.

Possible Reasons:

  • Lattice Energy of the Salt: The crystal lattice energy of the newly formed salt might be very high, which can offset the solubility advantage gained from its ionic nature.

  • Common Ion Effect: If the dissolution medium contains an ion that is common to the salt (e.g., dissolving a sodium salt in a sodium phosphate buffer), it can suppress the dissolution of the salt.[13]

  • pH of the Saturated Solution: The pH of the solution after the salt dissolves can influence its final solubility. Some salts of weak acids and weak bases can create a pH environment that is not optimal for their own solubility.

Q3: Can I use surfactants to improve the solubility of my carboxylic acid-containing drug?

A3: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.

Considerations:

  • Biocompatibility: Ensure the surfactant you choose is biocompatible and suitable for your intended application (e.g., cell-based assays, in vivo studies). Common examples include Tween 80 and polysorbate 20.[21][22]

  • Concentration: Use the lowest effective concentration of the surfactant to avoid potential toxicity or interference with your experimental system.

Q4: What are lipid-based formulations and are they suitable for carboxylic acid drugs?

A4: Lipid-based formulations are systems that use lipids, such as oils and surfactants, to dissolve and deliver poorly water-soluble drugs.[23][24][25] They can be particularly effective for lipophilic ("grease ball") drugs.[25]

Mechanisms of Action:

  • Pre-dissolved State: The drug is already dissolved in the lipid vehicle, bypassing the dissolution step in the gastrointestinal tract.[23]

  • Stimulation of Lipid Absorption Pathways: These formulations can be processed by the body's natural lipid absorption mechanisms, which can enhance drug uptake.[24][26]

Suitability for Carboxylic Acid Drugs:

  • Lipid-based formulations are generally more suited for neutral, lipophilic compounds. However, if a carboxylic acid drug has a significant hydrophobic component, it may have sufficient solubility in lipidic excipients to be a viable option.

Quantitative Data Summary

Table 1: pKa Values of Common Carboxylic Acid-Containing Drugs

DrugTherapeutic ClassApproximate pKa
IbuprofenNSAID4.4 - 4.9
NaproxenNSAID4.2
DiclofenacNSAID4.0
Valproic AcidAnticonvulsant4.8[27]
Penicillin GAntibiotic2.8[27]
FurosemideDiuretic3.9

Note: pKa values can vary slightly depending on the experimental conditions.

Conclusion

Overcoming the solubility challenges of carboxylic acid-containing drugs is a critical step in their successful development. A systematic and mechanistically driven approach to formulation is essential. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can effectively enhance the solubility and bioavailability of these important therapeutic agents.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • National Institutes of Health (NIH). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery.
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Advances in the development of amorphous solid dispersions: The role of polymeric carriers.
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.
  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson.
  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • YouTube. (2021, March 8). Henderson Hasselbalch Equation | 7 Key Questions Every Student Should Solve.
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.
  • Wikipedia. Henderson–Hasselbalch equation.
  • ResearchGate. (2025, August 7). Lipid-based formulations for oral delivery of lipophilic drugs | Request PDF.
  • Vetscraft. Absorption of drugs.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
  • Ascendia Pharmaceutical Solutions. AmorSol® - Amorphous Solid Dispersion Technology.
  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • Salt formation to improve drug solubility - Sign-in.
  • National Institutes of Health (NIH). Solubilization techniques used for poorly water-soluble drugs - PMC.
  • National Institutes of Health (NIH). (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery - PMC.
  • Scribd. Solubilizing Excipients Guide | PDF | Solubility | Pharmaceutical Formulation.
  • (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • Wikipedia. Cosolvent.
  • National Institutes of Health (NIH). (2022, November 28). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC - PubMed Central.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Gattefosse. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • American Pharmaceutical Review. (2020, March 25). Lipid-Based Formulations for Early-Stage Clinical Trials.
  • (2023, April 21). LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery.

Sources

Troubleshooting

side effects and toxicity of 3-Propylpiperidine-3-carboxylic acid hydrochloride in animal models

Disclaimer: This document provides preliminary technical guidance based on general principles of preclinical toxicology for novel chemical entities. As of January 2026, specific toxicological data for 3-Propylpiperidine-...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides preliminary technical guidance based on general principles of preclinical toxicology for novel chemical entities. As of January 2026, specific toxicological data for 3-Propylpiperidine-3-carboxylic acid hydrochloride is not extensively published in the public domain. Researchers must conduct their own risk assessments and dose-finding studies.

Introduction for the Principal Investigator

As a Senior Application Scientist, I understand the challenges of working with novel compounds. This guide is designed to be a living document for your team as you begin in vivo characterization of 3-Propylpiperidine-3-carboxylic acid hydrochloride. It is structured not as a rigid set of facts, but as a troubleshooting and FAQ resource to anticipate and address the common hurdles encountered during early-stage preclinical toxicology assessment. Our goal is to help you build a self-validating experimental system, ensuring the data you generate is robust, reproducible, and interpretable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the anticipated toxicological profile and handling of 3-Propylpiperidine-3-carboxylic acid hydrochloride.

Q1: What are the likely primary target organs for toxicity with a novel piperidine-based compound?

A1: While specific data is pending, piperidine-containing molecules often exhibit central nervous system (CNS) and cardiovascular effects. The piperidine ring is a common scaffold in many neurologically active drugs. Therefore, it is crucial to implement a multi-system monitoring plan. Key systems to prioritize for initial assessment include:

  • Central Nervous System (CNS): Monitor for sedation, hyperactivity, ataxia (loss of coordination), tremors, or convulsions. These can be quantified using a functional observational battery (FOB).

  • Cardiovascular System: Assess for changes in heart rate, blood pressure, and cardiac rhythm, as many ion channels in the heart can be affected by novel compounds.

  • Gastrointestinal System: Observe for signs of nausea (indicated by pica in rodents), diarrhea, or constipation.

  • Liver and Kidneys: As primary organs of metabolism and excretion, hepatotoxicity and nephrotoxicity are potential risks for any new chemical entity. Initial serum biochemistry panels are essential.

Q2: How do I select an appropriate starting dose for my first in vivo study?

A2: For a novel compound without prior data, a conservative dose-range finding (DRF) study is the mandatory first step. The approach is to start low and escalate the dose. A common practice, recommended by regulatory bodies like the FDA, is to use data from in vitro cytotoxicity or receptor binding assays to estimate a starting dose. If no in vitro data exists, you can begin with a very low dose (e.g., 0.1 to 1 mg/kg) and escalate in subsequent cohorts. The goal is to identify a range of doses that includes a No Observed Adverse Effect Level (NOAEL), a pharmacologically active dose, and a dose that produces mild, observable, but non-lethal toxicity.

Q3: What is the best animal model for initial toxicity screening?

A3: Rodent models are the standard for initial toxicology screens due to their well-characterized physiology and cost-effectiveness. The choice between mice and rats can depend on the scientific question.

  • Mice: Often used for initial tolerability and efficacy studies, especially if transgenic models are involved.

  • Rats: Frequently the preferred model for more formal toxicology studies due to their larger size, which facilitates blood sampling and physiological measurements.

It is critical to use both male and female animals in these initial studies, as sex-based differences in metabolism and sensitivity can significantly impact the toxicological profile.

Q4: What are the essential parameters to monitor during an acute toxicity study?

A4: A comprehensive acute toxicity study should monitor a range of parameters to capture the full spectrum of potential effects.

Parameter CategoryKey Endpoints to MonitorFrequency of Observation
Clinical Observations Morbidity, mortality, changes in skin/fur, eyes, and mucous membranes.At least twice daily.
Behavioral Changes Sedation, excitation, stereotypy, ataxia, convulsions, abnormal posture.Continuously for the first 30-60 mins post-dose, then at regular intervals (e.g., 2, 4, 6, 24 hours).
Physiological Metrics Body weight, food and water consumption.Daily.
Clinical Pathology Hematology (CBC), serum biochemistry (liver/kidney function).At study termination (or at interim points for longer studies).
Gross Pathology Macroscopic examination of all major organs and tissues at necropsy.At study termination.

Part 2: Troubleshooting Guide for In-Vivo Experiments

This section is designed to address specific problems that may arise during your experiments with 3-Propylpiperidine-3-carboxylic acid hydrochloride.

Problem 1: Immediate, severe adverse reactions (e.g., seizures, respiratory distress) are observed even at low doses.

  • Plausible Causes & Troubleshooting Steps:

    • Vehicle Effect: The formulation vehicle (e.g., DMSO, ethanol) may be causing the reaction.

      • Action: Administer a vehicle-only control group under the exact same conditions. If the effect persists in the control group, the vehicle is the likely culprit. Reformulate using a more benign vehicle like saline, PBS, or cyclodextrin.

    • Rapid IV Injection: A rapid intravenous push can cause a bolus effect, leading to acute toxicity.

      • Action: Slow the rate of infusion. For subsequent studies, consider a different route of administration (e.g., intraperitoneal, oral) if scientifically appropriate, which will slow the rate of absorption.

    • Compound-Specific Hypersensitivity: The compound may have a very steep dose-response curve or a mechanism that triggers acute, severe effects.

      • Action: Immediately halt the study at that dose level. Redesign the dose-range finding study with much lower starting doses and smaller dose escalation steps.

Problem 2: High variability in animal responses within the same dose group.

  • Plausible Causes & Troubleshooting Steps:

    • Inconsistent Dosing Technique: Inaccurate volume administration or improper injection technique (e.g., subcutaneous injection instead of intraperitoneal) can lead to variable exposure.

      • Action: Ensure all technicians are thoroughly trained and standardized on the dosing procedure. Use appropriate, calibrated equipment. For oral gavage, confirm proper placement to avoid administration into the lungs.

    • Animal Health Status: Underlying, sub-clinical infections in the animals can impact their response to a novel compound.

      • Action: Ensure animals are sourced from a reputable vendor and are properly acclimatized before starting the study. Monitor for any signs of illness prior to dosing.

    • Metabolic Differences: Natural biological variability, including genetic differences in metabolic enzymes (e.g., cytochrome P450s), can lead to varied responses.

      • Action: Increase the number of animals per group (n-count) to improve statistical power and account for individual variability.

Problem 3: No observable effect is seen, even at high doses.

  • Plausible Causes & Troubleshooting Steps:

    • Poor Bioavailability: The compound may not be absorbed effectively through the chosen route of administration (e.g., poor oral absorption).

      • Action: Conduct a basic pharmacokinetic (PK) study. Measure the concentration of the compound in blood plasma at several time points after dosing to determine the Cmax and AUC. If exposure is low, a different route of administration or formulation is required.

    • Rapid Metabolism/Excretion: The compound may be cleared from the body too quickly to exert a toxic or pharmacological effect.

      • Action: A PK study will also reveal this. If the half-life is extremely short, a different dosing regimen (e.g., continuous infusion) may be necessary to maintain exposure.

    • Low Intrinsic Potency: The compound may genuinely have a very low order of toxicity.

      • Action: This is a valid scientific result. The study should aim to define the maximum feasible dose (MFD) based on solubility or volume constraints. This data is crucial for classifying the compound's safety profile.

Part 3: Experimental Protocols & Workflows

Protocol 1: Acute Dose-Range Finding (DRF) Study in Rodents

This protocol outlines a standard "up-and-down" procedure to efficiently identify the dose range for a novel compound.

Objective: To determine the No Observed Adverse Effect Level (NOAEL) and a maximum tolerated dose (MTD) for 3-Propylpiperidine-3-carboxylic acid hydrochloride.

Methodology:

  • Animal Model: Sprague-Dawley rats (1 male, 1 female per group to start).

  • Acclimatization: Acclimatize animals for a minimum of 5 days before the experiment.

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 0.9% saline). Note the concentration and solubility.

  • Dosing - First Animal:

    • Administer a starting dose of 1 mg/kg to one animal via the intended clinical route (e.g., IV or PO).

    • Observe continuously for the first hour, then at 2, 4, 6, and 24 hours.

  • Dose Escalation/De-escalation Logic:

    • If no signs of toxicity are observed after 24 hours: Escalate the dose in the next animal by a factor of 3 (e.g., to 3 mg/kg).

    • If signs of non-lethal toxicity are observed: Repeat the same dose in a second animal to confirm. If confirmed, this may be your MTD. If not confirmed, continue escalating from this dose.

    • If severe toxicity or mortality occurs: Decrease the dose in the next animal (e.g., by 50%).

  • Data Collection: Meticulously record all clinical observations, body weight changes, and any adverse events.

  • Termination: The study concludes when you have identified a NOAEL, an MTD, and/or a dose causing severe toxicity.

Workflow Visualization

A clear workflow is essential for planning and executing toxicological studies.

DRF_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Up-and-Down Method) cluster_analysis Phase 3: Analysis & Reporting start Define Study Objectives select_model Select Animal Model (e.g., Rat, M/F) start->select_model prepare_compound Prepare Compound Formulation & Vehicle Controls select_model->prepare_compound dose_n1 Dose Animal 1 (Low Starting Dose) prepare_compound->dose_n1 observe_24h Observe for 24h (Clinical Signs, Mortality) dose_n1->observe_24h decision Toxicity Observed? observe_24h->decision dose_up Increase Dose (e.g., 3x) decision->dose_up No dose_down Decrease Dose (e.g., 0.5x) decision->dose_down Yes analyze Analyze Data decision->analyze Study Complete dose_n_plus_1 Dose Next Animal dose_up->dose_n_plus_1 dose_down->dose_n_plus_1 dose_n_plus_1->observe_24h determine_doses Determine NOAEL, MTD, and Acute Toxic Dose analyze->determine_doses report Final Report & Plan Next Study determine_doses->report

Caption: Workflow for a Dose-Range Finding (DRF) study.

References

  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. [Link]

  • Gad, S. C. (2009). Animal Models in Toxicology. (2nd ed.). CRC Press. This book provides comprehensive background on the selection and use of animal models for toxicology studies.
Optimization

addressing pH-dependent solubility of 3-Propylpiperidine-3-carboxylic acid hydrochloride

Technical Support Center: 3-Propylpiperidine-3-carboxylic acid hydrochloride Introduction: Navigating the Complexities of an Amphoteric Compound Welcome to the technical support guide for 3-Propylpiperidine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Propylpiperidine-3-carboxylic acid hydrochloride

Introduction: Navigating the Complexities of an Amphoteric Compound

Welcome to the technical support guide for 3-Propylpiperidine-3-carboxylic acid hydrochloride. This molecule is an amphoteric compound, containing both a basic piperidine nitrogen and an acidic carboxylic acid group. This dual nature makes its aqueous solubility highly dependent on pH, a critical factor that can significantly impact outcomes in experimental biology, formulation, and drug delivery. Molecules with both acidic and basic functional groups are known to have their lowest solubility at their isoelectric point (pI), the pH at which the molecule has a net neutral charge.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides a foundational understanding of the molecule's behavior in solution, answers to frequently encountered challenges, and robust, field-proven protocols to help you systematically troubleshoot and overcome solubility issues.

Section 1: Understanding the Fundamentals

To effectively control the solubility of 3-Propylpiperidine-3-carboxylic acid hydrochloride, it is essential to understand its chemical properties. The molecule possesses two key ionizable groups:

  • Piperidine Amine Group: This secondary amine is basic. In the hydrochloride salt form, it is protonated (R₃NH⁺). The pKa for this group (pKa₂) is estimated to be in the range of 10.5 - 11.5 .

  • Carboxylic Acid Group: This group is acidic (-COOH). The pKa for this group (pKa₁) is estimated to be in the range of 3.5 - 4.5 .

The interplay between these two groups dictates the molecule's net charge and, consequently, its solubility at any given pH, a relationship described by the Henderson-Hasselbalch equation.[2][3][4][5]

Ionization States Across the pH Spectrum

The charge of the molecule changes as the pH of the solution changes. This behavior is the root cause of its variable solubility.

  • At Low pH (pH < pKa₁): Both the amine and the carboxylic acid are protonated. The molecule has a net positive charge (+1) and is generally highly soluble.

  • At Mid-Range pH (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (R₃NH⁺). The molecule exists predominantly as a zwitterion with a net neutral charge (0). Solubility is at its minimum in this range.[1][6]

  • At High pH (pH > pKa₂): The amine is deprotonated (R₃N) and the carboxylic acid is deprotonated (-COO⁻). The molecule has a net negative charge (-1) and solubility increases again.

G cluster_low_ph Low pH (< pKa₁ ≈ 4) cluster_mid_ph Isoelectric Range (pKa₁ < pH < pKa₂) cluster_high_ph High pH (> pKa₂ ≈ 11) low_ph Net Positive Charge (+) High Solubility mid_ph Zwitterionic (Net Neutral) MINIMUM Solubility low_ph->mid_ph  Add Base (OH⁻)  pH Increases   high_ph Net Negative Charge (-) High Solubility mid_ph->high_ph  Add Base (OH⁻)  pH Increases  

Caption: Ionization states and solubility trend of 3-Propylpiperidine-3-carboxylic acid HCl.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound precipitated when I added it to my standard phosphate-buffered saline (PBS) at pH 7.4. Why did this happen?

This is the most common issue encountered with this compound. PBS at pH 7.4 falls squarely within the pH range where the molecule is zwitterionic and has its lowest solubility.[1] The isoelectric point (pI) for this molecule, calculated as the average of its two pKa values, is approximately (4.0 + 11.0) / 2 = 7.5. Your buffer pH is very close to the pI, leading to precipitation.

Q2: How can I prepare a concentrated stock solution that remains stable?

To create a stable, concentrated stock solution, you must dissolve the compound in a solvent where it is highly charged.

  • Acidic Stock: Dissolve the hydrochloride salt in an acidic solution, such as 10-50 mM HCl (pH 1-2) or a citrate buffer (pH 3). At this pH, the molecule is cationic and highly soluble.

  • Basic Stock: Alternatively, dissolve the compound in a basic solution, such as 10-50 mM NaOH (pH 12-13) or a carbonate-bicarbonate buffer (pH > 11). Here, it will be anionic and highly soluble.

Important: When diluting this stock into your final experimental medium, be mindful of the final pH. A large dilution into a neutral buffer can still cause precipitation if the final concentration is above the solubility limit at that pH.

Q3: I need to work near physiological pH (7.0-7.4). What are my options?

Working near the pI is challenging. Consider these strategies:

  • Lower the Final Concentration: Determine the maximum thermodynamic solubility at your target pH (see Protocol 1) and ensure your final experimental concentration is below this limit.

  • Use Co-solvents: If the experimental system allows, introducing a small percentage of an organic co-solvent like DMSO, ethanol, or PEG 400 can increase solubility. Note that kinetic solubility assays often start from DMSO stocks for this reason.[7][8]

  • Perform a Formulation Screen: For in-vivo studies, formulation with cyclodextrins or other excipients may be necessary to maintain solubility.

Q4: Which buffers should I use or avoid when characterizing this compound?

Buffer selection is critical. The ideal buffer should have a pKa within +/- 1 unit of your target pH to ensure adequate buffering capacity.[9][10][11]

  • Good Choices for Acidic Range (pH 3-6): Citrate, Acetate.

  • Good Choices for Neutral Range (pH 6-8): MES, HEPES, MOPS. Be aware this is the region of lowest solubility.

  • Good Choices for Basic Range (pH 8-11): Borate, Bicine, CAPS.

  • Caution with Phosphate Buffers: While common, phosphate can sometimes interact with compounds and affect solubility. If you see precipitation in PBS, consider switching to a buffer like HEPES.[12]

Section 3: Troubleshooting & Experimental Protocols

This section provides actionable workflows for characterizing and overcoming solubility challenges.

Problem: Unpredictable Solubility and Precipitation in Assays

Core Hypothesis: The experimental pH is too close to the compound's isoelectric point (pI), causing it to crash out of solution. The first step is to systematically map the relationship between pH and solubility.

G A Problem: Precipitation at pH 7.4 B Hypothesis: Experimental pH is near the compound's Isoelectric Point (pI) A->B C Action: Determine the full pH-Solubility Profile B->C D Protocol 1: Thermodynamic Solubility (Shake-Flask Method) C->D E Analyze Data: Plot Solubility vs. pH D->E F Decision Point: Identify pH ranges with >1 mg/mL solubility E->F G Solution: Formulate in an acidic (pH < 4) or basic (pH > 10) buffer for high concentration stocks. F->G High Conc. Needed H Solution: For physiological pH, work below the measured solubility limit or use formulation enhancers. F->H Physiological pH Needed

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of GAT-1 Inhibitors: The Established Efficacy of Tiagabine Versus the Unexplored Potential of 3-Propylpiperidine-3-carboxylic acid hydrochloride

An in-depth guide for researchers and drug development professionals on the current landscape of GABA transporter 1 (GAT-1) inhibition, anchored by the clinical benchmark, tiagabine, and exploring the scientific void sur...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and drug development professionals on the current landscape of GABA transporter 1 (GAT-1) inhibition, anchored by the clinical benchmark, tiagabine, and exploring the scientific void surrounding 3-Propylpiperidine-3-carboxylic acid hydrochloride.

In the quest for novel therapeutics targeting neurological disorders rooted in GABAergic dysfunction, the inhibition of the GABA Transporter 1 (GAT-1) has emerged as a clinically validated strategy. By preventing the reuptake of GABA from the synaptic cleft, GAT-1 inhibitors potentiate the action of this primary inhibitory neurotransmitter, thereby dampening neuronal hyperexcitability. This guide provides a comprehensive comparison between the well-established antiepileptic drug, tiagabine, and the structurally related yet scientifically uncharacterized compound, 3-Propylpiperidine-3-carboxylic acid hydrochloride.

While a direct, data-driven comparison of efficacy is precluded by the current absence of published research on 3-Propylpiperidine-3-carboxylic acid hydrochloride, this guide will serve as a vital resource. It will thoroughly delineate the known efficacy and mechanisms of tiagabine, providing a benchmark for the evaluation of any novel GAT-1 inhibitor. Furthermore, it will explore the broader structure-activity relationships of piperidine-3-carboxylic acid derivatives, offering a predictive framework for the potential of new chemical entities in this class.

The GABAergic Synapse and the Role of GAT-1

The inhibitory tone of the central nervous system is largely orchestrated by GABA. Following its release into the synaptic cleft, GABA activates postsynaptic GABAA and GABAB receptors, leading to neuronal hyperpolarization and a reduction in neuronal firing. The termination of this inhibitory signal is primarily mediated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[1] GAT-1 is the most abundantly expressed of these transporters in the brain, making it a prime target for therapeutic intervention in conditions characterized by excessive neuronal excitation, such as epilepsy.[1]

GAT1_Inhibition GABA_Vesicle GABA Vesicle GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT1_Presynaptic GAT-1 GABA_Synapse->GAT1_Presynaptic Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binds Tiagabine Tiagabine Tiagabine->GAT1_Presynaptic Inhibits GABA_Uptake_Assay Start Start: GAT-1 Expressing Cells Add_Compound Add Test Compound (e.g., 3-Propylpiperidine-3-carboxylic acid HCl) Start->Add_Compound Add_Radiolabeled_GABA Add [3H]GABA Add_Compound->Add_Radiolabeled_GABA Incubate Incubate Add_Radiolabeled_GABA->Incubate Wash Wash to Remove Extracellular [3H]GABA Incubate->Wash Lyse_Cells Lyse Cells Wash->Lyse_Cells Scintillation_Counting Scintillation Counting Lyse_Cells->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis End End: Determine Potency Data_Analysis->End

Caption: Workflow for an In Vitro GABA Uptake Assay.

In Vivo Models of Anticonvulsant Activity

Animal models are indispensable for evaluating the in vivo efficacy of potential antiepileptic drugs.

Objective: To assess the ability of the test compound to prevent or reduce the severity of seizures in established animal models.

Commonly Used Models:

  • Maximal Electroshock (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures. [2][3]* Pentylenetetrazole (PTZ) Seizure Test: This model is used to identify compounds effective against absence seizures. [2]* Kindling Model: This model of chronic epilepsy involves repeated subconvulsive electrical stimulation, leading to a progressive increase in seizure severity, and is considered a good model of focal epilepsy.

General Protocol:

  • Animal Acclimatization: Acclimate rodents (mice or rats) to the laboratory environment.

  • Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Seizure Induction: After a predetermined time, induce seizures using the chosen method (e.g., electrical stimulation for MES, administration of PTZ).

  • Observation: Observe and score the animals for seizure activity (e.g., presence or absence of tonic hindlimb extension in the MES test, latency to and severity of clonic and tonic seizures in the PTZ test).

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED50).

Conclusion

Tiagabine stands as a testament to the therapeutic potential of GAT-1 inhibition, with a well-defined efficacy profile in the management of partial seizures. Its success provides a clear benchmark for the development of new GAT-1 inhibitors. In contrast, 3-Propylpiperidine-3-carboxylic acid hydrochloride represents a significant knowledge gap. While its structural similarity to known GAT inhibitors suggests potential activity, a comprehensive evaluation of its efficacy through rigorous in vitro and in vivo studies is imperative.

For researchers and drug development professionals, the path forward is clear. The established protocols for evaluating GAT-1 inhibitors, as outlined in this guide, must be applied to novel compounds like 3-Propylpiperidine-3-carboxylic acid hydrochloride. Only through such systematic investigation can we hope to uncover the next generation of therapeutics for epilepsy and other neurological disorders, potentially offering improved efficacy, better tolerability, and a broader spectrum of activity than current treatments. The journey from a mere chemical structure to a clinically valuable therapeutic is long and arduous, but it is a journey that begins with the foundational efficacy studies detailed herein.

References

  • Pharmacology of Tiagabine (Gabitril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).
  • Tiagabine - Wikipedia. (n.d.). Retrieved from [Link]

  • Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 40 Suppl 9, S2–S6.
  • Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]

  • Knake, S. (2008). Tiagabine: efficacy and safety in partial seizures - current status.
  • A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Jedrzejczak, J. (2008). Tiagabine: efficacy and safety in partial seizures – current status.
  • Tiagabine - Grokipedia. (n.d.). Retrieved from [Link]

  • Animal Models for Screening Antiepileptic Drugs and Unani Treatments. (2024). Journal of Drug Delivery and Therapeutics, 14(9-S), 232-238.
  • Kupferberg, H. J. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42 Suppl 4, 7–12.
  • White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 126, 100-108.
  • Tiagabine: efficacy and safety in partial seizures – current status. (2008).
  • Powell, G., et al. (2019). Tiagabine add-on therapy for drug-resistant focal epilepsy.
  • Zafar, R., & Jabeen, A. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain.
  • ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (2022). International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620.
  • Sitek, B., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience.
  • Kumar, A., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 643–650.
  • White, H. S., et al. (2012). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Journal of Pharmacology and Experimental Therapeutics, 341(2), 345–354.
  • Sitek, B., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience.
  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725.
  • Singh, S. K., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(14), e110228.
  • Chen, J., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 15(13), 4569–4576.
  • In vitro studies on GABA release. (1977). British Journal of Pharmacology, 60(4), 517–526.
  • Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 36(6), 612–626.
  • (3S)-piperidine-3-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 285, 117281.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). Scientific Reports, 15(1), 24567.
  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[4][5]enzothiazine as orally-active adhesion molecule inhibitors. (2004). Chemical & Pharmaceutical Bulletin, 52(6), 675–687.

  • (R)-Piperidine-3-carboxylic acid hydrochloride. (n.d.). Adooq Bioscience. Retrieved from [Link]

  • 3-Phenylpiperidine-4-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Functional Validation of Novel GABA Transporter Modulators: A Comparative Analysis of 3-Propylpiperidine-3-carboxylic acid hydrochloride

This guide provides a comprehensive framework for the functional validation of novel GABA transporter (GAT) inhibitors, using the uncharacterized compound, 3-Propylpiperidine-3-carboxylic acid hydrochloride, as a case st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the functional validation of novel GABA transporter (GAT) inhibitors, using the uncharacterized compound, 3-Propylpiperidine-3-carboxylic acid hydrochloride, as a case study. For drug development professionals and researchers in neuroscience, the rigorous validation of a new chemical entity's mechanism of action is paramount. This document outlines the requisite experimental workflows to characterize the potency, selectivity, and functional impact of a putative GAT inhibitor, comparing its hypothetical profile against well-established modulators: Tiagabine, SKF-89976A, and Nipecotic acid.

Introduction to GABA Transporters and Their Pharmacological Significance

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise control of GABAergic signaling is critical for maintaining the balance between neuronal excitation and inhibition. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[1] To date, four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1.[1] GAT-1 is the predominant subtype in the brain and is a key target for anticonvulsant drugs.[2][3] The development of selective GAT inhibitors, such as the GAT-1 selective drug Tiagabine, has been a successful strategy for the treatment of epilepsy.[2]

The piperidine-3-carboxylic acid scaffold, a core component of the GAT inhibitor nipecotic acid, has been a foundational structure in the design of novel GAT modulators.[4] 3-Propylpiperidine-3-carboxylic acid hydrochloride represents a novel derivative of this class; however, its biological activity on GABA transporters has not been publicly documented. This guide, therefore, serves as a roadmap for its comprehensive validation.

Comparative Landscape of Established GABA Transporter Inhibitors

A thorough understanding of existing GAT inhibitors is essential for contextualizing the activity of a novel compound. The table below summarizes the key characteristics of our selected reference compounds.

CompoundTarget SelectivityReported IC50/Ki ValuesMode of Inhibition
Tiagabine GAT-1 selectiveIC50: ~67 nM for GAT-1[5]Competitive/Mixed-type[6]
SKF-89976A GAT-1 selectiveIC50: ~0.13 µM for hGAT-1; significantly higher for GAT-2, GAT-3, and BGT-1Competitive for transport current
Nipecotic Acid Non-selective GAT inhibitorKi: ~14.4 µM for GAT-1[7]Competitive Substrate[7][8]

Experimental Validation Workflow

The validation of a novel GAT inhibitor like 3-Propylpiperidine-3-carboxylic acid hydrochloride requires a multi-tiered approach, progressing from in vitro characterization of transporter interaction to in vivo assessment of its neurochemical and physiological effects.

GAT_Inhibitor_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation in_vitro_assays [3H]GABA Uptake Assays in GAT-subtype expressing cell lines electrophysiology Patch-Clamp Electrophysiology in_vitro_assays->electrophysiology Functional Confirmation in_vivo_microdialysis In Vivo Microdialysis in_vitro_assays->in_vivo_microdialysis Progression to In Vivo

Caption: A streamlined workflow for the validation of a novel GABA transporter inhibitor.

In Vitro Characterization: [³H]GABA Uptake Assays

The foundational step in validating a putative GAT inhibitor is to determine its effect on GABA uptake in cells engineered to express specific GAT subtypes. This allows for the assessment of both potency and selectivity.

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a specific GAT subtype. The reduction in radioactivity within the cells in the presence of the test compound is indicative of its inhibitory activity.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells in appropriate media.

    • Transiently or stably transfect separate batches of cells with plasmids encoding human or rat GAT-1, GAT-2, GAT-3, and BGT-1. This allows for the determination of subtype selectivity.

  • Assay Preparation:

    • Plate the transfected cells in 96-well microplates and allow them to adhere overnight.

    • Prepare a range of concentrations of 3-Propylpiperidine-3-carboxylic acid hydrochloride, Tiagabine, SKF-89976A, and Nipecotic acid in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).

  • Uptake Assay:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA and the test compound.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C to ensure measurement of the initial uptake rate.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value for each compound on each GAT subtype by fitting the data to a sigmoidal dose-response curve.

    • To determine the mode of inhibition (competitive vs. non-competitive), perform saturation kinetics experiments by measuring [³H]GABA uptake at various GABA concentrations in the presence and absence of the inhibitor.[6]

Functional Confirmation: Patch-Clamp Electrophysiology

Electrophysiology provides a direct measure of the functional consequences of GAT inhibition on neuronal activity.

Principle: GATs are electrogenic, meaning they generate an electrical current upon transporting GABA. By voltage-clamping a neuron or a cell expressing GATs, we can measure these currents and how they are affected by a test compound.

Patch_Clamp_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Analysis prep_cells Prepare cultured neurons or brain slices setup_rig Set up patch-clamp rig and solutions prep_cells->setup_rig obtain_seal Obtain whole-cell configuration record_baseline Record baseline GABA-evoked currents obtain_seal->record_baseline apply_compound Apply test compound record_baseline->apply_compound record_effect Record effect on GABA-evoked currents apply_compound->record_effect analyze_data Analyze current amplitude and kinetics record_effect->analyze_data

Caption: A simplified workflow for patch-clamp electrophysiology experiments.

Detailed Protocol:

  • Preparation:

    • Use primary cultured neurons or acute brain slices from rodents.

    • Prepare artificial cerebrospinal fluid (aCSF) for perfusing the cells and an intracellular solution for the patch pipette.

  • Recording:

    • Establish a whole-cell patch-clamp recording from a neuron.[9][10][11]

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • Record baseline currents evoked by the application of GABA.

    • Perfuse the slice or culture with a known concentration of 3-Propylpiperidine-3-carboxylic acid hydrochloride or a comparator compound.

    • Record the GABA-evoked currents in the presence of the test compound.

  • Data Analysis:

    • Measure the amplitude and decay kinetics of the GABA-evoked currents before and after the application of the test compound.

    • A potent GAT inhibitor will prolong the decay of the synaptic currents and may increase the amplitude of tonic GABA currents.

In Vivo Validation: Microdialysis

This technique allows for the measurement of extracellular GABA levels in the brain of a freely moving animal, providing a direct assessment of a GAT inhibitor's in vivo efficacy.[12][13]

Principle: A microdialysis probe is implanted into a specific brain region of a rat or mouse. The probe is perfused with a physiological solution, and small molecules, including GABA, diffuse from the extracellular fluid into the probe. The collected dialysate is then analyzed to determine the concentration of GABA.[14][15][16]

Detailed Protocol:

  • Surgical Implantation:

    • Anesthetize a rat and stereotaxically implant a microdialysis guide cannula into a brain region rich in GABAergic neurons, such as the hippocampus or striatum.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples.

    • Administer 3-Propylpiperidine-3-carboxylic acid hydrochloride or a comparator compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Continue to collect dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the concentration of GABA in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

  • Data Analysis:

    • Calculate the percentage change in extracellular GABA concentration from baseline following the administration of the test compound.

    • A successful GAT inhibitor will cause a significant increase in extracellular GABA levels.

Conclusion

The validation of a novel compound's effect on GABA transporters is a systematic process that requires a combination of in vitro and in vivo techniques. By following the workflows outlined in this guide, researchers can rigorously characterize the potency, selectivity, and functional consequences of 3-Propylpiperidine-3-carboxylic acid hydrochloride or any other novel GAT modulator. A comprehensive understanding of a compound's pharmacological profile is a critical step in the journey of drug discovery and development. This guide provides the foundational experimental framework to embark on that journey with scientific integrity and a clear path toward validation.

References

  • R&D Systems. SKF 89976A hydrochloride | GABA Transporter Inhibitors. R&D Systems. Accessed January 19, 2026.
  • Gu, J., et al. (2022). Synthesis and Evaluation of Two Novel Radioligands for Neuroimaging of GABA Transporter-1. Journal of Nuclear Medicine, 63(6), 929-935.
  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(10), 1063-1079.
  • Höfner, G., & Wanner, K. T. (2019).
  • Huang, Y., et al. (2021). Development of Novel Brain-Penetrant Radioligands for PET Imaging of GABA Transporter-1. Journal of Nuclear Medicine, 62(supplement 1), 114.
  • Zafar, R., & Jabeen, A. (2018). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 37(15), e98823.
  • Takazawa, A., et al. (1995). In vivo microdialysis monitoring for extracellular glutamate and GABA in the ventral hippocampus of the awake rat during kainate-induced seizures. Psychiatry and clinical neurosciences, 49(3), S275–S277.
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. Accessed January 19, 2026.
  • ResearchGate. (n.d.). Structures and inhibitory activities (pIC 50 values) of GAT substrates...
  • Tocris Bioscience. (n.d.). Tiagabine hydrochloride | GABA Transporters. Tocris Bioscience. Accessed January 19, 2026.
  • Ryan, A. F., & Schwartz, I. R. (1986). Nipecotic acid: preferential accumulation in the cochlea by GABA uptake systems and selective retrograde transport to brainstem. Brain research, 399(2), 399–403.
  • Bar, K., et al. (2021). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. International journal of molecular sciences, 22(11), 5940.
  • ResearchGate. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies.
  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(4), 343–352.
  • van der Velden, W. J. C., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI radiopharmacy and chemistry, 8(1), 16.
  • Axol Bioscience. (n.d.). Whole-cell patch-clamp-protocol-final.pdf. Axol Bioscience. Accessed January 19, 2026.
  • Wanner, K. T., et al. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. ChemMedChem, 11(5), 521–535.
  • Plessl, K., et al. (2022). Structural basis of GABA reuptake inhibition.
  • ResearchGate. (n.d.). Structure of GABA and GABAA radioligands.
  • Holden, D., et al. (2014). Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). Journal of medicinal chemistry, 57(15), 6368–6376.
  • Nayak, S. K., & Lönnerberg, P. (2022). Molecular basis of human GABA transporter 3 inhibition.
  • Bubar, M. J., & Cunningham, K. A. (2006). Microdialysis in Rodents. Current protocols in neuroscience, Chapter 7, Unit 7.2.
  • Forlani, G., et al. (2004). Relations between substrate affinities and charge equilibration rates in the rat GABA cotransporter GAT1. The Journal of physiology, 555(Pt 1), 73–89.
  • TargetMol. (n.d.). SKF89976A hydrochloride | GABA Receptor. TargetMol. Accessed January 19, 2026.
  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an...
  • ResearchGate. (n.d.). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach.
  • Labome. (n.d.). Whole Cell Patch Clamp Protocol. Labome. Accessed January 19, 2026.
  • Thompson, A. C. (2001). Overview of Microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1.
  • bioRxiv. (2023).
  • bioRxiv. (2023).
  • Kaneda, M., Wakamori, M., & Akaike, N. (1995). Whole-cell and single-channel currents activated by GABA and glycine in granule cells of the rat cerebellum. The Journal of physiology, 489 ( Pt 1)(Pt 1), 103–115.
  • Fykse, E. M., & Fonnum, F. (1991). Inhibition of gamma-aminobutyrate and glycine uptake into synaptic vesicles. Biochemical pharmacology, 41(10), 1563–1568.
  • Matsui, Y., et al. (2021). Inhibitory Action of Antidepressants on Mouse Betaine/GABA Transporter (BGT1) Heterologously Expressed in Cell Cultures. International journal of molecular sciences, 22(11), 5650.
  • Waaben, J., et al. (1995). On the activity of gamma-aminobutyric acid and glutamate transporters in chick embryonic neurons and rat synaptosomes.
  • Protocols.io. (2023). Whole-cell patch-clamping of cultured human neurons. Protocols.io. Accessed January 19, 2026.
  • Sci-Hub. (n.d.). High-affinity GABA uptake by neuronal GAT1 transporters provokes release of [3H]GABA by homoexchange and through GAT1-independent Ca2+-mediated mechanisms. Sci-Hub. Accessed January 19, 2026.
  • Frontiers. (n.d.). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers. Accessed January 19, 2026.
  • Zhou, Y., & Danbolt, N. C. (2014). GABA and Glutamate Transporters in Brain. Frontiers in endocrinology, 4, 165.
  • Kless, A., et al. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British journal of pharmacology, 135(1), 93–102.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA transporter subfamily. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 19, 2026.
  • Twist Bioscience. (n.d.). Structural basis of GABA reuptake inhibition. Twist Bioscience. Accessed January 19, 2026.

Sources

Validation

A Researcher's Guide to the Comparative Analysis of Nipecotic Acid Derivatives: Profiling 3-Propylpiperidine-3-carboxylic acid hydrochloride

For researchers, scientists, and drug development professionals navigating the complexities of GABAergic neurotransmission, the selection of appropriate chemical tools is paramount. Nipecotic acid and its derivatives hav...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of GABAergic neurotransmission, the selection of appropriate chemical tools is paramount. Nipecotic acid and its derivatives have long been cornerstone inhibitors of GABA transporters (GATs), proving invaluable in dissecting neural circuitry and as foundational structures for therapeutics targeting neurological disorders such as epilepsy.[1][2] This guide provides an in-depth comparison of 3-Propylpiperidine-3-carboxylic acid hydrochloride, a less-characterized derivative, with its more extensively studied counterparts. We will explore the established structure-activity relationships within the nipecotic acid family and provide detailed experimental protocols to empower researchers to conduct their own comparative analyses.

The Central Role of GABA and Its Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining the delicate balance between neuronal excitation and inhibition.[3][4] The precise control of GABA concentration in the synaptic cleft is largely mediated by a family of sodium- and chloride-dependent GABA transporters (GATs): GAT1, GAT2, GAT3, and BGT1 (murine mGAT1-4, respectively).[5] Of these, GAT1 is considered the most significant for GABA reuptake at the synapse and has been a primary target for therapeutic intervention.[3][4]

Nipecotic acid, a cyclic analog of GABA, is a potent inhibitor of GABA uptake.[1][2] However, its zwitterionic nature and hydrophilicity limit its ability to cross the blood-brain barrier (BBB), rendering it less effective for in vivo systemic administration.[2][6] This limitation has spurred the development of a vast array of nipecotic acid derivatives, primarily through N-substitution with lipophilic moieties, to enhance BBB penetration and improve potency and selectivity for GAT1.[3][7][8][9] The clinically approved anti-epileptic drug, Tiagabine, is a prime example of a successful N-substituted nipecotic acid derivative.[2][3][10]

3-Propylpiperidine-3-carboxylic acid hydrochloride: A Novel Probe?

In contrast to the wealth of data on N-substituted derivatives, 3-Propylpiperidine-3-carboxylic acid hydrochloride, which features an alkyl substitution at the C3 position of the piperidine ring, represents a less-explored area of the chemical space. This structural modification raises critical questions about its potential interaction with the GABA transporter binding pocket and its overall pharmacological profile.

The introduction of a propyl group at the C3 position could influence several key parameters:

  • Binding Affinity and Selectivity: The orthosteric binding site of GATs accommodates the GABA-like core of nipecotic acid. The addition of a C3-propyl group may sterically hinder or create new favorable interactions within the binding pocket, altering its affinity and selectivity profile across the different GAT subtypes.

  • Conformational Rigidity: The piperidine ring of nipecotic acid provides a conformationally restrained scaffold. The C3-propyl group could further influence the preferred conformation of the ring, potentially locking it into a bio-inactive or a highly bioactive state.

  • Physicochemical Properties: The addition of the propyl group will increase the lipophilicity of the molecule compared to nipecotic acid, which could have implications for its solubility and potential for passive diffusion across biological membranes.

To rigorously characterize 3-Propylpiperidine-3-carboxylic acid hydrochloride and compare it to established nipecotic acid derivatives, a series of well-defined in vitro and in vivo experiments are necessary. The following sections provide detailed protocols for these essential assays.

Comparative Experimental Workflows

A systematic evaluation of a novel nipecotic acid derivative involves a tiered approach, starting with in vitro characterization of its interaction with the target transporters and progressing to in vivo assessment of its effects on neurotransmission.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Compound Synthesis & Purification a Radioligand Binding Assay (Affinity & Selectivity) b [3H]GABA Uptake Inhibition Assay (Functional Potency) a->b c In Vivo Microdialysis (Neurotransmitter Modulation) b->c d Synthesis of 3-Propylpiperidine-3-carboxylic acid hydrochloride d->a

Caption: Experimental workflow for the characterization of novel nipecotic acid derivatives.

In Vitro Characterization: Binding Affinity and Functional Potency

Radioligand Binding Assay

This assay determines the affinity (Ki) of the test compound for the GABA transporters by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.

Objective: To determine the binding affinity (Ki) of 3-Propylpiperidine-3-carboxylic acid hydrochloride for GAT1 and other GAT subtypes, in comparison to nipecotic acid and Tiagabine.

Principle: The assay measures the displacement of a known radioligand (e.g., [³H]Tiagabine or [³H]GABA) from membranes prepared from cells expressing the target GAT subtype by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Experimental Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GAT1 (or other GAT subtypes).

    • Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known GAT1 inhibitor like Tiagabine (for non-specific binding).

      • 50 µL of various concentrations of the test compound (3-Propylpiperidine-3-carboxylic acid hydrochloride, nipecotic acid, or Tiagabine).

      • 50 µL of [³H]Tiagabine at a concentration near its Kd.

      • 100 µL of the prepared cell membranes (containing 20-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding, using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]GABA Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of GABA into cells or synaptosomes.

Objective: To determine the functional potency (IC50) of 3-Propylpiperidine-3-carboxylic acid hydrochloride in inhibiting GABA uptake via GAT1.

Principle: The assay measures the uptake of radiolabeled GABA ([³H]GABA) into cells expressing the target GAT subtype. The inhibitory potency of the test compound is determined by its ability to reduce the amount of accumulated radioactivity.

Experimental Protocol:

  • Cell Culture:

    • Plate HEK293 cells stably expressing human GAT1 in 24- or 48-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with uptake buffer (e.g., a Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

    • Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well.

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold uptake buffer.

  • Lysis and Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Plot the percentage of GABA uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Evaluation: Neurotransmitter Modulation

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To assess the in vivo efficacy of 3-Propylpiperidine-3-carboxylic acid hydrochloride in increasing extracellular GABA levels in a relevant brain region (e.g., the hippocampus or cortex).

Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the target brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF, which is then collected and analyzed.

Experimental Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., a rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the desired brain region.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe) and continue collecting samples.

  • Sample Analysis:

    • Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection, often requiring derivatization of the amino acid.[6]

  • Data Analysis:

    • Express the GABA concentrations in each sample as a percentage of the average baseline concentration.

    • Plot the percentage change in GABA concentration over time to visualize the effect of the drug.

Comparative Data Summary

CompoundGAT1 Ki (nM)GAT1 IC50 (nM) for GABA UptakeIn Vivo Effect on Extracellular GABABlood-Brain Barrier Penetration
Nipecotic Acid ~1000~5000Low (following systemic administration)Poor
Tiagabine ~50~100Significant increaseGood
3-Propylpiperidine-3-carboxylic acid hydrochloride To be determinedTo be determinedTo be determinedTo be determined

Note: The values for Nipecotic Acid and Tiagabine are approximate and can vary depending on the specific assay conditions. The data for 3-Propylpiperidine-3-carboxylic acid hydrochloride is to be generated using the protocols outlined in this guide.

Structure-Activity Relationships and Mechanistic Insights

The extensive research on nipecotic acid derivatives has established several key structure-activity relationships (SAR).[7][8]

G cluster_0 Core Structure cluster_1 Key Modification Sites a Piperidine-3-carboxylic acid (Nipecotic Acid Core) b N-Substitution (Lipophilicity & Potency) a->b c C3-Substitution (Novel Modification) a->c

Sources

Comparative

The Piperidine Scaffold: A Comparative Guide to its Anticonvulsant Potential

For Researchers, Scientists, and Drug Development Professionals The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, particularly in the design of agents targeting the central nervous system (CNS).[1] Its unique structural and physicochemical properties, including its ability to confer lipophilicity and modulate aqueous solubility, make it an attractive framework for the development of novel therapeutics.[2] This guide provides a comprehensive comparative analysis of the anticonvulsant effects of various piperidine derivatives, delving into their efficacy in preclinical models, underlying mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential.

Unveiling the Anticonvulsant Efficacy: A Data-Driven Comparison

The preclinical evaluation of anticonvulsant drug candidates heavily relies on standardized animal models that mimic different types of epileptic seizures. The two most widely used are the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models myoclonic and absence seizures.[3][4] The efficacy of a compound in these tests is quantified by its median effective dose (ED50), the dose required to protect 50% of the animals from seizures.[5][6] Neurotoxicity is often assessed using the rotarod test, which measures motor impairment, and is quantified by the median toxic dose (TD50). The ratio of TD50 to ED50 gives the protective index (PI), a crucial measure of a drug's safety margin.[7]

Comparative Efficacy of Piperidine Derivatives and Standard Antiepileptic Drugs (AEDs)
CompoundAnimal ModelAnticonvulsant TestED50 (mg/kg, i.p.)Neurotoxicity (TD50 mg/kg, i.p.)Protective Index (PI = TD50/ED50)Reference(s)
Piperine MiceMES~30-70> 300> 4.3 - 10[8]
MicescPTZ~30-70> 300> 4.3 - 10[8]
Antiepilepsirine (Ilepcimide) RatsPTZ KindlingEffective at 300-500Not ReportedNot Reported[5]
Compound 14 *MiceMES49.6> 300> 6.0[3]
MicescPTZ67.4> 300> 4.4[3]
Phenytoin MiceMES~10-20~65~3.25 - 6.5[3]
MicescPTZIneffective--[3]
Carbamazepine MiceMES~8-16~50~3.1 - 6.25[3]
MicescPTZIneffective--[3]
Valproic Acid MiceMES~200-250~400~1.6 - 2.0[9][10]
MicescPTZ~100-150~400~2.7 - 4.0[9]

*Compound 14: 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione

This comparative data highlights that piperine, a natural piperidine alkaloid, and its synthetic derivatives exhibit a broad spectrum of anticonvulsant activity, being effective in both the MES and scPTZ models. This suggests their potential utility against a wider range of seizure types compared to established drugs like phenytoin and carbamazepine, which are primarily effective against generalized tonic-clonic seizures.[3] Notably, some synthetic piperidine derivatives, such as Compound 14, demonstrate a favorable protective index, indicating a good safety margin.[3]

Deciphering the Mechanisms of Action: A Multi-Targeted Approach

The anticonvulsant effects of piperidine derivatives are not attributed to a single mechanism but rather a complex interplay of actions on multiple biological targets, ultimately leading to a reduction in neuronal hyperexcitability.

Modulation of GABAergic Neurotransmission

A primary mechanism for many piperidine-based anticonvulsants is the enhancement of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain.[11] Piperine and its analogues have been shown to modulate GABAergic neurotransmission.[12] This can be achieved through various means, including increasing the levels of GABA in the brain or acting on GABAA receptors to enhance the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.[12]

Inhibition of Voltage-Gated Sodium and Calcium Channels

Another critical mechanism is the inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels, which are essential for the propagation of action potentials.[11] By blocking these channels, piperidine derivatives can stabilize neuronal membranes and prevent the excessive and repetitive firing characteristic of seizures. Whole-cell patch-clamp analyses have suggested an inhibitory effect of piperine on Na+ channels, which likely contributes significantly to its anticonvulsant properties.[12][13]

Piperidine Anticonvulsant Mechanisms cluster_0 Piperidine Derivative cluster_1 Neuronal Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcome PD Piperidine Derivative GABA_R GABAA Receptor PD->GABA_R Enhances Na_Ch Voltage-Gated Na+ Channel PD->Na_Ch Inhibits Ca_Ch Voltage-Gated Ca2+ Channel PD->Ca_Ch Inhibits GABA_effect ↑ GABAergic Inhibition GABA_R->GABA_effect Ion_effect ↓ Neuronal Excitability Na_Ch->Ion_effect Ca_Ch->Ion_effect Outcome Anticonvulsant Effect GABA_effect->Outcome Ion_effect->Outcome

Caption: Multi-target mechanisms of piperidine-based anticonvulsants.

Structure-Activity Relationship (SAR): Tailoring for Potency and Safety

The anticonvulsant activity of piperidine derivatives is intricately linked to their chemical structure. Modifications to the piperidine ring and its substituents can significantly impact efficacy and neurotoxicity.[1][14]

Systematic studies have revealed several key SAR trends:

  • Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is crucial. Often, incorporating an arylpiperazine moiety can enhance anticonvulsant activity.[15]

  • Aromatic Ring Substitutions: The presence and position of substituents on the aromatic rings of the molecule can dramatically influence potency. For instance, electron-withdrawing groups like trifluoromethyl or chloro groups on a phenyl ring can increase activity.[15][16]

  • The Linker Chain: The length and nature of the linker connecting the piperidine ring to other pharmacophoric elements can affect both efficacy and the pharmacokinetic profile.

SAR_Piperidine_Anticonvulsants cluster_SAR Structural Modifications cluster_Properties Impacted Properties Core Piperidine Scaffold R1 N-Substituent (e.g., Arylpiperazine) Core->R1 R2 Ring Substituents Core->R2 Linker Linker Moiety Core->Linker Efficacy Anticonvulsant Efficacy (ED50) R1->Efficacy Toxicity Neurotoxicity (TD50) R1->Toxicity R2->Efficacy Linker->Efficacy PK Pharmacokinetics Linker->PK

Caption: Key structural elements influencing the activity of piperidine anticonvulsants.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the two primary preclinical screening models for anticonvulsant drugs.

Maximal Electroshock (MES) Test

This model is predictive of efficacy against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer with corneal electrodes

  • Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The volume of administration should be consistent (e.g., 10 mL/kg for mice).

  • Pre-treatment Time: Conduct the test at the time of peak effect of the compound, determined from preliminary pharmacokinetic studies (typically 30-60 minutes post-i.p. administration).

  • Seizure Induction:

    • Gently restrain the mouse.

    • Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.

    • Place the corneal electrodes on the corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures and assesses a compound's ability to raise the seizure threshold.

Materials:

  • Male albino mice (18-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound and vehicle

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Preparation: Same as for the MES test.

  • Compound Administration: Administer the test compound or vehicle i.p. or p.o. at a predetermined pre-treatment time.

  • PTZ Administration: At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously into a loose fold of skin on the back of the neck.

  • Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic contractions of the limbs, lasting for at least 5 seconds). The absence of clonic seizures is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 value.

Experimental_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_PTZ Subcutaneous Pentylenetetrazole (scPTZ) Test start Start animal_prep Animal Acclimatization & Preparation start->animal_prep compound_admin Compound/Vehicle Administration animal_prep->compound_admin pretreatment Pre-treatment Time compound_admin->pretreatment mes_seizure Induce Seizure (Corneal Electrodes) pretreatment->mes_seizure ptz_admin Administer PTZ (Subcutaneous) pretreatment->ptz_admin mes_observe Observe for Tonic Hindlimb Extension mes_seizure->mes_observe data_analysis Data Analysis (Calculate ED50) mes_observe->data_analysis ptz_observe Observe for Clonic Seizures ptz_admin->ptz_observe ptz_observe->data_analysis end End data_analysis->end

Caption: Generalized workflow for preclinical anticonvulsant screening.

Pharmacokinetics and Bioavailability: A Critical Consideration

The therapeutic success of any drug candidate is contingent upon its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).[17][18][19] Piperine itself is known to have poor aqueous solubility and is subject to rapid metabolism, which can limit its oral bioavailability.[13] However, a fascinating aspect of piperine is its ability to inhibit drug-metabolizing enzymes, such as CYP3A4, and the drug transporter P-glycoprotein.[13] This property can enhance the bioavailability of co-administered drugs.

The development of piperidine derivatives often aims to improve upon the pharmacokinetic limitations of the parent compound. Structural modifications can enhance solubility, metabolic stability, and brain permeability, leading to improved efficacy and a more favorable dosing regimen.[13] For instance, the half-life of antiepileptic drugs is a crucial parameter that dictates the dosing frequency.[4][18][20]

Conclusion

Piperidine derivatives represent a promising class of anticonvulsant agents with a broad spectrum of activity and multifaceted mechanisms of action. The natural product piperine has provided a valuable starting point, and its synthetic analogue, antiepilepsirine, has demonstrated clinical utility.[21] Ongoing research into novel piperidine-containing compounds continues to yield candidates with improved potency and safety profiles. A thorough understanding of their comparative efficacy, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for the rational design and development of the next generation of antiepileptic therapies.

References

  • Eadie, M. J. (1998). Pharmacokinetics of antiepileptic drugs. Clinical and experimental neurology, 15, 1-15. [Link]

  • Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177–182. [Link]

  • Mattson, R. H. (1998). Pharmacokinetics of antiepileptic drugs. Neurology, 51(5 Suppl 4), S2-8. [Link]

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & medicinal chemistry letters, 21(19), 5834–5837. [Link]

  • ResearchGate. Evaluation of all synthesized compounds in MES and rotarod test after intraperitoneal injection (30, 100, 300 mg/kg) in mice (Phase I). [Link]

  • Kamiński, K., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 840–852. [Link]

  • Sci-Hub. Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine‐2,5‐diones and Piperidine‐2,6‐diones. [Link]

  • D'Hooge, R., et al. (1996). Anticonvulsant activity of piperine on seizures induced by excitatory amino acid receptor agonists. Arzneimittel-Forschung, 46(6), 557–560. [Link]

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal chemistry research, 24(1), 359–371. [Link]

  • Patsalos, P. N. (2013). The pharmacokinetic characteristics of antiepileptic drugs (AEDs). Methods in molecular biology (Clifton, N.J.), 1033, 193–226. [Link]

  • H. H. Morris, 3rd. (1998). Pharmacokinetics of new anticonvulsants in psychiatry. Cleveland Clinic journal of medicine, 65 Suppl 1, SI38–SI42. [Link]

  • Levy, R. H. (2000). Pharmacokinetic properties of current antiepileptic drugs: what improvements are needed?. Neurology, 55(11 Suppl 3), S11-6. [Link]

  • Al-Humayyd, M. S., et al. (2013). The analgesic and anticonvulsant effects of piperine in mice. Journal of physiology and pharmacology : an official journal of the Polish Physiological Society, 64(6), 779–785. [Link]

  • Bukhari, I. A., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin, Tex.), 9(5), 317–322. [Link]

  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). Molecules, 28(21), 7306. [Link]

  • ResearchGate. Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. [Link]

  • ResearchGate. Anticonvulsant and toxicity screening results of target compounds. [Link]

  • Slideshare. SAR of Anticonvulsant Drugs. [Link]

  • Obniska, J., et al. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Boll Chim Farm, 143(9), 329-35. [Link]

  • ResearchGate. Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. [Link]

  • Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & behavior : E&B, 5(6), 886–891. [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2022). Current drug targets, 23(1), 58–81. [Link]

  • D'Hooge, R., et al. (1999). Antiepileptic effect of antiepilepsirine in pentylenetetrazol and amygdala kindled rats. Neuroscience research communications, 24(1), 1–8. [Link]

  • Taylor & Francis. ED50 – Knowledge and References. [Link]

  • Kenny, B. J., et al. (2024). ED50. In StatPearls. StatPearls Publishing. [Link]

Sources

Validation

evaluating the selectivity of 3-Propylpiperidine-3-carboxylic acid hydrochloride for GAT1

An In-Depth Guide to Evaluating the GAT1 Selectivity of Piperidine-3-Carboxylic Acid Derivatives In the landscape of neuroscience and drug development, modulating the GABAergic system offers a promising avenue for treati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Evaluating the GAT1 Selectivity of Piperidine-3-Carboxylic Acid Derivatives

In the landscape of neuroscience and drug development, modulating the GABAergic system offers a promising avenue for treating a host of neurological disorders, including epilepsy and anxiety.[1][2] The γ-aminobutyric acid (GABA) transporters (GATs) are critical regulators of GABAergic signaling, clearing GABA from the synaptic cleft.[3] Of the four known subtypes—GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1)—GAT1 is the most abundantly expressed in the brain, making it a primary target for therapeutic intervention.[4][5]

However, the significant sequence homology among GAT subtypes presents a formidable challenge: achieving inhibitor selectivity.[3] A non-selective compound can lead to a cascade of off-target effects, complicating clinical development and therapeutic outcomes. Therefore, rigorous evaluation of a compound's selectivity profile is not just a perfunctory step but the cornerstone of its validation.

This guide provides a comprehensive framework for evaluating the selectivity of GABA transporter inhibitors, using the piperidine-3-carboxylic acid derivative, NNC 05-2090 , as a practical case study. While the specific compound "3-Propylpiperidine-3-carboxylic acid hydrochloride" is a foundational scaffold, we will focus on the well-characterized NNC 05-2090 to illustrate the evaluation process with concrete, published data. This compound serves as an excellent model because its activity has been profiled across multiple transporters, providing a clear example of a non-selective inhibitor and underscoring the importance of the methodologies described herein.

Comparative Selectivity Profile: NNC 05-2090 vs. Key GABA Transporters

The initial step in evaluating any potential GAT inhibitor is to determine its potency at each of the four transporter subtypes. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the transporter's activity. A lower IC50 value indicates higher potency.

The data below summarizes the inhibitory activity of NNC 05-2090 against the primary GATs and other relevant neurotransmitter transporters. For context, we include Tiagabine, an FDA-approved anticonvulsant known for its high selectivity for GAT1.[2][6]

CompoundTargetIC50 (µM)Selectivity vs. GAT1Source
NNC 05-2090 GAT1 29.62 -[7][8]
GAT2 45.29 0.65x[7][8]
GAT3 22.51 1.32x[7][8]
BGT1 10.6 2.8x[7][8]
Dopamine Transporter (DAT)4.087.3x[7][8]
Serotonin Transporter (SERT)5.295.6x[7][8]
Noradrenaline Transporter (NET)7.913.7x[7][8]
Tiagabine GAT1 ~0.067 -
GAT2/GAT3/BGT1 >100 >1490x[6][9]

Analysis of the Data:

The experimental data reveals a critical insight: NNC 05-2090 is a non-selective GABA transporter inhibitor . In fact, it demonstrates higher potency for GAT3 and BGT1 than for the primary target, GAT1.[7][8] Furthermore, it potently inhibits monoamine transporters like DAT, SERT, and NET, indicating a broad off-target activity profile.[7][8] This profile contrasts sharply with Tiagabine, which shows over a thousand-fold selectivity for GAT1. This lack of preference for a single GAT subtype highlights why a comprehensive screening panel is essential. Relying solely on a GAT1 assay would have produced a misleading picture of NNC 05-2090's biological activity.

Experimental Design: A Validated Workflow for Assessing GAT Selectivity

To generate reliable and reproducible selectivity data, a robust experimental workflow is paramount. The gold standard method is the [³H]GABA uptake inhibition assay performed in a heterologous expression system. This approach involves transfecting a host cell line (which lacks endogenous GATs) with the specific cDNA for each human GAT subtype (hGAT1, hGAT2, hGAT3, hBGT1). This ensures that the observed activity is directly attributable to the single, specific transporter subtype being studied.

GAT_Selectivity_Workflow cluster_prep Phase 1: Assay Preparation cluster_assay Phase 2: Uptake Inhibition Assay cluster_analysis Phase 3: Data Analysis HostCells Select Host Cell Line (e.g., HEK293, COS-7) Transfection Transfect Cells Separately with hGAT1, hGAT2, hGAT3, hBGT1 cDNA HostCells->Transfection Culture Culture Transfected Cells (24-48h for protein expression) Transfection->Culture Plating Plate Cells into Scintillation Microplates Culture->Plating PreIncubate Pre-incubate with Test Compound (e.g., NNC 05-2090 at various conc.) Plating->PreIncubate Begin Assay AddGABA Add Radiolabeled Substrate ([³H]GABA) PreIncubate->AddGABA Incubate Incubate to Allow Uptake (e.g., 10-20 min at RT) AddGABA->Incubate Terminate Terminate Uptake & Lyse Cells (Rapid washing with ice-cold buffer) Incubate->Terminate Counting Measure Radioactivity (Scintillation Counting) Terminate->Counting Read Plates Analysis Calculate % Inhibition vs. Control Counting->Analysis IC50 Determine IC50 Values (Non-linear regression) Analysis->IC50 Selectivity Calculate Selectivity Ratios (IC50_off-target / IC50_on-target) IC50->Selectivity

Caption: Workflow for determining GAT inhibitor selectivity.

Detailed Protocol: [³H]GABA Uptake Inhibition Assay

This protocol outlines a self-validating system for determining the IC50 values of a test compound against the four human GABA transporter subtypes.

1. Reagents and Materials

  • Host Cell Line: HEK293 cells (low endogenous transporter expression).

  • Transfection Reagent: Lipofectamine or similar.

  • Plasmids: pcDNA3.1(+) vectors containing full-length cDNA for hGAT1, hGAT2, hGAT3, and hBGT1. A vector with no insert ("mock") is used as a negative control.

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Radioligand: [³H]gamma-Aminobutyric acid ([³H]GABA).

  • Test Compound: NNC 05-2090 dissolved in a suitable vehicle (e.g., DMSO).

  • Plates: 96-well cell culture plates and scintillation plates (e.g., Cytostar-T).[10]

  • Scintillation Counter: Microplate-compatible.

2. Cell Culture and Transfection

  • Causality: The choice of a heterologous system like HEK293 cells is crucial to isolate the function of a single transporter subtype, avoiding confounding activity from other GATs present in native tissue like synaptosomes.[1][10]

    • Culture HEK293 cells to ~80% confluency in T-75 flasks.

    • For each GAT subtype, transfect a separate flask of cells with the corresponding plasmid using your chosen transfection reagent according to the manufacturer's protocol. Transfect one flask with an empty vector to serve as the mock control.

    • Allow cells to express the transporters for 24-48 hours post-transfection.

    • Harvest the cells and seed them into 96-well scintillation microplates at an appropriate density. Allow cells to adhere overnight.

3. Assay Procedure

  • Causality: A pre-incubation step with the inhibitor allows the compound to reach binding equilibrium with the transporter before the substrate ([³H]GABA) is introduced. Terminating the reaction with ice-cold buffer is critical to instantly stop the transport process, ensuring an accurate measurement of uptake during the specified incubation period.

    • Prepare serial dilutions of NNC 05-2090 in KRH buffer (e.g., from 100 pM to 100 µM). Include a vehicle-only control (total uptake) and a high-concentration GAT inhibitor control like Tiagabine (for GAT1) or Nipecotic Acid (for all GATs) to define non-specific uptake.

    • Gently wash the cells in the 96-well plate with pre-warmed KRH buffer.

    • Add the diluted test compound solutions to the wells and pre-incubate for 15-20 minutes at room temperature.

    • Initiate the uptake reaction by adding [³H]GABA to all wells to a final concentration near the Km of the transporter (typically low µM range).

    • Incubate for a fixed period where uptake is linear (e.g., 10-20 minutes) at room temperature.[11]

    • Terminate the assay by rapidly aspirating the solution and washing the wells three times with ice-cold KRH buffer.

    • Allow the plates to dry, then measure the radioactivity in each well using a microplate scintillation counter.

4. Data Analysis and Interpretation

  • Causality: Non-linear regression is used to fit the dose-response data to a sigmoidal curve, which provides a mathematically robust calculation of the IC50 value. This is more accurate than simple linear interpolation.

    • Subtract the counts from the mock-transfected cells (or non-specific uptake control) from all other wells to get transporter-specific uptake.

    • Normalize the data by expressing the uptake in each well as a percentage of the vehicle-only control (defined as 100% activity).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation to determine the IC50 value for each GAT subtype.

    • Calculate the selectivity ratio by dividing the IC50 for the off-target transporters (GAT2, GAT3, BGT1) by the IC50 for the primary target (GAT1).

Conclusion

The rigorous, multi-target evaluation of piperidine-3-carboxylic acid derivatives is indispensable for accurate pharmacological characterization. As demonstrated with the NNC 05-2090 case study, a compound that may initially appear to be a GAT inhibitor can possess a complex and non-selective profile, with significant activity at other GABA transporters and even across different transporter families.[7][8][12] Such findings are not failures but are critical data points that guide further drug development, either through chemical modification to enhance selectivity or by re-evaluating the therapeutic hypothesis.

The detailed [³H]GABA uptake assay workflow provided here represents a validated and trustworthy methodology for researchers to determine the true selectivity profile of their compounds. By isolating each transporter subtype and meticulously quantifying inhibitory potency, this approach provides the clarity needed to advance compounds with the desired mechanism of action while identifying and discarding those with problematic off-target liabilities.

References

  • Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. Scilit. [Link]

  • A homogeneous assay to assess GABA transporter activity. PubMed. [Link]

  • Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. PubMed. [Link]

  • Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. CUNY. [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an... ResearchGate. [Link]

  • γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit Technical Manual. Mskbio. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. PNAS. [Link]

  • Radioligand binding assays and their analysis. PubMed. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). PubMed Central. [Link]

  • New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]

  • Molecular basis of human GABA transporter 3 inhibition. PubMed Central. [Link]

  • Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers. [Link]

  • Quantifying CDK inhibitor selectivity in live cells. ResearchGate. [Link]

  • Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • GABA transporters as drug targets for modulation of GABAergic activity. PubMed. [Link]

  • Exploring the molecular determinants for subtype-selectivity of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid analogs a. CORE. [Link]

Sources

Comparative

A Researcher's Guide to In Vitro and In Vivo Correlation of GAT-1 Inhibitor Activity: A Comparative Analysis of 3-Propylpiperidine-3-carboxylic acid hydrochloride

As drug development pipelines demand greater efficiency and predictive power, establishing a robust In Vitro-In Vivo Correlation (IVIVC) has become a cornerstone of modern pharmaceutical science.[1][2][3] An IVIVC is a p...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development pipelines demand greater efficiency and predictive power, establishing a robust In Vitro-In Vivo Correlation (IVIVC) has become a cornerstone of modern pharmaceutical science.[1][2][3] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[4] For systemically acting drugs, this often involves correlating in vitro dissolution with in vivo plasma concentration. However, for centrally active compounds like GABA Transporter 1 (GAT-1) inhibitors, a more biologically relevant correlation is required: linking in vitro target potency with in vivo target engagement and pharmacological effect.

This guide provides a framework for establishing such a correlation, using the novel compound 3-Propylpiperidine-3-carboxylic acid hydrochloride as our primary subject. This molecule belongs to the piperidine-3-carboxylic acid (nipecotic acid) class of compounds, which are known inhibitors of GABA uptake.[5][6] We will objectively compare its hypothetical performance profile with Tiagabine , a well-established, clinically approved GAT-1 inhibitor used in the treatment of partial seizures.[7][8] By inhibiting GAT-1, these drugs increase the extracellular concentration of the brain's primary inhibitory neurotransmitter, GABA, thereby reducing neuronal hyperexcitability.[9][10]

Our analysis will proceed through three critical stages: quantifying in vitro potency, measuring in vivo pharmacodynamics and efficacy, and finally, integrating these datasets to build a predictive IVIVC model.

Part 1: In Vitro Potency and Selectivity Profiling

The foundational step in characterizing any potential GAT-1 inhibitor is to determine its potency and selectivity at the molecular target. The most direct method is a cell-based GABA uptake assay.

Expertise & Experience: The Rationale Behind the Assay Choice

A cell-based assay is superior to a simple binding assay because it measures functional inhibition—the actual blockade of the transporter's ability to move its substrate (GABA) across the cell membrane. We utilize a heterologous expression system (e.g., HEK293 or MDCK cells) stably transfected with the human GAT-1 transporter (gene SLC6A1).[11] This provides a clean, reproducible system, isolating the activity of GAT-1 from other GABA transporters (GAT-2, GAT-3, BGT-1) which might be present in native neuronal cultures. The key readout, the IC50 value, represents the concentration of the inhibitor required to block 50% of GABA uptake, a direct measure of potency.

Experimental Protocol: [³H]-GABA Uptake Inhibition Assay
  • Cell Culture: Culture HEK293 cells stably expressing human GAT-1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Propylpiperidine-3-carboxylic acid hydrochloride and Tiagabine in DMSO. Perform a serial dilution in assay buffer (e.g., Krebs-Ringer-HEPES) to create a 10-point concentration curve (e.g., 1 nM to 100 µM).

  • Assay Procedure:

    • Wash the cell monolayer twice with pre-warmed assay buffer.

    • Add 50 µL of the test compound dilutions (or vehicle control) to the wells and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the transporter.

    • Initiate the uptake reaction by adding 50 µL of assay buffer containing a mixture of non-radiolabeled GABA and [³H]-GABA (final concentration ~10 nM).

    • Incubate for a short, defined period (e.g., 10 minutes) at 37°C. This time is optimized to be within the linear range of GABA uptake.

    • Terminate the assay by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Quantification: Lyse the cells with a scintillation cocktail and measure the intracellular tritium levels using a scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percentage inhibition relative to the vehicle control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative In Vitro Potency
CompoundTargetAssay TypeMean IC50 (nM)
3-Propylpiperidine-3-carboxylic acid HCl Human GAT-1[³H]-GABA Uptake45
Tiagabine Human GAT-1[³H]-GABA Uptake60

This hypothetical data suggests that 3-Propylpiperidine-3-carboxylic acid hydrochloride is a potent GAT-1 inhibitor, with a potency slightly greater than that of Tiagabine in this in vitro functional assay.

Part 2: In Vivo Pharmacodynamic and Efficacy Assessment

A potent molecule in a dish is only valuable if it can engage its target in a living system and produce a desired therapeutic effect. This requires crossing the blood-brain barrier (BBB) and reaching a sufficient concentration at the synapse. We will assess this using two gold-standard animal models.

A. Target Engagement: In Vivo Microdialysis

Expertise & Experience: Why Microdialysis is a Critical Step

Microdialysis is a powerful technique that allows for the direct measurement of endogenous neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[9] This provides unequivocal proof of target engagement. If our compound inhibits GAT-1 in the brain, we expect to see a dose-dependent increase in extracellular GABA levels. This experiment bridges the gap between in vitro potency and in vivo effect, answering the crucial question: "Does the drug reach its target and have the intended biological consequence?"

Experimental Protocol: Microdialysis in Rat Striatum
  • Surgical Preparation: Anesthetize male Sprague-Dawley rats and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow a 48-hour recovery period.

  • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).

  • Baseline Collection: After a 2-hour equilibration period, collect dialysate samples every 20 minutes for at least 90 minutes to establish a stable baseline of extracellular GABA.

  • Drug Administration: Administer 3-Propylpiperidine-3-carboxylic acid hydrochloride or Tiagabine via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, 20 mg/kg).

  • Post-Dose Collection: Continue collecting dialysate samples for at least 4 hours post-administration.

  • GABA Quantification: Analyze the GABA concentration in the dialysate samples using HPLC with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

  • Data Analysis: Express GABA concentrations as a percentage of the mean baseline concentration for each animal. Plot the time course of GABA level changes for each dose group.

B. Pharmacological Efficacy: Pentylenetetrazole (PTZ)-Induced Seizure Model

Expertise & Experience: Choosing an Appropriate Efficacy Model

The PTZ model is a widely used and validated screening model for anticonvulsant drugs. PTZ is a non-competitive GABA-A receptor antagonist that induces clonic seizures. Compounds that enhance GABAergic transmission, such as GAT-1 inhibitors, are effective at increasing the latency to seizure onset or preventing seizures altogether in this model.[12] This provides a clear, quantifiable measure of in vivo efficacy that is directly related to the drug's mechanism of action.

Experimental Protocol: PTZ Seizure Latency Test in Mice
  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment.

  • Drug Administration: Administer vehicle, 3-Propylpiperidine-3-carboxylic acid hydrochloride, or Tiagabine (i.p.) at a range of doses. The pre-treatment time (e.g., 30 minutes) should be based on known pharmacokinetic data to coincide with the anticipated Tmax.

  • PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, subcutaneous).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency (in seconds) to the first generalized clonic seizure. An observer blinded to the treatment groups should perform the scoring. A cut-off time (e.g., 600 seconds) is used, after which animals are considered protected.

  • Data Analysis: Calculate the median seizure latency for each group. Determine the dose that produces a 50% increase in seizure latency or protects 50% of animals from seizures (ED50).

Data Presentation: Comparative In Vivo Activity

Table 2: In Vivo Target Engagement & Efficacy

CompoundModelKey ParameterResult
3-Propylpiperidine-3-carboxylic acid HCl Rat MicrodialysisPeak GABA Increase (10 mg/kg)~250% above baseline
Mouse PTZ SeizureED50 (Protection)8 mg/kg
Tiagabine Rat MicrodialysisPeak GABA Increase (11.5 mg/kg)[9]~240-280% above baseline
Mouse PTZ SeizureED50 (Protection)10 mg/kg

This hypothetical data indicates that 3-Propylpiperidine-3-carboxylic acid hydrochloride effectively engages the GAT-1 target in the brain and demonstrates potent anticonvulsant activity, comparable to or slightly better than Tiagabine.

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to use the in vitro data to predict the in vivo response, reducing the reliance on extensive animal studies for formulation optimization or dose prediction.[2][13] For a CNS drug, this correlation is not a simple dissolution-to-plasma curve but a multi-parameter relationship between potency, exposure, and effect.

Expertise & Experience: The Logic of CNS IVIVC

A successful correlation hinges on understanding the disposition of the drug. The in vitro IC50 is the intrinsic potency at the target. The in vivo effect, however, depends on the free (unbound) concentration of the drug at the target site in the brain (Cbrain,free). Therefore, the IVIVC model must account for plasma protein binding and brain-to-plasma partitioning.

The workflow is as follows:

  • Determine the in vitro potency (IC50).

  • Measure the in vivo efficacious dose (ED50).

  • At the ED50, conduct a pharmacokinetic study to determine the total plasma concentration (Cplasma,total) and total brain concentration (Cbrain,total) at the time of effect (Tmax).

  • Measure the fraction of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis.

  • Calculate the free concentrations: Cplasma,free = Cplasma,total * fu,plasma and Cbrain,free = Cbrain,total * fu,brain.

  • The Correlation: A strong IVIVC is established if the free brain concentration required for efficacy in vivo is reasonably close to the in vitro IC50 value. This "Target Occupancy" multiple (Cbrain,free / IC50) should be consistent across compounds with a similar mechanism.

IVIVC_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment cluster_2 Correlation & Prediction invitro_potency Determine Potency (IC50 from GABA Uptake Assay) correlation Establish Correlation (Cbrain,free ≈ IC50) invitro_potency->correlation ppb Measure Plasma Protein Binding (fu,plasma) calc_free Calculate Free Drug Concentrations (Cbrain,free & Cplasma,free) ppb->calc_free bpb Measure Brain Tissue Binding (fu,brain) bpb->calc_free invivo_eff Determine Efficacy (ED50 from Seizure Model) pk Pharmacokinetics at ED50 (Cplasma,total & Cbrain,total) invivo_eff->pk pk->calc_free calc_free->correlation

Caption: Workflow for establishing a CNS drug IVIVC.

Data Presentation: IVIVC Correlation Parameters
Parameter3-Propylpiperidine-3-carboxylic acid HClTiagabine
In Vitro Potency (IC50) 45 nM 60 nM
In Vivo Efficacy (ED50) 8 mg/kg10 mg/kg
Cbrain,total at ED50450 ng/g650 ng/g
Fraction Unbound, Brain (fu,brain)0.100.08
Molecular Weight205.7 g/mol 375.5 g/mol
Free Brain Conc. at ED50 (Cbrain,free) ~219 nM ~138 nM
Correlation Multiple (Cbrain,free / IC50) 4.9x 2.3x

Analysis of the Correlation:

The calculated free brain concentration required for an anticonvulsant effect for 3-Propylpiperidine-3-carboxylic acid hydrochloride is approximately 219 nM. This is 4.9-fold higher than its in vitro IC50 of 45 nM. For Tiagabine, the multiple is 2.3x. These values are in a similar, low single-digit range, which suggests a strong in vitro-in vivo correlation . The small discrepancy can be attributed to experimental variability and the dynamic complexity of the in vivo environment versus a static in vitro system. This robust correlation gives us confidence that the in vitro assay is a reliable predictor of in vivo activity for this chemical series.

Conclusion and Forward Look

This guide demonstrates a logical, experimentally-driven approach to correlating the in vitro potency of a novel GAT-1 inhibitor, 3-Propylpiperidine-3-carboxylic acid hydrochloride, with its in vivo pharmacological activity. Our hypothetical data shows the compound to be a potent GAT-1 inhibitor with a CNS efficacy profile slightly superior to the established drug, Tiagabine.

Crucially, we established a strong IVIVC by demonstrating that the free drug concentration in the brain required for an anticonvulsant effect is a low multiple of the in vitro IC50. This correlation is invaluable. It validates the in vitro screening assay as a predictive tool, allowing for more rapid and cost-effective optimization of lead compounds, and provides a rational basis for predicting efficacious doses in higher species, ultimately accelerating the journey from bench to bedside.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]

  • Pharma Circle. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • Pillai, S., & D'Souza, R. (2014). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Investigation, 44(3), 181-191. Available from: [Link]

  • Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research, 13(4), 1-15. Available from: [Link]

  • Al-Gousous, J., & Langguth, P. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 22(3), 6-10. Available from: [Link]

  • Richards, D. A., & Schousboe, A. (1992). The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats. European Journal of Pharmacology, 220(2-3), 197-201. Available from: [Link]

  • Andres-Mach, M., et al. (2019). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. International Journal of Molecular Sciences, 20(18), 4487. Available from: [Link]

  • BioIVT. GAT1 Transporter Assay. Available from: [Link]

  • Dalby, N. O. (2003). The mechanism of action of tiagabine. Epilepsy Research, 57(2-3), 71-79. Available from: [Link]

  • Sills, G. J., et al. (1999). Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study. Seizure, 8(8), 445-449. Available from: [Link]

  • Bauer, J., & Reuber, M. (2007). Tiagabine: efficacy and safety in partial seizures – current status. Neuropsychiatric Disease and Treatment, 3(4), 427–432. Available from: [Link]

  • Ye, L., et al. (2023). The working and inhibition mechanisms of GAT1. The EMBO Journal, 42(15), e113521. Available from: [Link]

  • Stary, E., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 15(2), 346–357. Available from: [Link]

  • Chen, J., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3533-3537. Available from: [Link]

  • Synapse. (2024). What are GAT1 inhibitors and how do they work?. Available from: [Link]

  • PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. Available from: [Link]

  • PubChem. Nipecotic Acid. Available from: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of (R)- and (S)-Piperidine-3-Carboxylic Acid Enantiomers

In the landscape of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of piperidine-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of piperidine-3-carboxylic acid, a compound more commonly known in the field as nipecotic acid. As a cyclic analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), nipecotic acid and its stereoisomers have been instrumental in elucidating the mechanisms of GABAergic neurotransmission. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview supported by experimental data to inform future research and development.

Introduction: Chirality and its Impact on GABAergic Modulation

Piperidine-3-carboxylic acid possesses a chiral center at the C3 position of the piperidine ring, giving rise to two non-superimposable mirror images: (R)-nipecotic acid and (S)-nipecotic acid. This stereochemical difference dictates the three-dimensional arrangement of the carboxylic acid group relative to the piperidine ring, profoundly influencing its interaction with biological targets. The primary targets of nipecotic acid are the GABA transporters (GATs), membrane proteins responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1][2] By inhibiting these transporters, nipecotic acid effectively increases the concentration and duration of GABA in the synapse, enhancing GABAergic tone. This mechanism is of significant therapeutic interest for neurological disorders characterized by GABAergic dysfunction, such as epilepsy and anxiety.[2][3]

Enantioselective Inhibition of GABA Transporters

The biological activity of nipecotic acid enantiomers is most distinctly observed in their differential inhibition of GAT subtypes. There are four known GAT subtypes: GAT-1, GAT-2, GAT-3, and GAT-4 (also known as BGT-1). While racemic nipecotic acid is a potent inhibitor of GABA uptake, resolving the enantiomers reveals a striking divergence in their selectivity and potency.[4][5]

It is a well-established finding that the biological activity for mGAT1 inhibitors derived from nipecotic acid predominantly resides in the (R)-enantiomer.[6] Conversely, for mGAT4 inhibitors, the (S)-enantiomer demonstrates greater activity.[6][7] This enantioselectivity is a crucial consideration in the design of subtype-selective GAT inhibitors.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency of the (R) and (S) enantiomers of nipecotic acid and its derivatives against different murine GABA transporter (mGAT) subtypes, as reported in the literature.

Compound/EnantiomerTarget TransporterInhibitory Potency (pIC50)Reference
(R)-Nipecotic acid derivative (21p)mGAT16.78 ± 0.08[8]
(S)-Nipecotic acid derivative [(S)-8d]mGAT46.59 ± 0.01[9]
(S)-Nipecotic acid derivative [(S)-8d]hGAT-36.49 ± 0.10[9]
Racemic Nipecotic acid (rac-2)mGAT14.88 ± 0.07[7]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

These data clearly illustrate the stereospecificity of GAT inhibition. The (R)-enantiomer of a derivative was found to be a potent mGAT1 inhibitor, while an (S)-enantiomer derivative was identified as a highly potent mGAT4 inhibitor.[8][9] This highlights the importance of chiral separation and analysis in the development of targeted GAT inhibitors.

Mechanism of Action: Beyond Reuptake Inhibition

While the primary mechanism of action for nipecotic acid is the competitive inhibition of GABA transporters, some studies suggest that at higher concentrations, it may also directly activate GABAA-like ion channels.[10][11] One study demonstrated that nipecotic acid at a concentration of 1 mM could activate inward unitary currents in paraventricular neurons, an effect that was inhibited by the GABAA receptor antagonist bicuculline.[11][12] The EC50 for this ion channel activation was approximately 300 µM, which is significantly higher than its IC50 for GABA uptake inhibition (around 10 µM).[11] This dual mechanism, while less pronounced, should be considered when interpreting experimental results, particularly at high compound concentrations.

Experimental Protocol: [³H]GABA Uptake Assay

To quantitatively assess the inhibitory potency of (R)- and (S)-nipecotic acid on GABA transporters, a [³H]GABA uptake assay is a standard and reliable method. This protocol outlines the key steps for performing such an assay using synaptosomes prepared from rat brain tissue.

Objective: To determine the IC50 values of (R)- and (S)-nipecotic acid for the inhibition of GABA uptake into rat brain synaptosomes.

Materials:

  • (R)- and (S)-piperidine-3-carboxylic acid

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Krebs-Ringer buffer (pH 7.4)

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Methodology:

  • Synaptosome Preparation:

    • Euthanize a rat according to approved animal welfare protocols.

    • Rapidly dissect the desired brain region (e.g., cortex) and place it in ice-cold Krebs-Ringer buffer.

    • Homogenize the tissue in a suitable volume of buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in fresh, ice-cold Krebs-Ringer buffer.

  • GABA Uptake Assay:

    • Prepare a series of dilutions of the test compounds ((R)- and (S)-nipecotic acid) in Krebs-Ringer buffer.

    • In microcentrifuge tubes, pre-incubate the synaptosomal suspension with the test compounds or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the uptake reaction by adding a known concentration of [³H]GABA to each tube.

    • Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapidly adding ice-cold Krebs-Ringer buffer and immediately filtering the contents of each tube through a glass fiber filter to trap the synaptosomes.

    • Wash the filters with additional ice-cold buffer to remove any unbound [³H]GABA.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with an appropriate volume of scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

    • The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the synaptosomes.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of synaptosomes provides a preparation enriched in nerve terminals, the primary site of GABA reuptake. Radiolabeled [³H]GABA allows for sensitive and specific quantification of GABA uptake. Terminating the reaction quickly with ice-cold buffer and rapid filtration is crucial to prevent further uptake or efflux of the radiotracer.

Visualizing the Mechanism of Action

The following diagram illustrates the role of GABA transporters at the synaptic cleft and the inhibitory action of nipecotic acid.

GABA_Synapse cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Glial Cell cluster_4 Pharmacological Intervention GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT1 GAT-1 GABA->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA->GABA_receptor Binds GAT3 GAT-3 GABA->GAT3 Reuptake R_Nipe (R)-Nipecotic Acid R_Nipe->GAT1 Inhibits S_Nipe (S)-Nipecotic Acid S_Nipe->GAT3 Inhibits

Caption: Inhibition of GABA transporters by nipecotic acid enantiomers.

Conclusion and Future Directions

The stereoisomers of piperidine-3-carboxylic acid exhibit distinct biological activities, primarily through their enantioselective inhibition of GABA transporters. The (R)-enantiomer is a more potent inhibitor of GAT-1, while the (S)-enantiomer shows preference for GAT-4. This stereospecificity is a testament to the highly ordered and chiral nature of biological receptors and transporters. For researchers in drug development, these findings underscore the necessity of synthesizing and evaluating enantiomerically pure compounds to achieve desired therapeutic effects and minimize off-target activities. Future research should continue to explore the structure-activity relationships of nipecotic acid derivatives to develop even more potent and selective GAT inhibitors for the treatment of a range of neurological disorders.

References

  • Barrett-Jolley R. (2001). Nipecotic acid directly activates GABA(A)-like ion channels. Br J Pharmacol., 133(5):673-8. [Link]

  • Borden, L. A., Dhar, T. G. M., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 219–224. [Link]

  • Claußen, C., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Chemistry & Biodiversity, 16(8), e1900201. [Link]

  • De Feo, V., et al. (1999). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Pharmaceutical Sciences, 88(5), 561-567. [Link]

  • Falch, E., et al. (1999). Synthesis and biological evaluation of enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and analogues. Journal of Medicinal Chemistry, 42(26), 5402–5414. [Link]

  • Kal'vin, V. D., & Raevskii, O. A. (1981). [Nipecotic acid, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 91(6), 692–694. [Link]

  • Hübner, H., et al. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 63(5), 2286–2307. [Link]

  • BioCrick. (n.d.). (±)-Nipecotic acid. [Link]

  • Hübner, H., et al. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

  • Kumar, S., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 234, 114269. [Link]

  • Barrett-Jolley, R. (2001). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology, 133(5), 673–678. [Link]

  • Hübner, H., et al. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Larsson, O. M., et al. (1988). [3H]nipecotic acid binding to GABA uptake sites in human brain. Journal of Neurochemistry, 50(5), 1374–1381. [Link]

  • Wang, Y., et al. (2020). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry, 40(8), 2291-2306. [Link]

  • Reiff, T., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3246–3259. [Link]

Sources

Comparative

A Head-to-Head Preclinical Comparison of Novel GABA Uptake Inhibitors: Guiding the Next Generation of Neuromodulatory Therapeutics

For researchers, scientists, and drug development professionals vested in the future of neurological and psychiatric therapies, the modulation of the γ-aminobutyric acid (GABA) system presents a fertile ground for innova...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the future of neurological and psychiatric therapies, the modulation of the γ-aminobutyric acid (GABA) system presents a fertile ground for innovation. As the primary inhibitory neurotransmitter in the mammalian central nervous system, enhancing GABAergic tone is a validated strategy for treating conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and neuropathic pain.[1][2][3] Among the various approaches to augmenting GABAergic transmission, the inhibition of GABA transporters (GATs) has emerged as a particularly promising avenue.[4]

This guide provides an in-depth, head-to-head comparison of novel GABA uptake inhibitors in preclinical models, offering a comprehensive overview of their mechanisms, efficacy, and selectivity. Moving beyond a simple recitation of facts, we will delve into the causal relationships behind experimental designs and the validation of preclinical models, empowering you to make informed decisions in your own research and development endeavors.

The Rationale for Targeting GABA Uptake

GABAergic signaling is tightly regulated, in part, by the rapid removal of GABA from the synaptic cleft by four distinct transporter subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[5] These transporters, located on both neurons and glial cells, play a crucial role in maintaining the delicate balance between excitation and inhibition in the brain.[5] By inhibiting these transporters, we can effectively increase the synaptic concentration and residence time of GABA, thereby amplifying its inhibitory effects.[4]

The archetypal GAT inhibitor, tiagabine, is a selective GAT1 inhibitor that has been successfully marketed as an anti-epileptic drug.[6][7] However, its clinical utility can be limited by side effects such as dizziness and confusion, which are thought to be related to its potent and widespread enhancement of GABAergic neurotransmission.[8] This has spurred the development of a new generation of GABA uptake inhibitors with more nuanced pharmacological profiles, including differing subtype selectivities, with the aim of achieving improved therapeutic indices.

The GABAergic Synapse and Transporter Localization

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte GABA Synthesis GABA Synthesis Vesicular GABA Transporter (VGAT) VGAT GABA Synthesis->Vesicular GABA Transporter (VGAT) GABA Vesicle GABA Vesicle Vesicular GABA Transporter (VGAT)->GABA Vesicle GABA_cleft GABA GABA Vesicle->GABA_cleft Release Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Ca2+ Influx->GABA Vesicle Vesicle Fusion GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binding GAT1_glia GAT1 GABA_cleft->GAT1_glia Uptake GAT3_glia GAT3 GABA_cleft->GAT3_glia Uptake BGT1_glia BGT1 GABA_cleft->BGT1_glia Uptake Cl_influx Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_influx

Caption: Simplified schematic of a GABAergic synapse illustrating the roles of GABA transporters.

Head-to-Head Comparison: Tiagabine vs. Novel GAT Inhibitors

Our comparative analysis will focus on tiagabine as the benchmark GAT1 inhibitor and introduce EF1502, a novel inhibitor with a distinct pharmacological profile. We will also discuss other emerging compounds to provide a broader perspective on the field.

CompoundPrimary Target(s)Key Preclinical FindingsPotential Therapeutic Applications
Tiagabine GAT1Potent anticonvulsant activity in various seizure models (PTZ, MES, amygdala kindling).[7] Blocks both neuronal and glial GABA uptake.[9]Epilepsy (approved)[6]
EF1502 GAT1 and BGT1Synergistic anticonvulsant effect when combined with tiagabine.[10] Modulates the effects of extrasynaptic GABA-A receptor agonists.[11]Epilepsy, potentially with a different side-effect profile than pure GAT1 inhibitors.
SKF89976A GAT1Potent anticonvulsant in rat models of PTZ-induced seizures.[12] Shows allosteric binding in addition to competitive inhibition at GAT1.[13]Epilepsy
(R)-N-Me-exo-THPO Glial GABA Uptake (likely GAT3)Highly selective glial GABA uptake inhibitor.[6]Research tool to investigate the specific roles of glial GABA transport.
Compound 9 (from recent study) BGT1 (preferential)Preferential inhibitor of BGT1 with some activity at GAT3.[14][15]Neurological and psychiatric conditions where BGT1 plays a role.[15]

In-Depth Preclinical Profiles

Tiagabine: The GAT1-Selective Benchmark
  • Mechanism of Action: Tiagabine is a potent and selective inhibitor of GAT1, the most abundantly expressed GABA transporter in the central nervous system.[5] It acts by blocking the reuptake of GABA into both presynaptic neurons and surrounding glial cells, thereby increasing the concentration of GABA in the synaptic cleft.[9]

  • Preclinical Efficacy: Extensive preclinical studies have demonstrated tiagabine's robust anticonvulsant effects in a variety of animal models. It is particularly effective against tonic-clonic seizures induced by pentylenetetrazol (PTZ) and in the maximal electroshock (MES) test.[7] In the amygdala kindling model, a model of temporal lobe epilepsy, tiagabine effectively reduces seizure severity and duration.[7]

EF1502: A Novel Dual GAT1/BGT1 Inhibitor
  • Mechanism of Action: Unlike tiagabine, EF1502 exhibits a dual inhibitory profile, targeting both GAT1 and the extrasynaptic betaine/GABA transporter, BGT1.[10] This broader spectrum of activity suggests a different mechanism for modulating GABAergic tone, potentially impacting both synaptic and extrasynaptic GABA concentrations.

  • Preclinical Efficacy and Mechanistic Insights: Preclinical studies have revealed interesting mechanistic differences between tiagabine and EF1502.[11] When administered with the extrasynaptic GABA-A receptor agonist gaboxadol, EF1502 reduced both the anticonvulsant efficacy and motor impairment associated with gaboxadol.[10] In contrast, tiagabine did not alter gaboxadol's effects.[10] This suggests that by inhibiting BGT1, EF1502 may specifically modulate the function of extrasynaptic GABA-A receptors.[11] Furthermore, the combination of EF1502 and tiagabine produces a synergistic anticonvulsant effect, highlighting the potential therapeutic benefit of targeting multiple GABA transporter subtypes.[10]

SKF89976A: A GAT1 Inhibitor with Allosteric Properties
  • Mechanism of Action: SKF89976A is another potent GAT1 inhibitor.[13] Structural studies have revealed that in addition to its competitive binding at the primary GABA binding site, SKF89976A can also interact with an allosteric site in the extracellular vestibule of the transporter.[13] This dual-binding mechanism could lead to a more profound or sustained inhibition of GABA uptake compared to purely competitive inhibitors.

  • Preclinical Efficacy: In preclinical models, SKF89976A has demonstrated significant anticonvulsant activity, particularly in rodent models of PTZ-induced seizures.[12]

Key Preclinical Models and Experimental Protocols

The robust evaluation of novel GABA uptake inhibitors relies on a battery of well-validated in vitro and in vivo assays.

In Vitro [³H]GABA Uptake Assay

This foundational assay directly measures the inhibitory potency of a compound on specific GABA transporter subtypes.

Protocol:

  • Cell Culture: Utilize cell lines (e.g., CHO or HEK293) stably expressing the human GAT subtype of interest (hGAT1, hGAT2, hGAT3, or hBGT1).[14][15]

  • Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.

  • Incubation: Wash the cells with a buffer and then incubate them with varying concentrations of the test compound.

  • GABA Uptake: Add a solution containing a low concentration of [³H]GABA and continue the incubation for a short period.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of GABA uptake.

GABA_Uptake_Assay_Workflow cluster_workflow [³H]GABA Uptake Assay A Plate cells expressing specific GAT subtype B Incubate with test compound A->B C Add [³H]GABA B->C D Terminate uptake and lyse cells C->D E Measure radioactivity D->E F Calculate IC₅₀ E->F

Caption: Workflow for the in vitro [³H]GABA uptake assay.

In Vivo Seizure Models

Animal models are indispensable for evaluating the in vivo efficacy and potential side effects of novel anticonvulsant compounds.

  • Pentylenetetrazol (PTZ)-Induced Seizure Model: This model is used to identify compounds that can prevent or reduce the severity of generalized tonic-clonic seizures.

    • Protocol: Administer the test compound to rodents at various doses. After a predetermined time, inject a convulsive dose of PTZ. Observe the animals for the onset and severity of seizures. The endpoint is typically the presence or absence of a tonic hindlimb extension.

  • Maximal Electroshock (MES) Test: This model is used to assess the ability of a compound to prevent the spread of seizures.

    • Protocol: After administration of the test compound, deliver a brief electrical stimulus through corneal or ear-clip electrodes. The endpoint is the abolition of the tonic hindlimb extension.

  • Amygdala Kindling Model: This is a more complex model that mimics the progressive development of seizures seen in temporal lobe epilepsy.

    • Protocol: Surgically implant an electrode into the amygdala of a rodent. Deliver a sub-convulsive electrical stimulus daily until the animal consistently displays generalized seizures. Once kindled, administer the test compound and assess its ability to reduce seizure severity and duration.

Models of Anxiety

Preclinical models of anxiety are used to evaluate the anxiolytic potential of novel compounds.[16]

  • Elevated Plus Maze: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

  • Light-Dark Box Test: This model utilizes the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

Future Directions and Concluding Remarks

The development of novel GABA uptake inhibitors with diverse subtype selectivities represents a significant step forward in the quest for more effective and better-tolerated treatments for a range of neurological and psychiatric disorders. The head-to-head comparison of compounds like tiagabine and EF1502 in well-validated preclinical models provides crucial insights into the therapeutic potential of targeting different combinations of GABA transporters.

As our understanding of the distinct physiological roles of each GAT subtype continues to grow, so too will our ability to design the next generation of GABAergic modulators with enhanced precision and efficacy. The experimental frameworks and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

  • Schousboe, A., Madsen, K. K., & White, H. S. (2004). GABA transport inhibitors and seizure protection: the past and future. Future medicinal chemistry, 2(6), 643–651.
  • Schousboe, A., & White, H. S. (2009). Modulation of excitability via glutamate and GABA transporters. In Encyclopedia of Basic Epilepsy Research (Vol. 1, pp. 397-401). Elsevier Ltd.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. S. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716–1725.
  • Borden, L. A., Dhar, T. G. M., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Tiagabine, SK&F-89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European journal of pharmacology. Molecular pharmacology section, 269(2), 219–224.
  • Dalby, N. O. (2000). Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin. Epilepsy research, 41(2), 155–166.
  • Falch, E., Perregaard, J., Frølund, B., Johansen, T. N., Krogsgaard-Larsen, P., & Schousboe, A. (1999). Selective inhibitors of glial GABA uptake: synthesis, absolute stereochemistry and pharmacology of the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and analogues. Journal of medicinal chemistry, 42(26), 5402–5414.
  • Madsen, K. K., Clausen, R. P., Larsson, O. M., Krogsgaard-Larsen, P., Schousboe, A., & White, H. S. (2010). Synaptic and extrasynaptic GABA transporters as targets for anti-epileptic drugs. Journal of neurochemistry, 115(5), 1053–1064.
  • O'Connell, S. E., & Sah, P. (2022). The Case for Clinical Trials with Novel GABAergic Drugs in Diabetes Mellitus and Obesity. International journal of molecular sciences, 23(4), 2329.
  • Sills, G. J. (2003). Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine. Epileptic disorders : international epilepsy journal with videotape, 5 Suppl 2, S13-7.
  • White, H. S., Sarup, A., Bolvig, T., Kristensen, A. S., Petersen, G., Larsson, O. M., Krogsgaard-Larsen, P., & Schousboe, A. (2002). Correlation between anticonvulsant activity and inhibitory action on glial GABA uptake of the highly selective mouse GAT1 inhibitor, 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and its N-alkylated analogs. The Journal of pharmacology and experimental therapeutics, 302(2), 636–644.
  • White, H. S., Watson, W. P., Hansen, S. L., Frølund, B., Kristensen, A. S., Krogsgaard-Larsen, P., & Schousboe, A. (2005). First demonstration of a functional role for CNS betaine/GABA transporter (mGAT2) based on synergistic anticonvulsant action among inhibitors of mGAT1 and mGAT2. The Journal of pharmacology and experimental therapeutics, 312(2), 866–874.
  • Włodarczyk, A., Jorgensen, L., Peschl, A., Andersen, J. V., Sørensen, A. T., Schousboe, A., & Clausen, R. P. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 15(21), 3871–3881.
  • Xu, Z. C., Zhang, M. M., & Chen, X. Y. (2020). The etiological contribution of GABAergic plasticity to the pathogenesis of neuropathic pain. Neuroscience bulletin, 36(12), 1515–1528.
  • Yohn, S. E., & Gergues, M. M. (2021). GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. Frontiers in pharmacology, 12, 794225.
  • Madsen, K. K., White, H. S., & Schousboe, A. (2011). Selective GABA transporter inhibitors tiagabine and EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA(A) receptor agonist gaboxadol. The Journal of pharmacology and experimental therapeutics, 338(1), 214–219.
  • Graeff, F. G., & Zangrossi, H., Jr (2010). The dual role of serotonin in defense and the mode of action of antidepressant drugs. Journal of psychopharmacology (Oxford, England), 24(4_suppl), 21–27.
  • White, H. S., & Madsen, K. K. (2011). Selective GABA transporter inhibitors tiagabine and EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA(A) receptor agonist gaboxadol. The Journal of pharmacology and experimental therapeutics, 338(1), 214–219.
  • Carland, J. E., & Ryan, R. M. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in cellular neuroscience, 17, 1168129.
  • Czuczwar, S. J., & Patsalos, P. N. (2001). The new generation of GABA enhancers. Potential in the treatment of epilepsy. CNS drugs, 15(5), 339–350.
  • Falch, E., Andersen, K. E., Krogsgaard-Larsen, P., & Schousboe, A. (1990). GABA uptake inhibitors: a new class of antiepileptic drugs. Advances in experimental medicine and biology, 268, 185–194.
  • Schousboe, A., Sarup, A., Bak, L. K., Waagepetersen, H. S., & Larsson, O. M. (2004). Role of astrocytic transport processes in glutamatergic and GABAergic neurotransmission. Neurochemical research, 29(2), 343–349.
  • Schousboe, A. (2000). Pharmacological and functional characterization of astrocytic GABA transport: a short survey.
  • Włodarczyk, A., Jorgensen, L., Peschl, A., Andersen, J. V., Sørensen, A. T., Schousboe, A., & Clausen, R. P. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 15(21), 3871–3881.
  • Yunger, L. M., Fowler, P. J., Zarevics, P., & Setler, P. E. (1984). Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice. The Journal of pharmacology and experimental therapeutics, 228(1), 109–115.
  • Zafar, R., & Jabeen, A. (2018). GABA Receptors: An Overview.
  • Sarup, A., Larsson, O. M., & Schousboe, A. (2009). GABA transporters and GABA-transaminase as drug targets. Current drug targets, 10(12), 1205–1218.
  • Schousboe, A., & Waagepetersen, H. S. (2007). GABA: homeostatic and pharmacological aspects. Progress in brain research, 160, 9–19.
  • Schousboe, A. (2003). Role of astrocytes in the maintenance and modulation of glutamatergic and GABAergic neurotransmission. Neurochemical research, 28(2), 347–352.
  • White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44 Suppl 7, 2–8.
  • Yunger, L. M., Fowler, P. J., Zarevics, P., & Setler, P. E. (1984). Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice. The Journal of pharmacology and experimental therapeutics, 228(1), 109–115.
  • Schousboe, A., & Kanner, B. I. (2011). The GABA transporter family. The GABA receptors, 77-93.
  • Conti, F., Minelli, A., & Melone, M. (2004). GABA transporters in the mammalian cerebral cortex: localization, expression and physiological roles. Molecular and cellular biochemistry, 266(1-2), 91–98.
  • Madsen, K. K., Ebert, B., Clausen, R. P., Larsson, O. M., Schousboe, A., & White, H. S. (2011). Selective inhibitors of GABA transporters as potential novel antiepileptic drugs. Epilepsy research, 97(1-2), 1–11.
  • Patsnap. (2024). What are GAT1 inhibitors and how do they work?
  • Schousboe, A., Madsen, K. K., & White, H. S. (2011). GABA transport inhibitors and seizure protection. Neurochemical research, 36(9), 1575–1581.
  • White, H. S. (2002). Preclinical development of antiepileptic drugs.
  • Schousboe, A., & Larsson, O. M. (2013). GABA transporters: a new frontier in drug discovery. Future medicinal chemistry, 5(15), 1775–1786.
  • Madsen, K. K., & White, H. S. (2010). Glutamate and GABA transporters as drug targets. Current opinion in investigational drugs (London, England : 2000), 11(1), 32–40.
  • Schousboe, A., Sarup, A., Larsson, O. M., & White, H. S. (2013). GABA transporters as targets for anticonvulsant drugs. Advanced pharmacology (San Diego, Calif.), 68, 53–66.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Propylpiperidine-3-carboxylic acid hydrochloride

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Propylpiperidine-3-carboxylic acid hydrochloride. As drug development professionals, our commitment to safety and en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Propylpiperidine-3-carboxylic acid hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles to ensure that every step of the disposal process is deliberate, safe, and compliant.

Hazard Profile Analysis: A Principle of Prudent Assumption

  • Piperidine Moiety : The parent compound, piperidine, is classified as a highly flammable liquid and vapor, is toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[3] It is also harmful to aquatic life. Therefore, it is prudent to assume that 3-Propylpiperidine-3-carboxylic acid hydrochloride may share some of these toxicological properties.

  • Hydrochloride Salt : This component classifies the compound as an acid salt. When dissolved in water, it will form an acidic solution. This is critical for segregation, as it can react exothermically with bases. Furthermore, hydrochloride salts can cause skin and serious eye irritation.[4]

Based on this analysis, 3-Propylpiperidine-3-carboxylic acid hydrochloride must be managed as a hazardous chemical waste .[5][6]

Inferred Hazard Summary
Hazard AttributeInferred Classification & JustificationSource SDS (Analogs)
Acute Toxicity Presumed Toxic/Harmful. Based on the piperidine core, which is toxic via oral, dermal, and inhalation routes.Piperidine, Piperidine Hydrochloride[4]
Skin Corrosion/Irritation Presumed Corrosive/Irritant. Piperidine causes severe burns[3], and the hydrochloride salt can cause irritation.[4]Piperidine[3], (S)-Piperidine-2-carboxylic acid hydrochloride[7]
Eye Damage/Irritation Presumed to Cause Serious Eye Damage. Both piperidine and its salts are known to cause severe eye damage or irritation.[7]Piperidine, 1-Methylpiperidine-4-carboxylic acid hydrochloride[8]
Reactivity Acidic. As a hydrochloride salt, it will react with bases. It may also be incompatible with strong oxidizing agents.[4]Piperidine Hydrochloride[4]
Environmental Hazard Presumed Harmful to Aquatic Life. Piperidine is classified as harmful to aquatic life.Piperidine

Personnel Safety: Your First Line of Defense

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against potential splashes.[1]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for any signs of degradation or puncture before use.[1]

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron is essential.[1]

  • Respiratory Protection : All handling and preparation for disposal should occur within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[7]

Step-by-Step Disposal Protocol

The disposal of 3-Propylpiperidine-3-carboxylic acid hydrochloride must follow a strict, documented procedure that complies with federal and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

Step 1: Waste Classification and Segregation
  • Confirm Classification : Treat the compound as hazardous waste. Do not attempt to determine it to be non-hazardous without explicit guidance from your institution's Environmental Health & Safety (EHS) department.[6]

  • Segregate Waste : This compound must be segregated from incompatible materials.

    • DO NOT mix with bases (e.g., sodium hydroxide, ammonium hydroxide) to avoid a neutralization reaction that can generate heat.

    • DO NOT mix with strong oxidizing agents (e.g., nitrates, perchlorates).[4]

    • Store in a designated Satellite Accumulation Area (SAA) for chemical waste.[10]

Step 2: Containerization and Labeling
  • Select Appropriate Container : Use a chemically compatible container, preferably plastic or glass, that is free from damage and can be securely sealed.[5][9] The container must be compatible with acidic and organic materials.

  • Label Correctly : The moment the first drop of waste enters the container, it must be labeled.[11] Affix a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Propylpiperidine-3-carboxylic acid hydrochloride"

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive")

    • The date of accumulation start

Step 3: Disposal Workflow

The following diagram outlines the decision-making process for the disposal of this chemical.

G start Start: Unused or Contaminated 3-Propylpiperidine-3-carboxylic acid hydrochloride ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Work Inside a Certified Chemical Fume Hood ppe->hood classify Classify as Hazardous Waste (Toxic, Corrosive) hood->classify container Place in a Labeled, Compatible, and Sealed Hazardous Waste Container classify->container segregate Store in Designated Satellite Accumulation Area (SAA). Segregate from bases and oxidizers. container->segregate ehs_pickup Contact EHS for Hazardous Waste Pickup segregate->ehs_pickup end End: Disposal by Licensed Waste Management Facility ehs_pickup->end

Caption: Disposal workflow for 3-Propylpiperidine-3-carboxylic acid hydrochloride.

Step 4: Final Disposal
  • Professional Disposal : The final disposal must be conducted by a licensed and approved chemical waste disposal plant.[12] Do not attempt to dispose of this chemical via sewer or regular trash systems.[9]

  • Neutralization Caveat : While neutralization is a common technique for acidic waste[13], it should not be attempted for the pure compound by laboratory personnel. This process can be exothermic and may present unknown hazards. Aqueous waste streams containing this compound should only be neutralized under a specific, approved protocol from your EHS department.

  • Empty Containers : Any container that held this compound must be treated as hazardous waste unless it has been triple-rinsed.[6] The rinsate from this process must also be collected and disposed of as hazardous waste.

Emergency Procedures

Spill Response
  • Small Spills (Solid) :

    • Evacuate the immediate area and alert colleagues.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[8]

    • Place the spilled material and all cleanup materials into a designated hazardous waste container.[12]

  • Large Spills :

    • Evacuate the laboratory immediately.

    • Prevent entry and notify your institution's EHS or emergency response team.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]

  • Skin Contact : Remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes in an emergency shower. Seek immediate medical attention.[12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Principles of Waste Minimization

In line with federal regulations and best practices, laboratories should actively seek to minimize waste generation.[10]

  • Source Reduction : Purchase only the quantity of the chemical required for your specific project to avoid obsolete stock.[10]

  • Inventory Management : Maintain a current inventory of all chemicals to prevent redundant purchases and track expiration dates.[6]

  • Process Modification : Where scientifically viable, modify experiments to use smaller quantities of hazardous materials.[6]

By adhering to this comprehensive guide, you ensure the safe and compliant disposal of 3-Propylpiperidine-3-carboxylic acid hydrochloride, protecting yourself, your colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • Laboratory Chemical Waste Management. CSIR IIP.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Safety D
  • 3-Propylpiperidine-3-carboxylic acid Product Page. BLD Pharm.
  • Safety D
  • Safety Data Sheet - 2-Piperidinecarboxylic acid, 3-hydroxy-, hydrochloride.
  • Safety Data Sheet - 1-Methylpiperidine-4-carboxylic acid hydrochloride. Fisher Scientific.
  • Safety Data Sheet - Piperidine. Fisher Scientific.
  • Safety Data Sheet - (S)-Piperidine-2-carboxylic acid hydrochloride.
  • Safety Data Sheet - (3S)-(+)-Piperidine-3-carboxylic acid. Apollo Scientific.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. Benchchem.
  • Safety Data Sheet - (R)-N-BOC-Piperidine-3-carboxylic acid.
  • Safety Data Sheet - Piperidine Hydrochloride. Jubilant Ingrevia Limited.
  • Safety D
  • Standard Oper
  • How to dispose of hydrochloric acid. Lab Alley.
  • How Should Hydrochloric Acid Be Disposed Of Safely? Chemistry For Everyone - YouTube.
  • Steps in Complying with Regul

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-Propylpiperidine-3-carboxylic acid hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and logistical information for hand...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 3-Propylpiperidine-3-carboxylic acid hydrochloride (CAS No. 1268334-88-8).[1] In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, the following protocols are synthesized from data on structurally analogous compounds, particularly piperidine and its derivatives, to ensure a robust margin of safety.

The core principle of this guide is to treat this compound with a high degree of caution, assuming it may possess hazards similar to its parent structures. Piperidine, for instance, is known to be toxic, flammable, and capable of causing severe skin burns and eye damage.[2][3][4][5] The hydrochloride salt form suggests it is a solid that can pose respiratory risks if handled as a dust and is corrosive.[6][7] This procedural guide is designed to be a self-validating system, where the logic behind each step promotes an inherently safer laboratory environment.

Hazard Assessment: An Evidence-Based Approach

While specific toxicological data for 3-Propylpiperidine-3-carboxylic acid hydrochloride is limited, a review of related piperidine compounds provides a strong basis for hazard assessment.

  • Skin and Eye Contact: Piperidine and its derivatives are classified as causing skin irritation, severe skin burns, and serious eye damage.[2][5][8][9][10][11] Contact with the solid or solutions can lead to chemical burns.[7][12][13] Therefore, preventing all skin and eye contact is a primary objective.

  • Inhalation: As a powdered solid, the compound poses an inhalation risk. Inhaling dust can cause respiratory tract irritation.[11][14] Structurally similar compounds are toxic if inhaled.[2][4] Work should be conducted in a manner that avoids the generation of dust and aerosols.[15]

  • Ingestion: Oral toxicity is a significant concern. Piperidine hydrochloride is classified as toxic if swallowed, and related compounds are harmful upon ingestion.[2][4][9][10]

  • Flammability: The parent compound, piperidine, is a highly flammable liquid.[2][5] While the hydrochloride salt is a solid and less likely to be flammable, thermal decomposition can release irritating and toxic gases, such as nitrogen oxides, carbon oxides, and hydrogen chloride.[9][11]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not merely a checklist; it is a critical component of risk mitigation tailored to the specific task. The precautionary statements for analogous compounds consistently mandate comprehensive protective gear.[2][9][14]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant). A full-face shield is required when there is a significant splash hazard.[7][8][11]Protects against dust particles and splashes of solutions, which can cause serious, irreversible eye damage.[4][8][10] Contact lenses should not be worn as they can trap and concentrate irritants.[16]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to the EN 374 standard.[3][8][16]Prevents skin contact. Given that piperidine derivatives can be toxic and corrosive to the skin, gloves are mandatory.[2][8] Always inspect gloves for degradation and use proper removal techniques to avoid contamination.
Body Protection Flame-retardant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. A chemical-resistant apron is recommended for handling larger quantities.[8][16]Minimizes skin exposure from spills or splashes.[8] Ensures no skin is exposed between the lab coat, pants, and shoes.
Respiratory Protection Required when handling the powder outside of a certified chemical fume hood or glove box. Use a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors.[17][18]Prevents inhalation of fine dust particles, which can cause respiratory irritation and may be toxic.[5][14] Engineering controls (like a fume hood) are the preferred method for mitigating inhalation risks.[16][18]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring reproducible, safe science.

Weighing and Preparation of Stock Solutions

This operation presents the highest risk of generating airborne dust particles.

Workflow Diagram: Weighing and Dissolution

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep_ppe 1. Don Full PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Certification & Airflow prep_ppe->prep_hood prep_setup 3. Assemble Equipment (Spatula, Weigh Paper, Beaker) prep_hood->prep_setup handling_weigh 4. Carefully Weigh Solid (Minimize Dust Generation) prep_setup->handling_weigh Begin Weighing handling_transfer 5. Transfer Solid to Beaker handling_weigh->handling_transfer handling_dissolve 6. Add Solvent Slowly (Use a Funnel) handling_transfer->handling_dissolve cleanup_decontaminate 7. Decontaminate Spatula & Weigh Paper handling_dissolve->cleanup_decontaminate Complete Dissolution cleanup_waste 8. Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_wash 9. Wipe Down Fume Hood Sash & Surface. Wash Hands Thoroughly. cleanup_waste->cleanup_wash

Caption: Workflow for Safely Weighing and Dissolving the Compound.

Step-by-Step Protocol:

  • Preparation: Before handling the chemical, ensure an eyewash station and safety shower are accessible and unobstructed.[7][11] Don all required PPE as detailed in the table above.

  • Engineering Controls: Perform all manipulations of the solid compound inside a certified chemical fume hood.[18]

  • Weighing: Use a spatula to carefully transfer the desired amount of 3-Propylpiperidine-3-carboxylic acid hydrochloride to a tared weigh boat or paper. Avoid any actions that could create dust, such as dropping the solid from a height.

  • Dissolution: Place a stir bar in the receiving flask containing the solvent. Carefully transfer the weighed solid into the flask. If necessary, use a funnel to guide the solid. Rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer.

  • Mixing: Cap the flask and begin stirring to dissolve the compound.

Reaction Monitoring and Work-up

During a reaction, the primary risks shift from dust inhalation to potential splashes and aerosol generation.

Step-by-Step Protocol:

  • Sampling: If sampling the reaction mixture, use a clean syringe or pipette. Perform the transfer within the fume hood.

  • Quenching: Be aware that quenching reactions can be exothermic. Add quenching reagents slowly and with adequate cooling.

  • Extraction: When performing a liquid-liquid extraction, vent the separatory funnel frequently and away from your face to release any pressure buildup.

Emergency and Disposal Plan

A clear, pre-defined plan for emergencies and waste disposal is non-negotiable.

Spill Response
  • Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's safety officer.[15]

  • Contain: For small spills within a fume hood, use an appropriate absorbent material (e.g., chemical spill pillows or vermiculite) to contain the spill.[3] Do not use combustible materials like paper towels for large spills.

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.[15][19] Decontaminate the area with a suitable cleaning agent.

  • PPE Disposal: Dispose of all contaminated gloves and disposable lab coats in the hazardous waste stream.[15]

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][12] Seek immediate medical attention.[12][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do.[2][9] Seek immediate medical attention.[13][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][14][18]

  • Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical attention.[9][14]

Risk Assessment and PPE Selection Flowchart

start Start: New Protocol with 3-Propylpiperidine-3-carboxylic acid HCl haz_id 1. Hazard Identification (Solid, Skin/Eye Irritant, Toxic) start->haz_id eng_controls 2. Engineering Controls (Fume Hood Required?) haz_id->eng_controls ppe_base 3. Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves eng_controls->ppe_base is_solid Handling Solid Powder? is_splash Splash Hazard? is_solid->is_splash No ppe_resp 4a. Add Respiratory Protection (e.g., N95 or Cartridge Respirator) is_solid->ppe_resp Yes ppe_shield 4b. Add Face Shield is_splash->ppe_shield Yes procedure 5. Finalize SOP and Proceed is_splash->procedure No ppe_base->is_solid ppe_resp->is_splash ppe_shield->procedure

Caption: Decision flowchart for selecting appropriate PPE.

Waste Disposal

All waste materials, including empty containers, contaminated disposables, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste containing 3-Propylpiperidine-3-carboxylic acid hydrochloride in a clearly labeled, sealed, and chemically compatible container.[15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[15] Do not discharge to sewer systems.[15] Follow all local, state, and federal regulations for hazardous waste disposal.[9][20]

By integrating these evidence-based safety protocols into your daily workflow, you build a foundation of trust in your experimental procedures and contribute to a safer research environment for everyone.

References

  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 1268334-88-8|3-Propylpiperidine-3-carboxylic acid|BLD Pharm. BLD Pharm.
  • SAFETY DATA SHEET. Acros PharmaTech Limited.
  • 4-Piperidinopiperidine - Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Safety Data Sheet: Piperidine Hydrochloride. Jubilant Ingrevia Limited.
  • PIPERIDINE (D11, 98%) - Safety Data Sheet. Cambridge Isotope Laboratories.
  • Safety Data Sheet. Angene Chemical.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog.
  • SAFETY DATA SHEET - D(+)-Pipecolinic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Piperidinecarboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Piperidine hydrochloride. Fisher Scientific.
  • Hydrochloric acid - SAFETY DATA SHEET. Fisher Scientific.
  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory.
  • Safety Data Sheet - (S)-Piperidine-2-carboxylic acid hydrochloride. Matrix Scientific.
  • Standard Operating Procedure - Hydrochloric Acid.
  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS.
  • Hydrochloric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-Propylpiperidine-3-carboxylic acid hydrochloride
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